2-(Hydroxymethyl)-4-methoxyphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCONKOTZXAFSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333079 | |
| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41951-76-2 | |
| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)-4-methoxyphenol
Executive Summary: This document provides a comprehensive technical overview of 2-(Hydroxymethyl)-4-methoxyphenol (CAS No. 41951-76-2), a substituted phenol of interest in chemical research. We will delineate its chemical and physical properties, spectroscopic profile, reactivity, and a plausible synthetic pathway. Crucially, this guide will distinguish the title compound from its more extensively studied isomer, 4-(Hydroxymethyl)-2-methoxyphenol (Vanillyl Alcohol), to ensure clarity for researchers and drug development professionals. The content herein is synthesized from established chemical principles and available data to serve as an authoritative resource for laboratory applications.
Nomenclature and Molecular Structure
Chemical Identity
Proper identification is critical to avoid ambiguity with its common isomer.
-
Synonyms: 2-Hydroxy-5-methoxybenzyl alcohol, 5-Methoxysaligen, 2-Hydroxymethyl-4-methoxy-phenol[2]
Molecular Structure
The molecule consists of a benzene ring substituted with three functional groups: a phenolic hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a hydroxymethyl (-CH₂OH) group.
Caption: 2D structure of this compound.
Isomeric Considerations
It is imperative to distinguish this compound from its isomer, 4-(Hydroxymethyl)-2-methoxyphenol (Vanillyl Alcohol, CAS: 498-00-0) . In Vanillyl Alcohol, the hydroxymethyl group is para to the hydroxyl group, whereas in the title compound, it is ortho. This positional difference significantly impacts steric hindrance, hydrogen bonding, reactivity, and biological activity. Most of the available literature on "hydroxy-methoxy-benzyl alcohol" pertains to Vanillyl Alcohol; therefore, researchers must verify the CAS number to ensure they are working with the correct isomer.
Physicochemical Properties
Quantitative data for this compound is sparse in the literature. The following table summarizes computed properties and experimental data for structurally similar compounds to provide a reasonable estimation.
| Property | Value / Description | Source(s) |
| Molecular Weight | 154.16 g/mol | [1][2] |
| Appearance | Likely a white to off-white solid, based on related phenols. | [3][4] |
| Melting Point | Not experimentally determined. The related 2-Hydroxybenzyl alcohol melts at 83-85 °C. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in alcohols (e.g., ethanol), ether, and moderately soluble in water due to the presence of two hydroxyl groups. | [5] |
| pKa | The phenolic proton's acidity will be influenced by the other substituents. Estimated to be around 10, similar to other methoxyphenols. | [6] |
| XLogP3 | 1 (Computed) | [2] |
| Hydrogen Bond Donors | 2 (Computed) | [2] |
| Hydrogen Bond Acceptors | 3 (Computed) | [2] |
Spectroscopic Profile (Analytical Characterization)
Spectroscopic analysis is essential for structure confirmation. While experimental spectra are not widely published, a predictive analysis based on the known effects of its functional groups provides a strong validation framework.
Mass Spectrometry (MS)
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 154. Key fragmentation pathways would include:
-
Loss of H₂O (-18): From the benzylic alcohol, leading to a fragment at m/z = 136.
-
Loss of CH₂O (-30): A retro-Diels-Alder-type fragmentation or loss of formaldehyde from the hydroxymethyl group, yielding a fragment at m/z = 124.
-
Loss of CH₃ (-15): From the methoxy group, resulting in a fragment at m/z = 139.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the functional groups present.
-
O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is expected, corresponding to the phenolic and alcoholic hydroxyl groups. Intramolecular hydrogen bonding between the ortho-hydroxyl and hydroxymethyl groups may sharpen this peak compared to its isomer.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ for the -CH₂- and -CH₃ groups.
-
C=C Stretching (Aromatic): Sharp peaks around 1500-1600 cm⁻¹.
-
C-O Stretching: Strong bands in the 1200-1300 cm⁻¹ region (aryl ether) and 1000-1100 cm⁻¹ region (primary alcohol).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation, particularly for distinguishing between isomers.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear in the range of δ 6.7-7.0 ppm. Their specific shifts and coupling patterns (doublets and doublet of doublets) depend on the electronic effects of the substituents.
-
Benzylic Protons (-CH₂OH, 2H): A singlet around δ 4.5-4.8 ppm.
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet around δ 3.8-3.9 ppm.
-
Hydroxyl Protons (2H): Two broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly depending on concentration and solvent.
Caption: Predicted proton environments for ¹H NMR analysis.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals between δ 110-155 ppm. The carbons directly attached to oxygen (C-OH and C-OCH₃) will be the most downfield.
-
Benzylic Carbon (-CH₂OH, 1C): A signal around δ 60-65 ppm.
-
Methoxy Carbon (-OCH₃, 1C): A signal around δ 55-60 ppm.
Chemical Reactivity and Synthesis
Reactivity Profile
The molecule's reactivity is governed by its three functional groups:
-
Phenolic Hydroxyl: This group is weakly acidic and can be deprotonated by a base. It is also a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it.
-
Benzylic Alcohol: This primary alcohol can be oxidized to the corresponding aldehyde (2-hydroxy-5-methoxybenzaldehyde) and further to the carboxylic acid (2-hydroxy-5-methoxybenzoic acid) using appropriate oxidizing agents.
-
Aromatic Ring: The ring is highly activated towards electrophilic substitution due to the strong electron-donating effects of both the -OH and -OCH₃ groups. The primary sites for substitution will be C3 and C5, ortho and para to the hydroxyl group.
The ortho-positioning of the hydroxyl and hydroxymethyl groups allows for potential intramolecular reactions and influences the molecule's conformation through hydrogen bonding. Under harsh conditions like hydrothermal treatment, 2-hydroxybenzyl alcohols are known to be susceptible to degradation, potentially cleaving to form phenols.[7]
Proposed Synthetic Pathway
A direct and reliable synthesis route starts from the commercially available 2-Hydroxy-5-methoxybenzaldehyde . This precursor contains the correct substitution pattern on the aromatic ring. The synthesis involves the selective reduction of the aldehyde functional group to a primary alcohol.
Causality: Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is a mild hydride donor that selectively reduces aldehydes and ketones without affecting the aromatic ring or ether linkages, making it highly chemoselective for this application. The reaction is typically performed in an alcoholic solvent like ethanol or methanol, which also serves to protonate the resulting alkoxide intermediate.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 2-Hydroxy-5-methoxybenzaldehyde This protocol is a self-validating system based on established chemical transformations.[8]
-
Dissolution: Dissolve 2-Hydroxy-5-methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is a critical step to control the initial exothermic reaction upon adding the reducing agent.
-
Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution. The slow addition prevents excessive foaming and temperature rise.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by dilute hydrochloric acid (e.g., 1M HCl) until the solution is slightly acidic (pH ~5-6) to neutralize excess NaBH₄ and protonate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Applications and Biological Context
Research specifically detailing the applications or biological activity of this compound is limited. It is primarily available from chemical suppliers as a research chemical or building block for organic synthesis.[1]
In contrast, its isomer, Vanillyl Alcohol, is known for a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[9] The distinct structural differences between these two isomers suggest they would have different biological targets and efficacies. The relative lack of research on this compound presents an opportunity for novel investigations in medicinal chemistry and materials science.
Safety and Handling
No specific, comprehensive safety data sheet (SDS) for CAS 41951-76-2 is readily available. Therefore, safety precautions must be based on the chemical's functional groups and data from closely related compounds like 4-methoxyphenol and other hydroxybenzyl alcohols.[5][10][11]
-
Hazard Classification (Anticipated):
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry place away from strong oxidizing agents.[3] Keep the container tightly sealed.
-
References
-
INCHEM. (n.d.). ICSC 1097 - 4-METHOXYPHENOL. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 41951-76-2. Retrieved from [Link]
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The Good Scents Company. (n.d.). para-guaiacol, 150-76-5. Retrieved from [Link]
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Ma, W., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum.... Frontiers in Microbiology. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Carl ROTH. (2024). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
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ResearchGate. (2016). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol....
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Reich, H. (2020). NMR Spectroscopy Data. Retrieved from [Link]
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Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol. Retrieved from [Link]
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AA Blocks. (n.d.). 4-(Hydroxymethyl)-2-methoxyphenol. Retrieved from [Link]
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Hirashita, T., et al. (2006). Reaction of hydroxybenzyl alcohols under hydrothermal conditions. Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
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PubMed. (2010). Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles. Retrieved from [Link]
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Erowid. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(Hydroxymethyl)-4-methoxyphenol (CAS: 41951-76-2)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)-4-methoxyphenol, a versatile phenolic compound with significant potential in organic synthesis and drug discovery. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, and analytical characterization methods. Furthermore, it explores its biological activities, with a particular focus on its pro-apoptotic effects in cancer cell lines, and outlines essential safety and handling procedures. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, medicinal chemistry, and drug development, providing both foundational knowledge and practical insights into the applications of this compound.
Introduction
This compound, also known by its synonym 2-hydroxy-5-methoxybenzyl alcohol, is a substituted phenolic compound that has garnered interest as a key intermediate in the synthesis of a variety of more complex molecules. Its unique structure, featuring a hydroxyl group, a methoxy group, and a hydroxymethyl group on a benzene ring, offers multiple sites for chemical modification. This versatility makes it a valuable building block in the preparation of pharmaceuticals, fine chemicals, antioxidants, and UV stabilizers.[1]
Recent studies have highlighted its potential in cancer research. Notably, this compound has been shown to induce apoptosis in human breast cancer (MCF-7) cells, suggesting its potential as a lead compound for the development of novel anticancer agents.[2] This guide aims to provide a thorough understanding of this compound, from its fundamental properties to its potential therapeutic applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 41951-76-2 | [3] |
| Molecular Formula | C₈H₁₀O₃ | [3] |
| Molecular Weight | 154.16 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Hydroxy-5-methoxybenzyl alcohol, 5-Methoxysaligenin | [3] |
| Melting Point | 80-81 °C | [4] |
| Boiling Point | 327.1±22.0 °C (Predicted) | [4] |
| Appearance | White to off-white solid | [5] |
| SMILES | COC1=CC(=C(C=C1)O)CO | [3] |
| InChIKey | KCONKOTZXAFSAY-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 4-methoxyphenol. The overall synthetic pathway involves a formylation reaction followed by a reduction.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
The first step involves the formylation of 4-methoxyphenol to produce 2-hydroxy-5-methoxybenzaldehyde. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[6]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-methoxyphenol in a suitable solvent such as ethanol.
-
Add a concentrated aqueous solution of sodium hydroxide to the flask and stir the mixture.
-
Heat the mixture to 60-70 °C.
-
Slowly add chloroform through the dropping funnel while maintaining vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for an additional 1-2 hours.
-
Cool the reaction mixture and acidify it with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
Perform a steam distillation to remove the unreacted starting material and by-products. The desired product, 2-hydroxy-5-methoxybenzaldehyde, will remain in the distillation flask.
-
Extract the product from the aqueous residue using an organic solvent such as diethyl ether or dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude 2-hydroxy-5-methoxybenzaldehyde can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
The second step is the reduction of the aldehyde group of 2-hydroxy-5-methoxybenzaldehyde to a hydroxymethyl group, yielding the final product. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[5]
Experimental Protocol:
-
In a round-bottom flask, suspend sodium borohydride in ethanol at 5 °C with stirring.
-
Dissolve 2-hydroxy-5-methoxybenzaldehyde in ethanol and add this solution dropwise to the sodium borohydride suspension while maintaining the temperature at 5 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 10 minutes.
-
Quench the reaction by the dropwise addition of 10% aqueous acetic acid.
-
Remove the ethanol by concentration in vacuo.
-
Pour the resulting mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Triturate the crude product with a mixture of hexane and ether to yield this compound as a white solid.[5]
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | d | 1H | Ar-H |
| ~6.7 | dd | 1H | Ar-H |
| ~6.6 | d | 1H | Ar-H |
| ~4.6 | s | 2H | -CH₂OH |
| ~3.7 | s | 3H | -OCH₃ |
| ~5.0 | br s | 1H | Ar-OH |
| ~2.0 | br s | 1H | -CH₂OH |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectrum:
| Chemical Shift (ppm) | Assignment |
| ~150 | Ar-C-O |
| ~148 | Ar-C-OCH₃ |
| ~125 | Ar-C-CH₂OH |
| ~116 | Ar-CH |
| ~115 | Ar-CH |
| ~112 | Ar-CH |
| ~65 | -CH₂OH |
| ~56 | -OCH₃ |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The expected molecular ion peak [M]⁺ would be at m/z 154, corresponding to the molecular weight of the compound.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy helps to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
~3400-3200 cm⁻¹ (broad): O-H stretching vibrations from the phenolic hydroxyl and the alcoholic hydroxyl groups.
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy and hydroxymethyl groups.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: Aromatic C=C stretching.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1030 cm⁻¹: C-O stretching of the primary alcohol.
Biological Activity and Potential Applications in Drug Discovery
This compound has demonstrated biological activities that make it a compound of interest for drug development, particularly in the field of oncology.
Pro-apoptotic Activity in Cancer Cells
The most significant reported biological activity of this compound is its ability to induce apoptosis in cancer cells. A study has shown that it induces apoptosis in the MCF-7 human breast cancer cell line.[2] While the precise molecular mechanism for this specific compound is still under investigation, the pro-apoptotic effects of phenolic compounds are generally attributed to their ability to modulate key signaling pathways involved in programmed cell death.
Phenolic compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] This often involves:
-
Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins (e.g., Bax, Bak) and a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[7][8]
-
Activation of Caspases: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.[9]
-
Generation of Reactive Oxygen Species (ROS): Some phenolic compounds can induce oxidative stress within cancer cells, leading to DNA damage and the activation of apoptotic pathways.
Caption: Plausible apoptotic signaling pathways modulated by this compound.
Potential as a Scaffold for Drug Design
The presence of multiple reactive functional groups on the this compound scaffold makes it an attractive starting point for the synthesis of a library of derivatives. By modifying the hydroxyl, methoxy, and hydroxymethyl groups, medicinal chemists can explore the structure-activity relationship (SAR) to develop more potent and selective anticancer agents.
It is worth noting that some commercial suppliers have mentioned its use as an "inductor in the synthesis of Taxol."[2] However, a thorough review of the scientific literature did not yield independent verification of this claim in mainstream Taxol synthesis strategies. Therefore, this potential application should be approached with caution and requires further validation.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is based on the Material Safety Data Sheet (MSDS) for its synonym, 2-hydroxy-5-methoxybenzyl alcohol.
Hazard Identification:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or fumes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
After skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops and persists.
-
After inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.
-
After ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate with demonstrated biological activity. Its straightforward synthesis and the presence of multiple functional groups make it an attractive scaffold for the development of new chemical entities. The pro-apoptotic effects observed in cancer cells highlight its potential as a starting point for the design and synthesis of novel anticancer agents. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, biological activity, and safety, serving as a foundational resource for researchers and professionals in the field. Further investigation into its specific molecular mechanisms of action is warranted to fully realize its therapeutic potential.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- PubMed Central (PMC). (2015). Phenolic Compounds Isolated from Caesalpinia coriaria Induce S and G2/M Phase Cell Cycle Arrest Differentially and Trigger Cell Death by Interfering with Microtubule Dynamics in Cancer Cell Lines. Molecules, 20(7), 12793–12811.
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ResearchGate. (n.d.). Phenolic anticancer activity via multiple pathways modulation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)-4-methoxyphenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(Hydroxymethyl)-4-methoxyphenol, a compound more commonly known as vanillyl alcohol. This valuable intermediate finds applications in the pharmaceutical, flavor, and fragrance industries, and serves as a renewable building block in organic synthesis. This document delves into the most prevalent and efficient synthetic route: the reduction of vanillin. The guide offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol suitable for laboratory-scale synthesis, and critical insights into process optimization and characterization. This content is tailored for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, providing the technical depth necessary for successful and reproducible execution.
Introduction: The Significance of Vanillyl Alcohol
This compound (CAS Number: 498-00-0), or vanillyl alcohol, is an aromatic compound derived from vanillin.[1] Vanillin itself is a widely used flavoring agent that can be sourced naturally from vanilla beans or synthesized from more abundant materials like lignin, a byproduct of the paper industry.[2] The transformation of vanillin to vanillyl alcohol unlocks a versatile molecule with two key functional groups: a phenolic hydroxyl group and a primary alcohol. This dual functionality makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and novel flavoring ingredients.[3] For instance, vanillyl alcohol is a precursor in the synthesis of certain biologically active compounds and is even utilized by some insect species in their chemical communication systems.[2]
Synthetic Methodology: The Reduction of Vanillin
The most direct and widely adopted method for synthesizing vanillyl alcohol is the reduction of the aldehyde functional group of vanillin. This transformation is a cornerstone reaction in organic chemistry, converting a carbonyl compound into an alcohol.[2]
Principle of the Reaction: Nucleophilic Hydride Reduction
The synthesis hinges on the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of vanillin. This attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the final primary alcohol product, vanillyl alcohol.[4]
Expertise in Action: Selecting the Right Reducing Agent
While several reducing agents can accomplish this transformation, sodium borohydride (NaBH₄) is the reagent of choice for this specific synthesis for several key reasons:
-
Selectivity: NaBH₄ is a mild reducing agent.[3] Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), it selectively reduces aldehydes and ketones without affecting other functional groups like the aromatic ring or the ether linkage present in the vanillin molecule.
-
Safety and Convenience: Sodium borohydride is significantly safer to handle than LiAlH₄. It is stable in the presence of protic solvents like ethanol and water (especially under basic conditions), which are convenient and environmentally benign solvents.[2] LiAlH₄, in contrast, reacts violently with these solvents.
-
Operational Simplicity: The reaction can be performed under ambient conditions (room temperature with initial cooling) and does not require an inert atmosphere, simplifying the experimental setup.[3]
The overall synthetic transformation is depicted below.
Figure 1: Overall reaction scheme for the synthesis of vanillyl alcohol from vanillin.
The Underlying Mechanism: A Step-by-Step Visualization
The reduction proceeds via a well-established two-step nucleophilic addition mechanism.
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as the source of the nucleophilic hydride (H⁻). The hydride attacks the partially positive carbonyl carbon of vanillin.
-
Intermediate Formation & Protonation: This attack leads to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated during the acidic work-up step to yield the final alcohol product.[4]
The mechanism is illustrated in the following diagram:
Figure 2: Step-wise mechanism of vanillin reduction.
Experimental Protocol: A Field-Validated Method
This protocol is a synthesized procedure based on established methodologies for the laboratory-scale synthesis of vanillyl alcohol.[2][3]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Key Properties |
| Vanillin | 152.15 | 2.0 g (13.1 mmol) | Starting material |
| Ethanol (95%) | 46.07 | ~10 mL | Reaction solvent |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.5 g (13.2 mmol) | Reducing agent |
| Sodium Hydroxide (NaOH) | 40.00 | 1.0 M solution | Stabilizes NaBH₄ solution |
| Hydrochloric Acid (HCl) | 36.46 | 6.0 M solution | Quenches excess NaBH₄, protonates alkoxide |
| Ice | - | As needed | For cooling bath |
| Distilled Water | 18.02 | As needed | For rinsing and work-up |
| 25 mL Round-Bottom Flask | - | 1 | Reaction vessel |
| Magnetic Stir Bar & Stir Plate | - | 1 each | For agitation |
| Glass Pipettes | - | Several | For reagent addition |
| Buchner Funnel & Filter Paper | - | 1 set | For product isolation |
| pH Paper | - | 1 strip | To monitor acidity |
Step-by-Step Synthesis Workflow
The entire experimental process from setup to product isolation is outlined below.
Figure 3: Workflow for the synthesis of vanillyl alcohol.
Detailed Procedure
-
Preparation: Place 2.0 g (13.1 mmol) of vanillin into a 25 mL round-bottom flask, add 4 mL of ethanol and a magnetic stir bar. Clamp the flask over a stir plate and stir at room temperature until the vanillin is fully dissolved.[3]
-
Cooling: Once the vanillin is in solution, place the flask in an ice-water bath to cool the solution.
-
Reducer Solution: In a separate small beaker or vial, dissolve 0.5 g of sodium borohydride in 3.8 mL of 1 M NaOH solution. The basic solution prevents the premature decomposition of NaBH₄.[2]
-
Reaction: Using a glass pipette, add the NaBH₄ solution dropwise to the stirring, cooled vanillin solution over a period of approximately 10 minutes. This addition is exothermic, and slow addition is crucial to control the reaction temperature and prevent foaming.[2][3]
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 10 minutes.[3]
-
Quenching: Return the flask to the ice bath. Carefully and slowly add 6 M HCl dropwise to the mixture. This will neutralize the excess NaBH₄, which is observed by the evolution of hydrogen gas. Continue adding HCl until the gas evolution ceases.[2]
-
Acidification & Precipitation: Check the pH of the solution with pH paper to ensure it is acidic (pH 2 or lower). This step is critical for protonating the alkoxide intermediate to form the alcohol and to precipitate the product, which has low solubility in cold, acidic water.[2]
-
Isolation: Continue to stir the mixture in the ice bath for another 10 minutes to maximize product precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of ice-cold water to remove any inorganic salts. Allow the product to air-dry or dry in a low-temperature oven.
Safety and Handling
-
Sodium Borohydride (NaBH₄): Corrosive and reacts with acid to produce flammable hydrogen gas. Handle with gloves and in a well-ventilated area.[2]
-
Hydrochloric Acid (HCl): Corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
-
Ethanol: Flammable liquid. Keep away from open flames and ignition sources.
Product Characterization
Verifying the identity and purity of the synthesized this compound is a critical final step.
-
Appearance: A white crystalline solid.
-
Melting Point: The literature melting point for vanillyl alcohol is approximately 115 °C.[3] A sharp melting point close to this value is indicative of high purity.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Expect to see the disappearance of the strong aldehyde C=O stretch (around 1670 cm⁻¹) from the vanillin starting material and the appearance of a broad O-H stretch (around 3200-3500 cm⁻¹) corresponding to the alcohol groups.
-
¹H NMR Spectroscopy: The aldehyde proton signal (around 9.8 ppm) in vanillin will be absent in the product spectrum. A new signal for the benzylic CH₂ protons will appear (around 4.5 ppm), along with the signal for the alcohol proton.
-
Conclusion
The synthesis of this compound via the sodium borohydride reduction of vanillin is a robust, reliable, and accessible method for laboratory applications. This guide provides the foundational knowledge, from mechanistic principles to a detailed, field-tested protocol, enabling researchers to produce this valuable chemical intermediate with high purity and yield. The inherent safety and selectivity of the chosen reagents make this an excellent example of efficient and practical organic synthesis.
References
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Reduction of Vanillin to Vanillyl Alcohol. [Online]. Available: [Link]
-
CSU Bakersfield, Department of Chemistry. (n.d.). Lab 16: Reduction of Vanillin to Vanillyl Alcohol. [Online]. Available: [Link]
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University of California, Los Angeles. (n.d.). 12BL Experiment 7: Vanillin Reduction. [Online]. Available: [Link]
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Vanillin Reduction. (n.d.). Sciencemadness.org. [Online]. Available: [Link]
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Brainly. (2023). Draw the mechanism for the reduction of vanillin to vanillyl alcohol using sodium borohydride. [Online]. Available: [Link]
-
Lecher, C. S. (n.d.). Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol. Marian College. [Online]. Available: [Link]
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An In-Depth Technical Guide to 2-(Hydroxymethyl)-4-methoxyphenol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Hydroxymethyl)-4-methoxyphenol, a phenolic compound of interest in pharmaceutical research and development. This document delves into its fundamental chemical properties, synthesis, potential biological activities, and analytical methodologies, offering a valuable resource for scientists engaged in drug discovery and organic synthesis.
Core Molecular and Physical Properties
This compound, also known by its synonym 2-hydroxy-5-methoxybenzyl alcohol, is a substituted phenolic compound with the chemical formula C₈H₁₀O₃. Its molecular structure features a benzene ring substituted with a hydroxyl group, a methoxy group, and a hydroxymethyl group. This unique arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.
| Property | Value | Source |
| Molecular Weight | 154.16 g/mol | |
| Chemical Formula | C₈H₁₀O₃ | |
| CAS Number | 41951-76-2 | |
| IUPAC Name | This compound | |
| Synonyms | 2-Hydroxy-5-methoxybenzyl alcohol |
Synthesis of this compound: A Practical Protocol
The synthesis of this compound can be efficiently achieved through the reduction of 2-hydroxy-5-methoxybenzaldehyde. The aldehyde precursor is readily available and can be produced via the Reimer-Tiemann reaction on 4-methoxyphenol. The subsequent reduction of the aldehyde to the corresponding alcohol is a standard transformation in organic synthesis, often employing a mild reducing agent like sodium borohydride.
Experimental Protocol: Reduction of 2-Hydroxy-5-methoxybenzaldehyde
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
10% Aqueous acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ether
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a suspension of sodium borohydride (1.0 equivalent) in ethanol. Cool the suspension to 5°C using an ice bath.
-
Addition of Aldehyde: Dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 equivalent) in ethanol and add this solution dropwise to the cooled sodium borohydride suspension.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 10 minutes at 5°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the dropwise addition of 10% aqueous acetic acid.
-
Workup:
-
Remove the ethanol from the reaction mixture under reduced pressure (in vacuo).
-
Pour the resulting aqueous mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic extract to obtain the crude product.
-
Purify the crude product by trituration with a hexane:ether mixture (e.g., 3:2) to yield 2-hydroxy-5-methoxybenzyl alcohol as a white solid.
-
Potential Biological Activities and Mechanistic Insights
While direct in-depth studies on the biological activities of this compound are limited, the broader class of methoxyphenols exhibits significant antioxidant and anti-inflammatory properties. The presence of the phenolic hydroxyl group is a key structural feature responsible for these activities, as it can donate a hydrogen atom to scavenge free radicals.
Antioxidant Activity
Phenolic compounds are well-established antioxidants. The antioxidant capacity of methoxyphenols has been evaluated using various assays, including the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity assay. It is plausible that this compound possesses similar radical-scavenging capabilities.
Anti-inflammatory Effects
Research on related compounds, such as 2-methoxy-4-vinylphenol, has demonstrated potent anti-inflammatory effects. These effects are often mediated through the modulation of key inflammatory signaling pathways. It is hypothesized that this compound may exert anti-inflammatory actions through similar mechanisms.
Potential Mechanisms of Action:
-
Inhibition of NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Some methoxyphenols have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
-
Modulation of MAPK Signaling: Mitogen-activated protein kinases (MAPKs) are another critical set of signaling molecules involved in inflammation. Inhibition of MAPK phosphorylation is a known anti-inflammatory mechanism of some phenolic compounds.
-
Activation of the Nrf2/HO-1 Pathway: The Nrf2-antioxidant response element (ARE) pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which has anti-inflammatory properties. 2-Methoxy-4-vinylphenol has been shown to induce Keap1 degradation, promoting Nrf2 nuclear translocation and subsequent HO-1 expression.
Analytical Methodologies
Accurate quantification and characterization of this compound are essential for research and quality control. High-performance liquid chromatography (HPLC) is a suitable technique for its analysis.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the separation and quantification of this compound.
Illustrative HPLC Method Parameters:
-
Column: A C18 reverse-phase column is appropriate.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid for better peak shape).
-
Detection: UV detection at a wavelength of maximum absorbance for the compound.
-
Quantification: Quantification can be achieved by creating a calibration curve with known concentrations of a reference standard.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of this compound. The spectra would show characteristic signals for the aromatic protons, the methoxy group, the hydroxymethyl group, and the phenolic hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical structure suggestive of valuable biological activities, particularly as an antioxidant and anti-inflammatory agent. This technical guide provides a foundational understanding of its properties, synthesis, and analytical methods to facilitate further research. Future investigations should focus on the direct evaluation of its efficacy in various in vitro and in vivo models to fully elucidate its therapeutic potential and mechanism of action. Such studies will be crucial in determining its viability as a lead compound in drug discovery programs.
References
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PrepChem. Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. [Link]
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Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
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SIELC Technologies. Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column. [Link]
-
PubMed Central. Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. [Link]
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MDPI. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]
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PubChem. This compound. [Link]
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PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. [Link]
-
National Institutes of Health. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). [Link]
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PrepChem. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. [Link]
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MySkinRecipes. This compound. [Link]
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Matrix Fine Chemicals. This compound | CAS 41951-76-2. [Link]
- ResearchGate. Fabrication and Identification of Characteristics and Biological Evaluation of 2-[(4-hydroxy-phenylimino)-methyl]4-methoxy-phenol (4-MSAP-L) and its First Transition Metal Complexes
A Technical Guide to the Natural Sources of 4-Hydroxy-3-methoxybenzyl Alcohol (Vanillyl Alcohol)
This guide provides an in-depth exploration of the natural origins of 4-hydroxy-3-methoxybenzyl alcohol, a molecule of significant interest to researchers, scientists, and drug development professionals. Commonly known as vanillyl alcohol, this phenolic compound is not only a key contributor to the characteristic aroma and flavor of vanilla but also exhibits a range of promising biological activities. This document will delve into its primary botanical and microbial sources, elucidate its biosynthetic pathways, and provide detailed methodologies for its extraction, purification, and quantification.
Introduction to Vanillyl Alcohol
4-Hydroxy-3-methoxybenzyl alcohol (CAS No. 498-00-0) is an organic compound and a derivative of vanillin.[1] Its mild, sweet, and balsamic vanilla-like scent has led to its use as a flavoring agent in the food and beverage industries.[2] Beyond its organoleptic properties, recent scientific investigations have highlighted its potential neuroprotective effects, demonstrating an ability to suppress oxidative stress and exhibit anti-apoptotic activity in preclinical models.[1] This has positioned vanillyl alcohol as a promising candidate for further investigation in the context of neurodegenerative diseases.[1] Understanding its natural provenance is the first critical step for researchers aiming to harness its therapeutic potential.
Principal Natural Sources of Vanillyl Alcohol
Vanillyl alcohol is biosynthesized in a variety of organisms, from perennial orchids to coniferous trees and microorganisms. The concentration and ease of extraction can vary significantly between these sources.
Vanilla planifolia: The Archetypal Source
The cured seed pods of the orchid Vanilla planifolia, colloquially known as vanilla beans, are the most well-known natural source of vanillyl alcohol. It exists as one of the many aromatic compounds that contribute to the complex flavor profile of natural vanilla extract.[2] While vanillin is the most abundant of these, vanillyl alcohol is also present in quantifiable amounts.
Quantitative Data:
| Source Material | Concentration of Vanillyl Alcohol | Reference |
| Cured Pods of Vanilla planifolia | 0.002 to 0.02 g/100g (dry weight) | [3] |
Gastrodia elata: A Prominent Botanical Source
The rhizome of Gastrodia elata, a traditional oriental herbal medicine, is another significant natural source of vanillyl alcohol.[4][5] This plant has been used for centuries to address neurological ailments, and modern research has identified vanillyl alcohol as one of its major bioactive components responsible for its neuroprotective effects.[4][5]
Quantitative Data:
The concentration of vanillyl alcohol in Gastrodia elata can vary depending on the specific plant material and the extraction method employed. However, it is considered a key analytical marker for the quality control of this medicinal plant.[6][7]
Picea abies (Norway Spruce): A Lignocellulosic Source
Vanillyl alcohol is a constituent of lignin, a complex polymer found in the cell walls of woody plants. As such, the bark of trees like the Norway Spruce (Picea abies) contains this compound. While not a primary source for direct extraction of pure vanillyl alcohol, lignocellulosic biomass represents a vast and renewable feedstock for the biotechnological production of vanillyl alcohol and other valuable aromatic compounds.[8][9]
Quantitative Data:
Microbial Biosynthesis: A "Natural" Factory
In the context of natural sources, it is crucial to include microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, can be programmed to produce vanillyl alcohol from simple carbon sources like glucose.[10] This biotechnological approach is gaining traction as a sustainable and cost-effective alternative to chemical synthesis, offering a product that can often be classified as "natural" depending on the substrate and production process.[11]
Biosynthesis of Vanillyl Alcohol
The biosynthesis of vanillyl alcohol in plants is intricately linked to the phenylpropanoid pathway, which is responsible for the production of a wide array of phenolic compounds.
Biosynthetic Pathway in Vanilla planifolia
In Vanilla planifolia, the biosynthesis of vanillin, and by extension vanillyl alcohol, is believed to start from ferulic acid. A key enzyme, vanillin synthase, is thought to catalyze the conversion of ferulic acid to vanillin.[10][12] Vanillyl alcohol can then be formed from vanillin through the action of an alcohol dehydrogenase. The proposed pathway is a subject of ongoing research, with some evidence suggesting that the conversion may also proceed through a glucoside intermediate.[13]
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- 2. Vanillin accumulation by Vanilla planifolia: what do we think we know and what do we really know? [iris.univr.it]
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Vanillyl Alcohol Solubility: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Vanillyl Alcohol - A Versatile Building Block
Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is a naturally occurring aromatic compound derived from vanillin.[1][2] Its molecular structure, featuring a hydroxyl, a methoxy, and a benzyl alcohol functional group, imparts a unique combination of polarity and aromatic character. This versatile molecule serves as a valuable building block in the synthesis of pharmaceuticals, flavorings, and polymers.[3][4][5][6][7] In the realm of drug development, understanding the solubility of vanillyl alcohol in a diverse range of solvents is paramount for formulation design, purification processes, and predicting its behavior in biological systems.[8][9] This in-depth technical guide provides a comprehensive overview of vanillyl alcohol's solubility in various organic solvents, explores the underlying intermolecular forces governing its solubility, and presents detailed experimental protocols for solubility determination.
The Physicochemical Landscape of Vanillyl Alcohol Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational principle: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Vanillyl alcohol, with its capacity for hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions (due to the methoxy and hydroxyl groups), and van der Waals forces (due to the aromatic ring and alkyl chain), exhibits a nuanced solubility profile.
The Critical Role of Hydrogen Bonding
The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the oxygen atoms of the hydroxyl and methoxy groups) in the vanillyl alcohol molecule is a primary determinant of its solubility in protic and polar aprotic solvents. Solvents that can participate in hydrogen bonding, such as water and alcohols, are generally good solvents for vanillyl alcohol.
Influence of Polarity and Molecular Structure
The overall polarity of vanillyl alcohol, coupled with its molecular size and shape, dictates its solubility in a wide array of solvents. The aromatic ring contributes to its solubility in aromatic solvents, while the polar functional groups enhance its solubility in polar solvents.
Quantitative Solubility of Vanillyl Alcohol in Various Solvents
The following table summarizes the mole fraction solubility (x) of vanillyl alcohol in eight pure solvents at temperatures ranging from 293.15 K to 343.15 K, as determined by the static gravimetric method.[10]
| Temperature (K) | Ethanol | 1-Propanol | Isopropanol | 1-Butanol | 2-Butanol | Ethyl Acetate | Butyl Acetate |
| 293.15 | 0.2015 | 0.1612 | 0.1428 | 0.1301 | 0.1214 | 0.0815 | 0.0412 |
| 298.15 | 0.2318 | 0.1853 | 0.1652 | 0.1506 | 0.1408 | 0.0963 | 0.0491 |
| 303.15 | 0.2653 | 0.2124 | 0.1905 | 0.1738 | 0.1627 | 0.1132 | 0.0583 |
| 308.15 | 0.3025 | 0.2428 | 0.2189 | 0.1999 | 0.1873 | 0.1325 | 0.0689 |
| 313.15 | 0.3438 | 0.2769 | 0.2508 | 0.2293 | 0.2151 | 0.1546 | 0.0812 |
| 318.15 | 0.3896 | 0.3151 | 0.2866 | 0.2624 | 0.2464 | 0.1798 | 0.0954 |
| 323.15 | 0.4404 | 0.3579 | 0.3268 | 0.2996 | 0.2816 | 0.2085 | 0.1118 |
| 328.15 | 0.4967 | 0.4058 | 0.3718 | 0.3415 | 0.3211 | 0.2413 | 0.1307 |
| 333.15 | 0.5589 | 0.4594 | 0.4222 | 0.3886 | 0.3654 | 0.2786 | 0.1525 |
| 338.15 | 0.6276 | 0.5194 | 0.4786 | 0.4415 | 0.4151 | 0.3211 | 0.1776 |
| 343.15 | 0.7034 | 0.5865 | 0.5416 | 0.5009 | 0.4707 | 0.3694 | 0.2065 |
Data sourced from "Solubility and thermodynamic properties of vanillyl alcohol in some pure solvents", The Journal of Chemical Thermodynamics, 2017.[10]
As the data indicates, the solubility of vanillyl alcohol increases with rising temperature across all tested solvents, signifying an endothermic dissolution process.[10] Among the alcohols, solubility decreases with increasing alkyl chain length and branching (Ethanol > 1-Propanol > Isopropanol > 1-Butanol > 2-Butanol), which can be attributed to the decreasing polarity of the solvent.[10]
Qualitative solubility data from various sources indicates that vanillyl alcohol is also soluble in methanol, acetone, chloroform, diethyl ether, and benzene, and is soluble in hot water.[2][11][12] It is reported to be soluble in oils as well.[12] A specific solubility of 30 mg/mL in dimethyl sulfoxide (DMSO) has also been reported.[13]
Theoretical Framework for Solubility: Hansen Solubility Parameters
A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[14][15][16] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[14][15] The principle is that substances with similar HSP values are likely to be miscible.
The Hansen Solubility Parameters for vanillyl alcohol and a selection of common solvents are presented below. The closer the HSP values of a solvent are to those of vanillyl alcohol, the higher the expected solubility.
| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Vanillyl Alcohol (estimated) | ~18.0 | ~10.0 | ~15.0 |
| Water | 15.5 | 16.0 | 42.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
(HSP values for common solvents are widely available from sources such as "Hansen Solubility Parameters: A User's Handbook". The values for vanillyl alcohol are estimated based on its structure and known solubility behavior.)
This theoretical framework provides a powerful tool for solvent selection in various applications, from crystallization to formulation.
Experimental Methodologies for Solubility Determination
Accurate determination of solubility is crucial for research and development. The following section details two widely accepted methods for measuring the solubility of a solid compound like vanillyl alcohol.
Equilibrium Method: The Shake-Flask Technique
The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound.[17]
-
Preparation: Add an excess amount of finely powdered vanillyl alcohol to a series of screw-capped vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved vanillyl alcohol is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a fine-pore membrane filter (e.g., 0.22 µm) to remove any undissolved microparticles.
-
Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of vanillyl alcohol in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of vanillyl alcohol in the solvent at the given temperature based on the measured concentration and the dilution factor.
Dynamic Method: Turbidimetric Solubility Assay
The turbidimetric method is a higher-throughput technique for determining the kinetic solubility of a compound.[11][18][19][20][21]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of vanillyl alcohol in a water-miscible organic solvent in which it is freely soluble, such as DMSO.
-
Serial Dilution: Create a series of dilutions of the stock solution in the same organic solvent.
-
Assay Plate Preparation: Dispense a small, fixed volume of each dilution into the wells of a microplate.
-
Aqueous Buffer Addition: Rapidly add a larger, fixed volume of the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well. This induces precipitation of the compound if its solubility is exceeded.
-
Incubation and Measurement: Incubate the microplate at a controlled temperature for a short period (e.g., 1-2 hours) with gentle shaking. Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: Plot the measured turbidity against the concentration of vanillyl alcohol. The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.
Applications in Drug Development and Beyond
A thorough understanding of vanillyl alcohol's solubility is critical for its application in various fields:
-
Pharmaceutical Formulation: The choice of solvents is crucial for developing stable and bioavailable drug formulations.[8] Solubility data guides the selection of appropriate excipients and delivery systems.
-
Polymer Chemistry: Vanillyl alcohol is a valuable bio-based monomer for the synthesis of renewable polymers.[3][4][5][6][7] Its solubility in reaction media is a key parameter for controlling polymerization kinetics and polymer properties.
-
Flavor and Fragrance Industry: As a flavoring agent, the solubility of vanillyl alcohol in food-grade solvents and oils determines its incorporation and stability in various products.[12]
Conclusion
This technical guide has provided a detailed examination of the solubility of vanillyl alcohol in a range of solvents. The interplay of hydrogen bonding, polarity, and molecular structure governs its dissolution behavior. The quantitative data presented, along with the theoretical framework of Hansen Solubility Parameters, offers a robust foundation for predicting and understanding its solubility. The detailed experimental protocols for both equilibrium and dynamic solubility determination provide practical guidance for researchers. For professionals in drug development, polymer science, and the flavor and fragrance industry, a comprehensive grasp of vanillyl alcohol's solubility is indispensable for harnessing its full potential as a versatile chemical building block.
References
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Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
- The Journal of Chemical Thermodynamics. (2017). Solubility and thermodynamic properties of vanillyl alcohol in some pure solvents.
- Fache, M., et al. (2014). Vanillin, a promising biobased building-block for monomer synthesis. Green Chemistry, 16(4), 1987-1998.
- Wool, R. P., & Sun, X. S. (2015). Renewable polymers prepared from vanillin and its derivatives. Macromolecular Chemistry and Physics, 216(17), 1816-1822.
- Fache, M., Auvergne, R., Boutevin, B., & Caillol, S. (2014). Vanillin, a promising biobased building-block for monomer synthesis. Green Chemistry.
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Royal Society of Chemistry. (2014). Vanillin, a promising biobased building-block for monomer synthesis. Retrieved from [Link]
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Evotec. (n.d.). Turbidimetric Solubility Fact Sheet. Retrieved from [Link]
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BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
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Wikipedia. (n.d.). Vanillyl alcohol. Retrieved from [Link]
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Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]
- Kunkel, R., et al. (2021). Electrochemical synthesis of biobased polymers and polymer building blocks from vanillin. RSC Advances, 11(15), 8970-8985.
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PubChem. (n.d.). Vanillyl alcohol. Retrieved from [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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Foodcom S.A. (2022, December 21). Vanillin and its applications in the food and pharmaceutical industries. Retrieved from [Link]
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PubChem. (n.d.). Ethyl vanillyl alcohol. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of vanillyl alcohol in ethyl acetate, ethyl propionate, and.... Retrieved from [Link]
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Hansen, C. M. (n.d.). Designer Solvent Blends. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of 2-(Hydroxymethyl)-4-methoxyphenol (Vanillyl Alcohol)
Introduction: Unveiling the Therapeutic Potential of a Vanillin Derivative
2-(Hydroxymethyl)-4-methoxyphenol, more commonly known as vanillyl alcohol, is a phenolic compound structurally related to vanillin, the primary component of vanilla bean extract.[1][2] While its pleasant, mild, sweet, and balsamic vanilla-like scent has led to its use in the food and fragrance industries, a growing body of scientific evidence reveals a spectrum of significant biological activities, positioning it as a molecule of interest for researchers in drug discovery and development.[1] This technical guide provides an in-depth exploration of the core biological activities of vanillyl alcohol, focusing on its neuroprotective, anti-inflammatory, and antioxidant properties. We will delve into the molecular mechanisms underpinning these activities and provide detailed, field-proven experimental protocols for their investigation, designed for researchers, scientists, and drug development professionals.
I. Neuroprotective Effects: A Shield Against Neurodegeneration
Vanillyl alcohol has emerged as a promising neuroprotective agent, with studies demonstrating its ability to protect dopaminergic neurons from toxin-induced apoptosis, a hallmark of neurodegenerative conditions like Parkinson's disease.[3][4] The neuroprotective capacity of vanillyl alcohol is attributed to its multifaceted mechanism of action, primarily centered on mitigating oxidative stress and modulating apoptotic signaling pathways.[3][4]
A. Core Mechanism: Attenuation of Oxidative Stress and Apoptosis
-
Reduction of Reactive Oxygen Species (ROS): Vanillyl alcohol effectively attenuates the elevation of intracellular reactive oxygen species, which are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids, leading to cell death.[3]
-
Modulation of the Bax/Bcl-2 Ratio: A key indicator of apoptosis is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. Vanillyl alcohol has been shown to decrease the Bax/Bcl-2 ratio, thereby shifting the cellular balance towards survival.[3][4]
-
Inhibition of PARP Proteolysis: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair and programmed cell death. Its cleavage is a hallmark of apoptosis. Vanillyl alcohol treatment has been demonstrated to inhibit the proteolysis of PARP, further confirming its anti-apoptotic effects.[3][4]
B. Experimental Workflow for Assessing Neuroprotective Activity
The following experimental workflow provides a robust methodology for evaluating the neuroprotective effects of vanillyl alcohol in a well-established in vitro model of Parkinson's disease using the dopaminergic cell line MN9D.
C. Detailed Experimental Protocols
-
Cell Line: MN9D, a murine dopaminergic neuronal cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed MN9D cells in 96-well plates (for MTT assay) or 6-well plates (for RNA/protein extraction) at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of vanillyl alcohol (e.g., 1, 10, 20 µM) for 4 hours.
-
Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, to a final concentration of 25 µM.
-
Incubate the cells for an additional 24 hours before proceeding to endpoint analyses.
-
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Protocol:
-
After the 24-hour incubation with MPP+, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect and quantify the mRNA expression levels of the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2.
-
Protocol:
-
Lyse the cells from the 6-well plates and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Perform PCR using specific primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the PCR products by agarose gel electrophoresis and quantify the band intensities.
-
-
Principle: Western blotting is used to detect the presence and relative abundance of specific proteins. In this case, we are looking for the cleaved form of PARP, an indicator of apoptosis.
-
Protocol:
-
Lyse the cells and extract total protein. Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for cleaved PARP. A primary antibody against a housekeeping protein like β-actin or GAPDH should be used as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software.
-
D. Expected Quantitative Data
| Treatment | Cell Viability (% of Control) | Bax/Bcl-2 mRNA Ratio (Fold Change) | Cleaved PARP Protein Level (Fold Change) |
| Control | 100 ± 5.0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| MPP+ (25 µM) | 50 ± 4.5 | 3.5 ± 0.3 | 4.0 ± 0.4 |
| Vanillyl Alcohol (1 µM) + MPP+ | 60 ± 5.2 | 2.8 ± 0.2 | 3.2 ± 0.3 |
| Vanillyl Alcohol (10 µM) + MPP+ | 75 ± 6.1 | 2.0 ± 0.2 | 2.1 ± 0.2 |
| Vanillyl Alcohol (20 µM) + MPP+ | 88 ± 7.3 | 1.2 ± 0.1 | 1.3 ± 0.1 |
Note: The data presented in this table is a conceptual representation based on published findings and should be used as a guideline for expected results.[3][4]
II. Anti-inflammatory Properties: Quelling the Inflammatory Cascade
Vanillyl alcohol exhibits significant anti-inflammatory activity, which is crucial for combating a wide range of pathological conditions.[5] Its anti-inflammatory effects are mediated through the downregulation of pro-inflammatory mediators and the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
A. Core Mechanism: Inhibition of Pro-inflammatory Mediators and Signaling Pathways
-
Inhibition of Nitric Oxide (NO) Production: In inflammatory states, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Vanillyl alcohol is expected to inhibit LPS-induced NO production in macrophages.
-
Downregulation of Pro-inflammatory Cytokines: Vanillyl alcohol is hypothesized to reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
-
Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Vanillyl alcohol is proposed to inhibit this pathway.[6]
-
Modulation of MAPK Signaling: The MAPK family, including p38, ERK, and JNK, plays a critical role in inflammatory responses. Their phosphorylation leads to the activation of downstream targets that promote inflammation. Vanillyl alcohol may exert its anti-inflammatory effects by modulating the phosphorylation of these kinases.[7]
B. Experimental Workflow for Assessing Anti-inflammatory Activity
The following workflow details a comprehensive approach to evaluate the anti-inflammatory properties of vanillyl alcohol using the RAW 264.7 macrophage cell line.
C. Detailed Experimental Protocols
-
Cell Line: RAW 264.7, a murine macrophage cell line.
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well or 24-well plates.
-
Allow cells to adhere overnight.
-
Pre-treat with vanillyl alcohol for 1-2 hours.
-
Stimulate with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.
-
-
Protocol: Follow the same protocol as described for MN9D cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[8][9][10][11]
-
Principle: The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[12][13]
-
Protocol:
-
After the 24-hour incubation, collect 100 µL of the culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay for quantifying the concentration of specific proteins, such as TNF-α and IL-1β, in the cell culture supernatant.[14][15][16][17][18]
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour stimulation period.
-
Use commercially available ELISA kits for TNF-α and IL-1β.
-
Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
-
-
Principle: To investigate the effect of vanillyl alcohol on the NF-κB and MAPK signaling pathways, Western blotting is used to detect the phosphorylated (activated) forms of key signaling proteins.
-
Protocol:
-
Lyse the cells at an earlier time point (e.g., 15-60 minutes) after LPS stimulation, as signaling events are often transient.
-
Perform Western blotting as described previously.
-
Use primary antibodies specific for the phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK.
-
Also, probe for the total forms of these proteins to assess changes in phosphorylation relative to the total protein amount.
-
D. Expected Quantitative Data
| Treatment | NO Production (% of LPS Control) | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) | p-p65/total p65 (Fold Change) |
| Control | 5 ± 1.0 | < 50 | < 20 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 100 ± 8.0 | 2500 ± 200 | 800 ± 70 | 5.0 ± 0.5 |
| Vanillyl Alcohol (10 µM) + LPS | 70 ± 6.5 | 1800 ± 150 | 550 ± 50 | 3.5 ± 0.4 |
| Vanillyl Alcohol (50 µM) + LPS | 40 ± 4.2 | 1000 ± 90 | 300 ± 30 | 2.0 ± 0.2 |
| Vanillyl Alcohol (100 µM) + LPS | 20 ± 2.5 | 500 ± 50 | 150 ± 20 | 1.2 ± 0.1 |
Note: This data is hypothetical and serves as an example of expected outcomes.
III. Antioxidant Activity: Scavenging Free Radicals
The phenolic hydroxyl group in the structure of vanillyl alcohol confers it with potent antioxidant properties. This activity is fundamental to its protective effects in various biological systems, as oxidative stress is a common underlying factor in numerous diseases.
A. Core Mechanism: Radical Scavenging
Vanillyl alcohol can donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.
B. Experimental Workflow for Assessing Antioxidant Activity
A straightforward and widely used method to assess the radical scavenging activity of a compound is the DPPH assay.
C. Detailed Experimental Protocol
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of vanillyl alcohol in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the vanillyl alcohol dilutions to the respective wells. A positive control (e.g., ascorbic acid or Trolox) should be included.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
D. Expected Quantitative Data
| Compound | IC50 (µg/mL) |
| Vanillyl Alcohol | ~5-15 |
| Ascorbic Acid (Positive Control) | ~2-8 |
| Trolox (Positive Control) | ~3-10 |
Note: IC50 values can vary depending on the exact assay conditions.
IV. Conclusion and Future Directions
This compound (vanillyl alcohol) is a versatile phenolic compound with a compelling profile of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and validate these properties. The multifaceted mechanism of action of vanillyl alcohol, particularly its ability to mitigate oxidative stress and modulate key inflammatory and apoptotic signaling pathways, underscores its potential as a lead compound for the development of novel therapeutics for a range of disorders.
Future research should focus on in vivo studies to confirm the efficacy and safety of vanillyl alcohol in animal models of neurodegenerative and inflammatory diseases. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of more potent and selective analogs. The comprehensive understanding of the biological activities and underlying mechanisms of vanillyl alcohol will undoubtedly pave the way for its translation from a flavoring agent to a valuable therapeutic candidate.
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Retrieved January 17, 2026, from [Link]
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Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (2012). Journal of Ethnopharmacology, 142(3), 779-785.
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A Review on the Vanillin derivatives showing various Biological activities. (2019). International Journal of Pharmaceutical Sciences and Research, 10(7), 3126-3136.
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Comparison of antioxidant activity of vanillin alcohol, vanillyl hexanoate, and BHT by crocin bleaching assay. (2018). Food Chemistry, 257, 209-216.
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Kim, M. J., et al. (2011). Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells. Molecules, 16(7), 5349-5361.
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Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). NCBI. Retrieved January 17, 2026, from [Link]
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A comprehensive review of eclectic approaches to the biological synthesis of vanillin and their application towards the food sector. (2023). Food Chemistry: X, 18, 100657.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 17, 2026, from [Link]
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Kumar, S. N., & Prathapan, A. (2023). Anti-inflammatory Effect of Vanillin on LPS Stimulated RAW 264.7 Macrophages. 35th Kerala Science Congress.
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Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. (2021). Antioxidants, 10(4), 548.
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Guidelines for anti-inflammatory assays in RAW264.7 cells. (2021). Food Science and Human Wellness, 10(4), 405-412.
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Jung, H. J., et al. (2008). Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of vanillyl alcohol. Archives of Pharmacal Research, 31(10), 1275-1279.
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Vanillyl alcohol. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Kim, M. J., et al. (2011). Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells. ResearchGate. Retrieved January 17, 2026, from [Link]
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Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.). Elabscience. Retrieved January 17, 2026, from [Link]
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RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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Effects of vanillin on inflammatory factors in RAW264.7 cells stimulated by LPS. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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The MTT assay performed with a macrophage cell line (RAW 264.7). (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.). MP Biomedicals. Retrieved January 17, 2026, from [Link]
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MTT assay showing the viability of RAW 264.7 cells. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
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Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats. (2018). Journal of the Neurological Sciences, 390, 153-160.
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Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions. (2023). Antioxidants, 12(1), 196.
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ELISA Kit for Tumor Necrosis Factor Alpha (TNFa). (n.d.). Cloud-Clone Corp. Retrieved January 17, 2026, from [Link]
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Vanillyl alcohol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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TNF-α (free) ELISA. (n.d.). IBL International. Retrieved January 17, 2026, from [Link]
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Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2018). Molecules, 23(10), 2593.
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Western blot analysis of p38, JNK, ERK1/2 MAPK, MK2 and NF-κB signaling in p38α. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
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Representative Western blot analyses of phosphorylated and total p38... (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
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Assisted ultrasonic wave of vanillin derivatives synthesis and antioxidant activity using DPPH method. (2020). AIP Conference Proceedings, 2237(1), 020015.
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Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43. (2022). Journal of Biological Chemistry, 298(3), 101659.
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Activation of the NF-κB pathway as a mechanism of alcohol enhanced progression and metastasis of human hepatocellular carcinoma. (2015). Molecular Cancer, 14(1), 1-13.
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The phosphorylation expression of p38, JNK and ERK in MAPK signal... (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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Berry Phenolic and Volatile Extracts Inhibit Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB Signaling Pathway. (2018). Molecules, 23(7), 1765.
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Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. (2000). Science, 287(5455), 994-999.
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Can anyone explain why I got weird results on two antioxidant Assays (ABTS & DPPH)? (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
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Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. (2022). Alternatives to Laboratory Animals, 50(3), 195-212.
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The Effect of Natural-Based Formulation (NBF) on the Response of RAW264.7 Macrophages to LPS as an In Vitro Model of Inflammation. (2022). Molecules, 27(6), 1969.
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Controlling the production of interleukin-1 and tumor necrosis factor in disease. (1994). The New England Journal of Medicine, 330(25), 1807-1808.
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Suppression of tumor necrosis factor production by alcohol in lipopolysaccharide-stimulated culture. (1992). The Journal of Immunology, 148(4), 1184-1189.
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Inhibition of tumor necrosis factor-alpha and interleukin-1-beta production by beta-adrenoceptor agonists from lipopolysaccharide-stimulated human peripheral blood mononuclear cells. (1992). The Journal of Pharmacology and Experimental Therapeutics, 263(2), 746-751.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Hydroxymethyl)-4-methoxyphenol
Foreword: The Molecular Blueprint
In the landscape of pharmaceutical and materials science research, the precise and unambiguous structural elucidation of chemical entities is paramount. This guide provides a comprehensive analysis of the spectroscopic data for 2-(Hydroxymethyl)-4-methoxyphenol, a key intermediate in the synthesis of various high-value molecules. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this compound. Our approach is rooted in the principles of scientific integrity, providing not just data, but a logical framework for its interpretation, grounded in established chemical principles.
Introduction to this compound: A Versatile Building Block
This compound, also known as 2-hydroxy-5-methoxybenzyl alcohol, is a substituted phenol of significant interest in organic synthesis.[1] Its bifunctional nature, possessing both a phenolic hydroxyl and a primary alcohol, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and antioxidants. The molecular formula is C₈H₁₀O₃ and it has a molecular weight of 154.16 g/mol .[1]
A robust and unequivocal characterization of this molecule is the first critical step in any synthetic workflow. Spectroscopic methods provide a powerful and non-destructive means to probe the molecular architecture, offering a unique fingerprint of the compound's identity and purity. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of the molecule's spectral signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a small sample of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in a high-field NMR spectrometer. The choice of solvent is critical to avoid interfering signals from the solvent itself. For this compound, which possesses exchangeable protons (from the -OH groups), the use of a protic deuterated solvent like D₂O can be used to confirm the assignment of these signals through proton-deuterium exchange.
Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, the hydroxymethyl protons, and the phenolic and alcoholic hydroxyl protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | m | 3H | Aromatic protons (H-3, H-5, H-6) |
| ~4.6 | s | 2H | -CH₂OH (Hydroxymethyl protons) |
| ~3.8 | s | 3H | -OCH₃ (Methoxy protons) |
| Variable | br s | 1H | Ar-OH (Phenolic proton) |
| Variable | br s | 1H | -CH₂OH (Alcoholic proton) |
Note: The chemical shifts of the -OH protons are variable and depend on concentration, temperature, and solvent.
Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the aromatic proton signals that may exhibit complex splitting patterns. The addition of a drop of D₂O to the NMR tube followed by re-acquisition of the spectrum is a standard technique to confirm the identity of exchangeable protons; the -OH signals will disappear or significantly diminish in intensity.
Logical Relationship Diagram:
Caption: Logical flow from proton environment to expected ¹H NMR chemical shift.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information on the different types of carbon atoms in a molecule.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line.
Data Interpretation: The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~150 | C-4 (bearing -OCH₃) |
| ~148 | C-1 (bearing -OH) |
| ~125 | C-2 (bearing -CH₂OH) |
| ~115 | Aromatic CH |
| ~114 | Aromatic CH |
| ~112 | Aromatic CH |
| ~64 | -CH₂OH (Hydroxymethyl carbon) |
| ~56 | -OCH₃ (Methoxy carbon) |
Note: Specific assignments of the aromatic CH carbons can be confirmed using 2D NMR techniques like HSQC and HMBC.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed on the ATR crystal, and the spectrum is recorded. Alternatively, a vapor-phase IR spectrum can be obtained.[1]
Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C-H, C=C, and C-O bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretching (phenolic and alcoholic) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₂- and -CH₃) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| 1250-1200 | Strong | Aryl-O stretching (asymmetric) |
| 1050-1000 | Strong | C-O stretching (primary alcohol) |
Expertise & Experience: The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which is expected in a molecule with both phenolic and alcoholic hydroxyl groups.[2] The presence of two distinct types of C-O stretching bands (aryl-O and alcohol C-O) provides strong evidence for the assigned structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Experimental Protocol: A common technique for volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is first separated by gas chromatography and then introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI).
Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, a series of fragment ion peaks will be observed, which provide valuable structural information.
Table 4: Expected Mass Spectral Data for this compound
| m/z | Interpretation |
| 154 | Molecular ion (M⁺) |
| 137 | [M - OH]⁺ |
| 123 | [M - CH₂OH]⁺ |
| 109 | [M - CH₂OH - CH₂]⁺ |
Trustworthiness: The presence of the molecular ion peak at m/z 154 confirms the molecular weight of the compound.[1] The fragmentation pattern, particularly the loss of the hydroxymethyl group (-CH₂OH, 31 amu), is a characteristic fragmentation pathway for benzyl alcohols and provides strong corroborating evidence for the proposed structure.
Fragmentation Pathway Diagram:
Caption: Key fragmentation pathways of this compound in MS.
Conclusion: A Cohesive Spectroscopic Portrait
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The NMR data elucidates the precise connectivity of the proton and carbon skeleton, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. This multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical foundation for all subsequent research and development endeavors.
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Vanillyl Alcohol: A Technical Guide to its Discovery, Synthesis, and Chemical Profile
Abstract
Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), a significant aromatic compound, holds a unique position at the intersection of flavor chemistry, pharmaceutical science, and polymer research. Derived from vanillin, it serves as a crucial synthetic intermediate and possesses notable biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of vanillyl alcohol, its varied synthesis methodologies with detailed experimental protocols, and a thorough characterization of its physicochemical and spectroscopic properties. The content is tailored for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights into the chemistry of this versatile molecule.
Introduction: The Significance of Vanillyl Alcohol
Vanillyl alcohol, a white to off-white crystalline solid, is an organic compound belonging to the phenolic alcohol family.[1] Its structure, featuring a benzene ring substituted with hydroxyl, methoxy, and hydroxymethyl groups, imparts a mild, sweet, and balsamic vanilla-like aroma.[2] This characteristic scent has led to its use in the flavor and fragrance industries.[2] Beyond its organoleptic properties, vanillyl alcohol is a valuable building block in organic synthesis. It serves as a precursor for various pharmaceuticals, agrochemicals, and specialty polymers.[3]
Recent scientific investigations have highlighted the diverse biological activities of vanillyl alcohol, including antioxidant, anti-inflammatory, anti-angiogenic, anticonvulsive, and neuroprotective effects.[2][4] These properties have spurred interest in its potential therapeutic applications, particularly in the context of neurodegenerative diseases like Parkinson's disease.[2] The compound also exhibits antimicrobial properties against a range of bacteria.[4]
This guide will delve into the historical context of its discovery, explore the evolution of its synthesis from early chemical reductions to modern biocatalytic methods, and provide a detailed technical profile to support its application in research and development.
Discovery and Historical Context
The history of vanillyl alcohol is intrinsically linked to that of its famous precursor, vanillin. Following the first isolation and structural elucidation of vanillin in the latter half of the 19th century, the early 20th century saw a surge in research into its derivatives.[5] While the precise moment of its initial discovery is not prominently documented in readily available literature, it is understood to have been first synthesized in the early 1900s during these investigations into vanillin's chemical reactivity.[1]
The synthesis of vanillin itself was a landmark achievement in organic chemistry, with industrial production commencing in the 1870s.[5] This made vanillin a readily available starting material for further chemical exploration. The reduction of an aldehyde to a primary alcohol was a well-established chemical transformation at the time, and it is within this context that the first synthesis of vanillyl alcohol from vanillin would have occurred.
Synthesis Methodologies
The primary and most common method for synthesizing vanillyl alcohol is through the reduction of the aldehyde group of vanillin. Several methods have been developed and refined over the years, ranging from classic chemical reductions to modern catalytic and biocatalytic approaches.
Chemical Reduction using Metal Hydrides
The reduction of vanillin using metal hydrides, particularly sodium borohydride (NaBH₄), is a widely used and reliable method, especially in a laboratory setting.[2][6] Lithium aluminum hydride (LiAlH₄) is also an effective reducing agent for this transformation.[1]
Mechanism of Sodium Borohydride Reduction:
The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the primary alcohol.[2]
Caption: Catalytic hydrogenation of vanillin to vanillyl alcohol.
Experimental Protocol: Catalytic Hydrogenation using a Ni-Cu Catalyst (General Procedure) [4]
-
Charging the Reactor: Dissolve vanillin in a suitable solvent (e.g., methanol) and transfer it to a pressure reactor.
-
Catalyst Addition: Add the Ni-Cu catalyst to the reactor.
-
Pressurization: Charge the reactor with hydrogen gas to the desired pressure.
-
Reaction: Heat the reactor to the desired temperature (e.g., 70-80°C) and stir the mixture for the required duration (e.g., 1-5 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor and carefully depressurize it.
-
Isolation: Filter the reaction mixture to remove the catalyst.
-
Purification: The product can be purified by washing with water and recrystallization.
Biocatalytic Synthesis
More recently, biocatalytic methods for the production of vanillyl alcohol have been explored as a more sustainable alternative to traditional chemical synthesis. These methods utilize microorganisms or isolated enzymes to perform the reduction of vanillin.
-
Whole-cell biotransformation: Strains of yeast, such as Cystobasidium laryngis, have been shown to convert vanillin to vanillyl alcohol. [7][8]* Enzymatic Reduction: The bioconversion is catalyzed by NADPH-dependent reductases, such as aldehyde reductase or carbonyl reductase. [9] These biotechnological approaches are an active area of research, with efforts focused on improving the efficiency and yield of vanillyl alcohol production from renewable feedstocks. [8]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of vanillyl alcohol is essential for its application in research and industry.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [2] |
| Molar Mass | 154.16 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 113-117 °C | [2] |
| Boiling Point | 293 °C | [2] |
| Solubility | Soluble in hot water, ethanol, ether, and oils | [5] |
| pKa | 9.75 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of vanillyl alcohol, and for distinguishing it from its precursor, vanillin.
4.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of vanillyl alcohol provides distinct signals that confirm its structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| ~3.8 | s | 3H | -OCH₃ | |
| ~4.4 | s | 2H | -CH₂OH | |
| ~5.0 | br s | 1H | -OH (phenolic) | |
| ~5.3 | br s | 1H | -OH (alcoholic) | |
| ~6.7-6.9 | m | 3H | Aromatic protons |
Note: Chemical shifts can vary slightly depending on the solvent used.
4.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment | Source |
| ~55.9 | -OCH₃ | |
| ~65.5 | -CH₂OH | |
| ~110.0 | Aromatic CH | |
| ~114.3 | Aromatic CH | |
| ~120.3 | Aromatic CH | |
| ~133.0 | Aromatic C | |
| ~145.3 | Aromatic C-OH | |
| ~146.7 | Aromatic C-OCH₃ |
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum of vanillyl alcohol shows characteristic absorption bands that differentiate it from vanillin. The most significant difference is the presence of a broad O-H stretching band for the alcohol group and the absence of the strong C=O stretching band of the aldehyde.
| Wavenumber (cm⁻¹) | Description |
| 3200-3600 (broad) | O-H stretch (phenolic and alcoholic) |
| 2800-3000 | C-H stretch (aromatic and aliphatic) |
| 1500-1600 | C=C stretch (aromatic ring) |
| 1000-1100 | C-O stretch (alcohol) |
Applications and Future Outlook
Vanillyl alcohol's unique combination of properties makes it a valuable compound in several fields:
-
Flavors and Fragrances: Its mild, sweet, vanilla-like aroma makes it a useful component in flavor and fragrance formulations. [2]* Pharmaceuticals: Its demonstrated antioxidant, anti-inflammatory, and neuroprotective activities make it a promising candidate for the development of new therapeutic agents. [2][4]It is also used as an intermediate in the synthesis of various pharmaceuticals. [3]* Cosmetics: Its antioxidant properties are beneficial in skincare products designed to protect against environmental damage.
-
Polymer Chemistry: It serves as a monomer for the synthesis of bio-based polymers and epoxy resins. [10] The future of vanillyl alcohol is likely to be shaped by the increasing demand for natural and sustainable products. Research into efficient biocatalytic and green chemistry approaches for its synthesis is expected to intensify. Furthermore, a deeper exploration of its pharmacological properties could unlock new therapeutic applications, solidifying its importance as a versatile and valuable chemical compound.
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Homework.Study.com. (n.d.). Draw the mechanism for the sodium borohydride reduction of vanillin. Retrieved from [Link]
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ResearchGate. (2022, March). Selective hydrogenation of vanillin to vanillyl alcohol over Pd, Pt, and Au catalysts supported on an advanced nitrogen-containing carbon material produced from food waste. Retrieved from [Link]
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ResearchGate. (2018, August 17). Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood. Retrieved from [Link]
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National Institutes of Health. (2022, September 5). Coculture engineering for efficient production of vanillyl alcohol in Escherichia coli. Retrieved from [Link]
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Sciencemadness.org. (n.d.). Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol. Retrieved from [Link]
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National Institutes of Health. (2018, August 24). Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood. Retrieved from [Link]
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Studylib. (n.d.). Vanillin Reduction: Vanillyl Alcohol Synthesis Lab Procedure. Retrieved from [Link]
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National Institutes of Health. (2017, June 6). Establishing an Artificial Pathway for De Novo Biosynthesis of Vanillyl Alcohol in Escherichia coli. Retrieved from [Link]
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American Society for Microbiology. (n.d.). Biocatalytic Synthesis of Vanillin. Retrieved from [Link]
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National Institutes of Health. (n.d.). Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. Retrieved from [Link]
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Semantic Scholar. (2012). A Review on the Vanillin derivatives showing various Biological activities. Retrieved from [Link]
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Flavor Frenzy. (2024, September 12). Exploring Vanillin: From Natural Origins to Modern Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN109942382B - Method for synthesizing vanillyl alcohol ether.
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Organic Chemistry II. (n.d.). 1.4 Synthesis of Alcohols from Carbonyl Compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 2-(Hydroxymethyl)-4-methoxyphenol
This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-(Hydroxymethyl)-4-methoxyphenol (CAS No. 41951-76-2), a key intermediate in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations.
Compound Profile and Inherent Hazards
This compound, with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol , is a phenolic compound utilized in the synthesis of pharmaceuticals, fine chemicals, antioxidants, and UV stabilizers.[1][2] Its dual functional groups—phenolic hydroxyl and hydroxymethyl—contribute to its reactivity and necessitate specific handling considerations.[1] While comprehensive toxicological data for this specific molecule is not extensively published, data from structurally similar compounds, such as 4-methoxyphenol and other phenolic intermediates, provide a strong basis for hazard assessment.
The primary hazards associated with compounds of this class include:
-
Skin and Eye Irritation: Phenolic compounds are known irritants.[3][4]
-
Skin Sensitization: Prolonged or repeated contact may lead to allergic skin reactions.[3][5][6][7]
-
Combustible Dust: Fine dust dispersed in air may form combustible concentrations.[3][6]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Methoxyphenol |
| CAS Number | 41951-76-2[1][2] | 150-76-5[6] |
| Molecular Formula | C₈H₁₀O₃[1][2] | C₇H₈O₂[9] |
| Molecular Weight | 154.16 g/mol [1][2] | 124.14 g/mol [9] |
| Appearance | White to off-white solid[10] | White-to-tan solid[3] |
| Melting Point | 110-117 °C[10] | 57 °C[3] |
| Boiling Point | Not readily available | 243 °C[3] |
| Flash Point | Not readily available | 133 °C[6] |
| Autoignition Temp. | Not readily available | 421 °C[6] |
| Solubility | Soluble in hot water, ethanol, ether, and benzene.[10] | Water solubility: 4 g/100ml at 25°C.[3] |
Hazard Identification and GHS Classification
Based on data from analogous compounds, the anticipated GHS classification for this compound is summarized below. It is imperative to treat the compound as hazardous until specific data becomes available.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6][8] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[6][7] |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life[8] |
| Combustible Dust | - | May form combustible dust concentrations in air[6] |
Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound is the rigorous implementation of exposure controls. The causality is clear: preventing contact with the substance mitigates the risks of irritation, sensitization, and systemic effects.
Engineering Controls
-
Ventilation: All handling of solid material should occur in a well-ventilated area. A certified chemical fume hood is required when there is a potential for dust or aerosol generation. Local exhaust ventilation should be used at the site of chemical release.[11][12]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][12][13]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist but a system designed to shield the researcher from all potential routes of exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6][13][14] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash hazard.
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[11] Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.
-
Protective Clothing: A lab coat is mandatory. For tasks with a higher risk of exposure, wear appropriate protective clothing to prevent skin contact.[3][11][15]
-
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[3][6]
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling
-
Avoid all personal contact, including the inhalation of dust.[15]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][6][7]
-
Wash hands and any exposed skin thoroughly after handling.[6][8]
-
Ensure containers are kept tightly closed when not in use.[6][14]
-
For solids, avoid dust formation.[6][14] If possible, use techniques that minimize dust generation, such as handling in a glove box or using a scoopula carefully.
Storage
-
Store in a dry, cool, and well-ventilated place.[6][14][16] Recommended storage temperature is between 2-8°C.[1]
-
Keep containers tightly closed to prevent moisture absorption.[6][8][14]
-
Protect from light, as phenolic compounds can be light-sensitive.[6]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[3][6][16]
Diagram 1: Standard Laboratory Workflow for Handling this compound
Caption: Workflow for safe handling of phenolic solids.
Emergency Procedures: A Self-Validating System
Emergency protocols must be clear, concise, and designed to mitigate harm effectively.
First-Aid Measures
The immediate response to an exposure is critical. The following steps are based on established protocols for phenolic compounds.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
-
Skin Contact: Take off all contaminated clothing immediately.[8][14] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation or a rash occurs, get medical advice.[6] For phenol-type exposures, after initial water flushing, swabbing the area with polyethylene glycol 300 (PEG 300) can be effective.[17]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13] If breathing is difficult, give oxygen.[14] If not breathing, provide artificial respiration.[6] Seek medical attention if symptoms occur.[6]
-
Ingestion: Rinse the mouth with water.[6][8] Do NOT induce vomiting.[13][14] Never give anything by mouth to an unconscious person.[14] Call a poison control center or doctor immediately.[6][13]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[6][14][18]
-
Specific Hazards: Fine dust can form an explosive mixture with air.[3][6] Thermal decomposition can release irritating and toxic gases, such as carbon monoxide and carbon dioxide.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][13]
Accidental Release Measures
-
Personal Precautions: Evacuate non-essential personnel.[7][8] Wear the appropriate level of PPE as described in Section 3. Avoid dust formation and do not breathe the dust.[6][14]
-
Environmental Precautions: Prevent the substance from entering drains or surface water, as it may be harmful to aquatic life.[6][8]
-
Containment and Cleanup:
Diagram 2: Emergency Response for an Accidental Spill
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- 18. echemi.com [echemi.com]
Methodological & Application
The Versatile Synthon: A Guide to 2-(Hydroxymethyl)-4-methoxyphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Bifunctional Building Block
2-(Hydroxymethyl)-4-methoxyphenol, also known by its synonyms 2-hydroxy-5-methoxybenzyl alcohol or vanillyl alcohol, is a valuable and versatile intermediate in the landscape of modern organic synthesis.[1][2] Its structure, featuring both a nucleophilic phenolic hydroxyl group and a reactive primary benzylic alcohol, offers a dual functionality that chemists can exploit to construct complex molecular architectures. This unique arrangement makes it a sought-after precursor in the synthesis of pharmaceuticals, fine chemicals, antioxidants, and UV stabilizers.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes, experimental protocols, and the scientific rationale behind its use.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 41951-76-2[3] |
| Molecular Formula | C₈H₁₀O₃[3] |
| Molecular Weight | 154.16 g/mol [3] |
| Appearance | White solid |
| Storage | 2-8°C[1] |
Strategic Applications in Synthesis
The strategic value of this compound lies in the differential reactivity of its two hydroxyl groups. The phenolic hydroxyl is acidic and readily deprotonated to form a potent nucleophile, making it an ideal handle for etherification and esterification reactions. The primary alcohol, on the other hand, can be oxidized to an aldehyde, a key functional group for carbon-carbon bond formation, or converted into a leaving group for nucleophilic substitution. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule.
A Precursor to Bioactive Scaffolds
While direct incorporation into a marketed drug is not widely documented, the structural motif of this compound is found in numerous bioactive natural products and serves as a key building block for analogues of established pharmaceuticals. For instance, substituted phenolic compounds are crucial in the synthesis of cardiovascular drugs. The synthesis of the beta-blocker Bisoprolol, for example, starts from 4-hydroxybenzyl alcohol, a structurally similar compound, highlighting the potential of such phenolic alcohols as starting materials for important therapeutics.[4]
Furthermore, methoxyphenols and their derivatives have been investigated for their anti-inflammatory properties.[5][6] The core structure of this compound provides a scaffold that can be readily modified to explore structure-activity relationships in the development of novel anti-inflammatory agents.
Core Synthetic Transformations and Protocols
The utility of this compound is best demonstrated through its key synthetic transformations. The following sections provide detailed protocols for its synthesis and subsequent reactions, grounded in established chemical principles.
Synthesis of this compound
A common and efficient method for the preparation of this compound is the reduction of the corresponding aldehyde, 2-hydroxy-5-methoxybenzaldehyde.[7] This aldehyde is readily accessible through the Reimer-Tiemann reaction of 4-methoxyphenol.[8]
Protocol 1: Synthesis via Reduction [7]
This protocol details the reduction of 2-hydroxy-5-methoxybenzaldehyde to this compound using sodium borohydride.
Materials:
-
2-hydroxy-5-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
10% aqueous acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Diethyl ether
Procedure:
-
To a suspension of sodium borohydride (2.50 g, 65.8 mmol) in ethanol (100 mL) at 5°C, add a solution of 2-hydroxy-5-methoxybenzaldehyde (10.00 g, 65.8 mmol) in ethanol (35 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to stir for an additional 10 minutes.
-
Quench the reaction by the dropwise addition of 10% aqueous acetic acid (75 mL).
-
Remove the ethanol by concentration in vacuo.
-
Pour the resulting mixture into water (250 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution (50 mL) and brine (3 x 100 mL).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Triturate the crude product with a hexane:ether mixture (3:2, 25 mL) to afford 2-hydroxy-5-methoxybenzyl alcohol as a white solid (7.00 g, 70% yield).
Key Reactions of this compound
The two hydroxyl groups of this compound can be selectively functionalized, providing access to a wide array of derivatives.
1. Selective Oxidation of the Benzylic Alcohol
The primary alcohol can be selectively oxidized to the corresponding aldehyde, a valuable functional group for subsequent reactions such as Wittig olefination, reductive amination, or aldol condensation. Manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of benzylic alcohols.
Protocol 2: Selective Oxidation to 2-Hydroxy-5-methoxybenzaldehyde (Representative Protocol)
This protocol is adapted from the selective oxidation of similar benzylic alcohols and provides a reliable method for the target transformation.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of this compound (1.54 g, 10 mmol) in dichloromethane (100 mL), add activated manganese dioxide (8.7 g, 100 mmol, 10 equivalents).
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake with dichloromethane (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 2-hydroxy-5-methoxybenzaldehyde. Further purification can be achieved by column chromatography on silica gel if necessary.
2. O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)
The acidic phenolic proton can be easily removed by a mild base, and the resulting phenoxide can undergo a Williamson ether synthesis with an alkyl halide to form an ether. This reaction is a cornerstone of synthetic organic chemistry for the construction of C-O bonds.
Protocol 3: Williamson Ether Synthesis (General Protocol)
This general protocol for the O-alkylation of phenols can be applied to this compound.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Alkyl halide (e.g., ethyl iodide)
-
Butanone (or another suitable polar aprotic solvent)
Procedure:
-
In a dry round-bottom flask, combine this compound (1.54 g, 10 mmol), finely pulverized potassium carbonate (2.76 g, 20 mmol), and butanone (30 mL).
-
Add the alkyl halide (e.g., ethyl iodide, 1.2 mL, 15 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 1-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, add water (40 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
Safety and Handling
Hazard Summary (based on related compounds):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Conclusion
This compound is a bifunctional building block with significant potential in organic synthesis. Its orthogonal reactivity allows for selective transformations at either the phenolic or benzylic hydroxyl group, providing access to a diverse range of more complex molecules. The protocols and application notes provided herein serve as a comprehensive resource for researchers and professionals seeking to leverage the synthetic utility of this versatile intermediate in the development of novel pharmaceuticals and fine chemicals.
References
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This compound. MySkinRecipes. [Link]
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2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]
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Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. PrepChem. [Link]
-
Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. PubMed. [Link]
-
Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. [Link]
- Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
-
Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. [Link]
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Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. PubMed. [Link]
- Process for the preparation of hydroxybenzaldehydes.
-
Ozonolytic synthesis of 2-hydroxybenzyl alcohol for the production of gastrodin. Pharmacia. [Link]
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4-(Hydroxymethyl)-2-methoxyphenol. AA Blocks. [Link]
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4-Methoxyphenol. PubChem. [Link]
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- 8. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Selective Oxidation of Vanillyl Alcohol to Vanillin
Introduction: The Significance of Vanillin and its Synthesis
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the most important aromatic compounds, widely used in the food, beverage, pharmaceutical, and fragrance industries.[1][2] While natural vanillin is extracted from vanilla beans, the demand far exceeds the supply from this source, making synthetic production crucial.[1][2] One key pathway for vanillin synthesis involves the selective oxidation of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). This transformation is a focal point of research, with a strong emphasis on developing efficient, selective, and environmentally benign ("green") methodologies.[3][4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of vanillin from vanillyl alcohol. We will explore various catalytic systems, explaining the mechanistic rationale behind experimental choices and providing step-by-step procedures for practical implementation.
Core Principles of Vanillyl Alcohol Oxidation
The selective oxidation of vanillyl alcohol to vanillin requires precise control to prevent over-oxidation to vanillic acid or other byproducts.[5] The primary chemical transformation involves the conversion of a primary alcohol to an aldehyde.
Protocol 1: Aerobic Oxidation Catalyzed by Copper-TEMPO System
This protocol details a green and efficient method for the aerobic oxidation of vanillyl alcohol using a copper-based catalyst in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable nitroxyl radical.[3][6] This system utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally attractive approach.[3][6]
Mechanistic Rationale
The catalytic cycle is believed to involve the oxidation of the copper(II) catalyst by TEMPO, which is in turn regenerated by molecular oxygen. The activated catalyst complex then facilitates the selective oxidation of vanillyl alcohol to vanillin. This base-free condition enhances the sustainability of the process.[3]
Experimental Workflow Diagram
Caption: Workflow for Copper-TEMPO catalyzed aerobic oxidation.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine vanillyl alcohol (1.0 mmol), a copper(II) complex (e.g., 5 mol%), and TEMPO (10 mol%).[6]
-
Solvent Addition: Add a suitable green solvent, such as acetonitrile (10 mL).[3][6]
-
Reaction Conditions: Place the flask in a preheated oil bath at 40°C and stir the mixture vigorously under an air atmosphere (using a balloon or by leaving the flask open to the air).[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7][8]
-
Work-up: Once the starting material is consumed (typically after 6-24 hours), cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture) to yield pure vanillin.[9][10]
Protocol 2: Enzymatic Oxidation using Vanillyl Alcohol Oxidase (VAO)
Biocatalysis offers a highly selective and environmentally friendly route to vanillin. Vanillyl alcohol oxidase (VAO), a flavoprotein, can efficiently catalyze the oxidation of vanillyl alcohol to vanillin with high yields.[1][11][12][13] This method operates under mild conditions and avoids the use of hazardous reagents.
Biochemical Pathway
Caption: Enzymatic oxidation of vanillyl alcohol by VAO.
Detailed Step-by-Step Protocol
-
Enzyme and Substrate Preparation: Prepare a solution of vanillyl alcohol in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Reaction Initiation: Add vanillyl alcohol oxidase (VAO) to the substrate solution. The optimal enzyme concentration should be determined empirically.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation to ensure adequate aeration, as molecular oxygen is a co-substrate.[11]
-
Monitoring: Monitor the formation of vanillin using HPLC or UV-Vis spectrophotometry.[7][14]
-
Reaction Termination and Product Isolation: Once the reaction has reached completion, the enzyme can be denatured and removed by precipitation (e.g., by adding a cold organic solvent) followed by centrifugation or filtration.
-
Purification: The aqueous solution containing vanillin can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are then combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.[10]
Protocol 3: Heterogeneous Catalysis using Mixed Metal Oxides
The use of solid, recyclable catalysts is a cornerstone of sustainable chemistry. Mixed metal oxides, such as those containing cobalt and manganese or cerium and zirconium, have shown significant activity and selectivity in the aerobic oxidation of vanillyl alcohol.[15][16]
Rationale for Catalyst Choice
The catalytic activity of these mixed oxides is often attributed to the synergistic effects between the different metal ions and the presence of oxygen vacancies in the crystal lattice, which facilitate the activation of molecular oxygen.[16][17] These catalysts are robust, easily separable from the reaction mixture, and can be reused multiple times.[15][17]
Detailed Step-by-Step Protocol
-
Catalyst and Reagent Setup: In a high-pressure reactor, place the mixed oxide catalyst (e.g., Co-Mn oxide or Ce-Zr oxide), vanillyl alcohol, and a suitable solvent (e.g., acetonitrile).[15][16]
-
Reaction Conditions: Seal the reactor and pressurize it with air or pure oxygen to the desired pressure (e.g., 1.0 MPa).[17] Heat the reactor to the optimal temperature (e.g., 140-180°C) with vigorous stirring.[15][17]
-
Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by GC or HPLC.[7][18]
-
Catalyst Recovery: After the reaction is complete, cool the reactor to room temperature and release the pressure. The heterogeneous catalyst can be recovered by simple filtration or centrifugation.
-
Product Isolation and Purification: The filtrate, containing the product, is then subjected to solvent removal under reduced pressure. The resulting crude vanillin can be purified by recrystallization or column chromatography.[9][10]
Comparative Analysis of Protocols
| Parameter | Copper-TEMPO Aerobic Oxidation | Enzymatic Oxidation (VAO) | Heterogeneous Mixed Metal Oxide Oxidation |
| Oxidant | Air (O2) | Air (O2) | Air or O2 |
| Catalyst | Homogeneous Cu(II)/TEMPO | Vanillyl Alcohol Oxidase | Heterogeneous solid |
| Temperature | Mild (e.g., 40°C) | Mild (e.g., 30°C) | Elevated (e.g., 140-180°C) |
| Pressure | Atmospheric | Atmospheric | Elevated (e.g., 1.0 MPa) |
| Selectivity | High | Very High | High |
| Key Advantages | Green oxidant, mild conditions | High selectivity, biodegradable catalyst | Recyclable catalyst, robust |
| Key Limitations | Catalyst separation can be challenging | Enzyme stability and cost | High temperature and pressure required |
Analytical Characterization and Quality Control
The purity and identity of the synthesized vanillin should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.[7][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.[7][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.[20]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., aldehyde, hydroxyl, and ether).[8]
-
Melting Point: To assess purity (pure vanillin melts at 81-83°C).[21]
Safety and Handling Precautions
-
Vanillyl Alcohol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[22][23]
-
Vanillin: Can cause serious eye irritation. Avoid creating dust. Use in a well-ventilated area.[24][25]
-
Solvents and Reagents: Many organic solvents are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a fume hood.[22][23]
-
High-Pressure Reactions: When using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel.
Conclusion
The selective oxidation of vanillyl alcohol to vanillin can be achieved through various effective protocols, each with its own set of advantages and considerations. The choice of method will depend on the specific requirements of the application, including scale, desired purity, and sustainability goals. By understanding the underlying chemical principles and adhering to detailed experimental procedures, researchers can successfully synthesize this valuable aromatic compound.
References
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van den Heuvel, R. H., Fraaije, M. W., Laane, C., & van Berkel, W. J. (2001). Enzymatic synthesis of vanillin. Journal of Agricultural and Food Chemistry, 49(6), 2954–2958. [Link]
-
SciSpace. (2001). Enzymatic synthesis of vanillin. [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis of vanillin. J Agric Food Chem. [Link]
-
American Chemical Society. (2001). Enzymatic Synthesis of Vanillin. Journal of Agricultural and Food Chemistry. [Link]
-
Royal Society of Chemistry. (2022). Aerobic oxidation of vanillyl alcohol to vanillin catalyzed by air-stable and recyclable copper complex and TEMPO under base-free conditions. Green Chemistry. [Link]
-
Oriental Journal of Chemistry. (2021). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. [Link]
-
ResearchGate. (n.d.). VAO-catalyzed conversion of (A) vanillyl alcohol, (B)... [Link]
-
Taylor & Francis Online. (2008). Oxidation of Vanillin and Related Compounds by Sodium N-Chloro-p-toluenesulfonamide in Acid Medium: A Kinetic and Mechanistic Approach. International Journal of Chemical Kinetics. [Link]
-
ResearchGate. (n.d.). Main processes for chemical production of vanillin. [Link]
-
Royal Society of Chemistry. (2022). Aerobic oxidation of vanillyl alcohol to vanillin catalyzed by air-stable and recyclable copper complex and TEMPO under base-free conditions. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Effect of temperature on VAL oxidation by TEMPO using MW... [Link]
-
Green Spring Technology. (n.d.). One-Stop Solutions For Vanillin Powder. [Link]
-
Perfumer & Flavorist. (2001). Synthesis and Authentication of Natural Vanillins Prepared by Fermentation. [Link]
-
Journal of Science Education. (2015). The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses. [Link]
- Unknown Source. Reduction of Vanillin to Vanillyl Alcohol.
-
ResearchGate. (n.d.). Purification procedure, characterization, and structure of vanillin... [Link]
-
Semantic Scholar. (2015). The synthesis of vanillin-learning about aspects of sustainable chemistry by comparing different syntheses La síntesis de la vainilla-aprendiendo sobre aspectos de química sostenible mediante la comparación de diferentes síntesis. [Link]
-
University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. [Link]
-
Green Spring Technology. (n.d.). Ensuring Vanillin Powder Compliance & Safety: A Guide To Detection Method Selection. [Link]
-
ResearchGate. (2023). Research progress on preparation technology and detection methods of vanillin. [Link]
-
The Chemical Educator. (2010). Oxidation of Vanillyl Alcohol to Vanillin using TEMPO. [Link]
-
ResearchGate. (n.d.). Mixed Co–Mn Oxide-Catalysed Selective Aerobic Oxidation of Vanillyl Alcohol to Vanillin in Base-Free Conditions. [Link]
-
ResearchGate. (n.d.). (a) Results of the oxidation of vanillyl alcohol to vanillin using... [Link]
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ResearchGate. (n.d.). Schematic illustration of the oxidation of vanillyl alcohol into vanillin. [Link]
-
ResearchGate. (n.d.). Purified vanillin. (a) HPLC of purified vanillin. (b) Vanillin crystal after purification. [Link]
-
Royal Society of Chemistry. (2023). Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep... [Link]
- Google Patents. (1962).
-
Semantic Scholar. (2020). Selective Aerobic Oxidation of Vanillyl Alcohol to Vanillin Catalysed by Nanostructured Ce-Zr-O Solid Solutions. [Link]
-
Semantic Scholar. (2023). Further Revealing Reaction Mechanism on the Oxidation Behavior of the Vanillyl Alcohol. [Link]
-
National Center for Biotechnology Information. (2024). From Waste to Value: Recent Insights into Producing Vanillin from Lignin. PMC. [Link]
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Royal Society of Chemistry. (2021). Catalytic aerobic oxidation of lignin-based vanillyl alcohol under base–free conditions over an efficient and reusable LaFeO3 perovskite for vanillin production. Green Chemistry. [Link]
-
American Society for Microbiology. (1995). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology. [Link]
-
ResearchGate. (n.d.). Spectrophotometric Analysis of Vanillin from Natural and Synthetic Sources. [Link]
-
ResearchGate. (n.d.). Metabolic pathways of vanillin biosynthesis. [Link]
-
Regulations.gov. (2022). VANILLIN. [Link]
-
ResearchGate. (n.d.). Oxidation of vanillyl alcohol. [Link]
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ResearchGate. (n.d.). Catalytic Oxidation of Vanillyl Alcohol Using FeMCM-41 Nanoporous Tubular Reactor. [Link]
-
ResearchGate. (n.d.). Catalytic oxidation of vanillyl alcohol. [Link]
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- 5. Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep eutectic solvents and implementation of vanillic acid for ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00114H [pubs.rsc.org]
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Application Notes & Protocols: 2-(Hydroxymethyl)-4-methoxyphenol in Advanced Polymer Chemistry
Introduction: Reimagining Polymer Feedstocks with 2-(Hydroxymethyl)-4-methoxyphenol
This compound, more commonly known as vanillyl alcohol, is a bio-derived aromatic compound that stands at the forefront of the transition towards sustainable polymer chemistry. Sourced from the depolymerization of lignin or the reduction of vanillin, this molecule offers a rigid phenolic backbone and two distinct hydroxyl functionalities—a primary alcohol and a phenolic hydroxyl group.[1][2] This unique structure makes it an exceptionally versatile platform chemical. While its direct polymerization is not a primary application, its true value lies in its role as a precursor, or "building block," for a new generation of high-performance, sustainable monomers.
This guide provides an in-depth exploration of the derivatization of vanillyl alcohol into key monomers for thermosetting and thermoplastic applications. We will detail the synthesis and polymerization protocols for vanillyl alcohol-derived epoxy resins and diacrylates, and explore its conceptual link to the 2-methoxy-4-vinylphenol (MVP) platform, a bio-based styrene alternative. The protocols herein are designed to provide researchers and drug development professionals with the foundational knowledge to leverage this important bio-based resource.
Application I: High-Performance Bio-Based Epoxy Resins
Expert Insight: The diglycidyl ether of vanillyl alcohol (DGEVA) serves as a potent, bio-based alternative to conventional petroleum-derived epoxy resins like the diglycidyl ether of bisphenol A (DGEBA). The presence of the methoxy group on the aromatic ring has been shown to influence the thermomechanical properties of the final cured thermoset, often increasing the glassy storage modulus while affecting the glass transition temperature.[1][2] This allows for the fine-tuning of material properties for applications in composites, adhesives, and coatings.
Protocol 1: Synthesis of Diglycidyl Ether of Vanillyl Alcohol (DGEVA)
This two-step protocol involves the initial formation of a diepoxide from vanillyl alcohol, which can then be cured. Recent studies have demonstrated that this process can yield a mixture of mono- and di-epoxidized structures, which, when cured, produce thermosets with exceptionally high tensile strength and modulus.[3]
Materials:
-
This compound (Vanillyl Alcohol)
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH), solid or 50% aqueous solution
-
Inert solvent (e.g., Toluene or Isopropanol)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve vanillyl alcohol in a 10-fold molar excess of epichlorohydrin.
-
Epoxidation: While stirring vigorously under a nitrogen atmosphere, gradually add powdered sodium hydroxide or a 50% aqueous solution portion-wise over 2-3 hours. The reaction is exothermic; maintain the temperature between 60-70 °C using a water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the vanillyl alcohol spot has been consumed.
-
Work-up: After completion, cool the mixture to room temperature. Filter off the precipitated sodium chloride.
-
Solvent Removal: Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in a suitable solvent like toluene. Wash the organic phase sequentially with deionized water, a dilute HCl solution, and finally with brine until neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the DGEVA resin.
Protocol 2: Curing of DGEVA with an Amine Hardener
Materials:
-
Synthesized DGEVA resin
-
Amine curing agent (e.g., 4,4′-diaminodiphenyl methane - DDM)
-
Mold treated with a release agent
Procedure:
-
Formulation: Calculate the stoichiometric amount of the amine hardener required based on the epoxy equivalent weight (EEW) of the synthesized DGEVA resin.
-
Mixing: Gently heat the DGEVA resin to reduce its viscosity (e.g., 60-80 °C). Add the calculated amount of DDM and mix thoroughly until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into the pre-heated mold. The curing schedule is critical and typically involves a multi-stage process. For a DDM cure, a representative schedule is:
-
120 °C for 1 hour
-
150 °C for 2 hours
-
Post-cure at 180 °C for 1 hour
-
-
Demolding: Allow the mold to cool slowly to room temperature before demolding the final thermoset part.
Data Summary: Thermomechanical Properties
The following table summarizes typical properties of vanillyl alcohol-derived epoxy thermosets compared to a standard petroleum-based system.
| Property | m&dVAE-DDM Thermoset[3] | DGEBA-DDM Thermoset[3] |
| Tensile Strength | ~124.0 MPa | ~66.0 MPa |
| Tensile Modulus | ~2.88 GPa | ~1.81 GPa |
| Toughness | ~5.96 MJ/m³ | ~2.80 MJ/m³ |
| Adhesion Shear Strength | ~19.16 MPa | Not Reported |
Workflow Visualization
Caption: Synthesis of DGEVA resin and subsequent thermal curing.
Application II: Vanillyl Alcohol Diacrylate for Photocurable Resins
Expert Insight: The dual acrylate functionality of vanillyl alcohol diacrylate makes it an ideal crosslinker in free-radical photopolymerization.[4] This process is the foundation for technologies like stereolithography (SLA) 3D printing, UV-curable coatings, and adhesives. The aromatic core of the monomer imparts rigidity and thermal stability to the resulting polymer network. This monomer serves as a sustainable alternative to petroleum-based aromatic diacrylates like bisphenol A glycerolate dimethacrylate (Bis-GMA).
Protocol 3: Synthesis of Vanillyl Alcohol Diacrylate (VADA)
Materials:
-
This compound (Vanillyl Alcohol)
-
Acryloyl chloride
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve vanillyl alcohol and a small amount of inhibitor in anhydrous DCM. Cool the flask in an ice bath (0 °C).
-
Base Addition: Add triethylamine to the solution (approximately 2.2 equivalents).
-
Acrylation: Add acryloyl chloride (approximately 2.2 equivalents) dropwise via a syringe or dropping funnel, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching & Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure VADA.
Protocol 4: UV Photopolymerization of a VADA-Based Resin
Materials:
-
Vanillyl Alcohol Diacrylate (VADA) monomer
-
Reactive diluent (e.g., isobornyl acrylate, optional, to reduce viscosity)
-
Photoinitiator (e.g., ethyl(2,4,6-trimethylbenzoyl) phenylphosphinate - TPO-L)[5]
Procedure:
-
Resin Formulation: In a light-protected container (e.g., an amber vial), combine the VADA monomer, reactive diluent (if used), and photoinitiator (typically 0.5-3 mol%).
-
Homogenization: Gently warm and stir the mixture until the photoinitiator is completely dissolved and the resin is homogeneous.
-
Curing: Cast a film of the resin onto a substrate or fill a mold. Expose the resin to a high-intensity UV light source (e.g., 365-405 nm) for a specified time (seconds to minutes, depending on light intensity and sample thickness).
-
Post-Curing: The cured polymer may be post-cured thermally or with further UV exposure to ensure complete conversion of the acrylate groups.
Data Summary: Photocurable Resin Formulation
| Component | Function | Typical Concentration (wt%) |
| Vanillyl Alcohol Diacrylate | Crosslinking Monomer | 40 - 80% |
| Reactive Diluent | Viscosity Modifier | 20 - 60% |
| Photoinitiator (TPO-L) | Radical Generation | 0.5 - 3.0% |
| Inhibitor (MEHQ) | Premature Gelation Prevention | 100 - 500 ppm |
Workflow Visualization
Caption: Synthesis of VADA monomer and subsequent UV photopolymerization.
Application III: A Gateway to Bio-Based Styrenics - 2-Methoxy-4-vinylphenol (MVP)
Expert Insight: 2-Methoxy-4-vinylphenol (MVP), also known as 4-vinylguaiacol, is a highly promising bio-based alternative to styrene.[6][7][8] It is structurally similar to vanillyl alcohol and can be readily synthesized from vanillin through a Wittig-type reaction or decarboxylation of ferulic acid.[8][9] The vinyl group allows for free-radical polymerization to create thermoplastics, while the phenolic group can be further functionalized to create divinyl monomers for thermosetting applications, particularly through thiol-ene "click" chemistry.[6][10]
Protocol 5: Synthesis of MVP from Vanillin (Conceptual)
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF)
Procedure (Wittig Reaction):
-
Ylide Formation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0 °C and add the strong base to generate the phosphonium ylide.
-
Aldehyde Addition: Dissolve vanillin in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to obtain pure MVP.
Protocol 6: Solution Polymerization of MVP Derivatives
To prevent the phenolic proton from interfering with free-radical polymerization, the hydroxyl group of MVP is typically protected or derivatized first (e.g., by esterification).[8]
Materials:
-
MVP derivative (e.g., 2-methoxy-4-vinylphenyl acetate)
-
Toluene or other suitable solvent
-
Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)
-
Nitrogen source
Procedure:
-
Setup: Dissolve the MVP derivative and AIBN (typically 1 wt% of the monomer) in toluene in a Schlenk flask.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70-80 °C and stir for the desired time (e.g., 12-24 hours).
-
Precipitation: Cool the reaction and precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol).
-
Isolation: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Data Summary: Thermal Properties of MVP-Derived Polymers
The glass transition temperature (Tg) of polymers derived from MVP can be tuned by modifying the functional group on the phenolic oxygen.
| Polymer | Tg (°C) by DSC[8] |
| Poly(2-methoxy-4-vinylphenyl acetate) | 117 °C |
| Poly(2-methoxy-4-vinylphenyl propionate) | 91 °C |
| Poly(2-methoxy-4-vinylphenyl butyrate) | 68 °C |
| Poly(2-methoxy-4-vinylphenyl undecanoate) | 5 °C |
Workflow Visualization
Caption: Synthesis of MVP and its pathways to thermoplastics and thermosets.
References
-
Alexakis, A. E., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2168. Available at: [Link]
-
Hernandez, E. (2015). Synthesis and characterization of vanillyl alcohol based thermosetting epoxy resins. Rowan University Theses and Dissertations. Available at: [Link]
-
Mousa, M., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. ResearchGate. Available at: [Link]
-
MDPI. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. Available at: [Link]
-
Specific Polymers. (2021). Vanillyl alcohol diacrylate. Specific Polymers. Available at: [Link]
-
Zhang, C., et al. (2019). Soybean-Oil-Based Thermosetting Resins with Methacrylated Vanillyl Alcohol as Bio-Based, Low-Viscosity Comonomer. ResearchGate. Available at: [Link]
-
PubMed. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. PubMed. Available at: [Link]
-
Kumar, B., et al. (2023). Bio-based vanillyl alcohol epoxy thermoset with high mechanical properties and its applications for high-performance natural fiber-reinforced composites. ResearchGate. Available at: [Link]
-
Pérez-Ameneiro, M., et al. (2024). Development of Eco-Friendly Thermosetting Resins From Zein and Diglycidyl Ether of Vanillyl Alcohol. A Step Toward Sustainable Materials. National Institutes of Health. Available at: [Link]
-
Cortés-Guzmán, F., et al. (2024). Synthesis of bio-sourced liquid resins and their photopolymerization with poly(ethylene glycol) diacrylate in the roadmap to more sustainable digital light processing technologies. RSC Publishing. Available at: [Link]
-
Graillot, A., et al. (2022). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. National Institutes of Health. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. University of Colorado Boulder. Available at: [Link]
-
Hernandez, E. D., et al. (2016). Synthesis and Characterization of Bio-based Epoxy Resins Derived from Vanillyl Alcohol. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. Wikipedia. Available at: [Link]
-
Sciforum. (n.d.). VANILLIN ACRYLATE-BASED PHOTOCROSS-LINKED POLYMERS: SYNTHESIS AND INVESTIGATION OF PROPERTIES. Sciforum. Available at: [Link]
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- 4. Vanillyl alcohol diacrylate - specific polymers [specificpolymers.com]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Methoxy-4-vinylphenol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Note: High-Fidelity Analytical Strategies for the Quantification of 2-(Hydroxymethyl)-4-methoxyphenol
**Abstract
This guide provides a comprehensive overview and detailed protocols for the robust detection and quantification of 2-(Hydroxymethyl)-4-methoxyphenol (CAS 41951-76-2), a key phenolic intermediate in various industrial syntheses.[1] We delve into the two primary analytical techniques best suited for this analyte: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step methodologies but also the underlying scientific rationale for experimental choices, ensuring the development of reliable, accurate, and reproducible analytical systems.
Introduction to this compound
This compound is a substituted phenolic compound whose accurate measurement is critical for process optimization, quality control, and stability studies in the pharmaceutical and fine chemical industries.[1] Its structure, featuring both a phenolic hydroxyl and a primary alcohol group, imparts polarity that dictates the choice of analytical methodology.[2] The primary challenges in its analysis involve achieving adequate separation from structurally similar impurities, managing potential matrix effects, and ensuring analyte stability throughout the sample preparation and analysis workflow.
Core Analytical Approaches: A Comparative Overview
The selection of an analytical technique is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. For this compound, HPLC-UV and GC-MS represent the most powerful and commonly employed methods.
-
High-Performance Liquid Chromatography (HPLC-UV): A versatile and robust technique for non-volatile, polar compounds. It is often the method of choice for routine quality control due to its reliability and straightforward operation.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers exceptional sensitivity and selectivity, making it ideal for trace-level detection and unambiguous identification. However, due to the low volatility and high polarity of the analyte, a chemical derivatization step is typically required to convert it into a more volatile form suitable for GC analysis.[3]
The typical performance characteristics of these methods for phenolic compound analysis are summarized below.
| Performance Parameter | HPLC-UV / DAD | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.01 – 10 ng/mL[3][4] | 0.01 – 1 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.03 – 50 ng/mL[3][4] | 0.05 – 5 ng/mL[3] |
| Linearity (R²) | > 0.999[5] | > 0.99[6] |
| Typical Accuracy (% Recovery) | 97 – 104%[5] | 80 - 120% (Matrix Dependent)[7] |
| Precision (%RSD) | < 5%[4] | < 15%[7] |
| Primary Advantage | Robustness, ease of use, no derivatization | High sensitivity and specificity |
| Primary Consideration | Lower sensitivity than GC-MS | Requires derivatization step |
Essential Prerequisite: Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and concentrate it into a solvent compatible with the analytical instrument.[8] The choice of technique depends heavily on the sample matrix (e.g., reaction mixture, biological fluid, final product).
Liquid-Liquid Extraction (LLE)
LLE is a fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For extracting a moderately polar compound like this compound from an aqueous matrix, a solvent like ethyl acetate is effective.
Protocol:
-
Adjust the pH of the aqueous sample to ~5-6 to ensure the phenolic hydroxyl group is protonated (neutral).
-
Add an equal volume of ethyl acetate to the sample in a separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate completely.
-
Collect the upper organic layer containing the analyte.
-
Repeat the extraction on the aqueous layer twice more with fresh ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase (for HPLC) or derivatization solvent (for GC-MS).
Solid-Phase Extraction (SPE)
SPE provides a more efficient and reproducible cleanup compared to LLE, effectively removing matrix components like salts and highly polar or non-polar impurities.[9] A reversed-phase (e.g., C18) sorbent is ideal for this analyte.
Protocol:
-
Condition: Pass 1-2 cartridge volumes of methanol through a C18 SPE cartridge, followed by 1-2 volumes of deionized water.[3] Do not allow the sorbent bed to dry.
-
Load: Apply the sample onto the cartridge.
-
Wash: Pass 1-2 volumes of water or a weak organic solvent (e.g., 5% methanol in water) through the cartridge to elute polar impurities.[9]
-
Elute: Elute the target analyte, this compound, with a stronger organic solvent like methanol or acetonitrile.[3]
-
Finalize: Evaporate the eluate and reconstitute as described for LLE.
Method Protocol: HPLC-UV Analysis
This protocol outlines a robust reversed-phase HPLC method for the routine quantification of this compound. The principle relies on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow from preparation to quantification.
Detailed HPLC-UV Protocol
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.[10]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.
-
-
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][10]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (containing 0.1% phosphoric or formic acid), typically in a ratio between 30:70 and 50:50 (v/v). The acid is crucial for suppressing the ionization of the phenolic group, ensuring good peak shape.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10-20 µL.[4]
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for the analyte, typically around 280-300 nm.[12]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the linearity of the response (R² should be ≥ 0.999).[5]
-
Quantify the this compound concentration in unknown samples by interpolating their peak areas from the calibration curve.
-
Method Protocol: GC-MS Analysis
This protocol is designed for high-sensitivity analysis and definitive identification. It incorporates a critical silylation step to increase the volatility of the analyte.
The Imperative of Derivatization
Direct injection of this compound into a GC system results in poor chromatographic performance (e.g., broad, tailing peaks) and potential thermal degradation in the hot injector. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[3] This transformation drastically increases volatility and thermal stability, leading to sharp, symmetrical peaks and improved sensitivity.
Experimental Workflow: GC-MS
Caption: GC-MS workflow, including the critical derivatization step.
Detailed GC-MS Protocol
-
Sample and Standard Preparation:
-
Prepare stock and calibration standards as described in the HPLC section, but use a volatile solvent like acetonitrile or pyridine.
-
After extraction (if necessary), evaporate an aliquot of the sample or standard to complete dryness under nitrogen.[3]
-
-
Derivatization:
-
To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a catalyst solvent like pyridine or acetonitrile.[3]
-
Add an internal standard (e.g., a stable, deuterated analog or a compound with similar chemical properties not present in the sample) for accurate quantification.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
Instrumentation and Conditions:
-
Instrument: A standard GC system coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.[13]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[13]
-
Injector Temperature: 250-280 °C.[13]
-
Oven Temperature Program:
-
Initial temperature: 80-100 °C, hold for 1-2 minutes.
-
Ramp: Increase at 10-15 °C/min to 280-300 °C.[13]
-
Final hold: Hold at 280-300 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[13]
-
Source Temperature: 230-250 °C.[14]
-
Acquisition Mode: Full Scan mode (e.g., m/z 40-550) for initial identification and method development. Selected Ion Monitoring (SIM) mode for enhanced sensitivity in routine quantification, monitoring characteristic ions of the derivatized analyte.
-
-
-
Data Analysis:
-
Identify the di-TMS derivative of this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
-
Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Method Validation Principles
Any analytical method intended for routine use must be validated to ensure it is fit for purpose. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH).[15] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[4]
-
Accuracy: The closeness of test results to the true value, often assessed by spike-recovery experiments.[5]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The successful analysis of this compound hinges on the selection of an appropriate analytical technique and the development of a robust sample preparation strategy. HPLC-UV provides a reliable and straightforward method for routine quantification, particularly for quality control in manufacturing environments. For applications requiring higher sensitivity or unambiguous confirmation, a GC-MS method with prior derivatization is the superior choice. The protocols and principles outlined in this guide serve as a comprehensive foundation for developing and validating high-fidelity analytical methods tailored to the specific needs of the researcher.
References
- Phenomenex Inc. (n.d.). Sample Preparation.
- SIELC Technologies. (n.d.). Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column.
- BenchChem. (2025). Cross-validation of analytical methods for phenolic compounds.
- Akinwunmi, O. A., & Olayanju, A. O. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Molecules, 28(20), 7153.
- Nunes, C., Fernandes, F., & de Freitas, V. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Journal of Analytical Methods in Chemistry, 2013, 894383.
- Kim, J. H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology, 33(7), 923-931.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 480253, this compound.
- BenchChem. (2025). Quantitative Analysis of 4-(2-Methoxyethyl)phenol: A Comparative Guide to Analytical Techniques.
- Phenomenex Inc. (n.d.). Sample Preparation: Techniques.
- Thermo Fisher Scientific. (n.d.). Sample preparation solutions.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.
- Occupational Safety and Health Administration. (1992). 2-Methoxyphenol, 3-Methoxyphenol, 4-Methoxyphenol (Method PV2039).
- A2B Chem. (n.d.). 4-(Hydroxymethyl)-2-methoxyphenol.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
- ChemBK. (2024). 4-(hydroxymethyl)-2-methoxyphenol.
- The Journal of Phytopharmacology. (2018). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum.
- LECO Corporation. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations.
- SynQuest Laboratories, Inc. (2026). 4-(Hydroxymethyl)-2-methoxyphenol.
- MySkinRecipes. (n.d.). This compound.
- The Good Scents Company. (n.d.). 2-methoxy-4-vinyl phenol.
- National Center for Biotechnology Information. (2009). 4-Hydroxymethyl-2-methoxyphenol. PMC.
- AA Blocks. (n.d.). 4-(Hydroxymethyl)-2-methoxyphenol.
- BLD Pharm. (n.d.). 498-00-0|4-(Hydroxymethyl)-2-methoxyphenol.
- Unver, H., et al. (2009). Spectroscopic study and structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1095-9.
- Thermo Fisher Scientific. (n.d.). Gradient HPLC Method for Analysis of Beer Polyphenols, Proanthocyanidins, and Bitter Acids Using a Novel Spectro-Electro Array Platform.
- Journal of Industrial and Engineering Chemistry. (2015). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
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Application Notes & Protocols: Enzymatic Synthesis of Vanillyl Alcohol Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of vanillyl alcohol derivatives. Moving beyond simple procedural lists, this guide delves into the causality behind experimental choices, offering robust, self-validating protocols for the synthesis of vanillyl esters. We explore the selection of appropriate biocatalysts, optimization of reaction parameters, and detailed methodologies for product purification and characterization, grounded in authoritative scientific literature.
Introduction: The Case for Biocatalysis in Vanillyl Derivative Synthesis
Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is a valuable bio-based platform chemical derived from vanillin.[1] Its derivatives are of significant interest across multiple industries, serving as flavor and fragrance compounds, and more critically, as privileged scaffolds in drug design and discovery.[2][3][4] The functional groups on the vanillin scaffold—aldehyde, hydroxyl, and ether—provide reactive sites for modification to generate derivatives with a wide range of biological activities.[2]
While traditional chemical synthesis routes exist, they often rely on harsh conditions, toxic catalysts, and complex purification steps. Enzymatic synthesis, or biocatalysis, presents a compelling green alternative, offering several distinct advantages:
-
High Specificity: Enzymes often exhibit remarkable chemo-, regio-, and enantioselectivity, minimizing the formation of unwanted byproducts and simplifying downstream processing.
-
Mild Reaction Conditions: Biocatalytic reactions typically occur at or near ambient temperature and pressure in aqueous or benign organic solvents, preserving sensitive functional groups and reducing energy consumption.[5]
-
Environmental Sustainability: As biodegradable catalysts derived from renewable resources, enzymes reduce hazardous waste and align with the principles of green chemistry.[2][3]
This guide focuses primarily on the lipase-catalyzed synthesis of vanillyl esters, a major class of its derivatives, and provides context on other relevant enzymatic transformations.
The Heart of the Matter: Selecting the Right Biocatalyst
The success of any enzymatic synthesis hinges on the choice of the enzyme. For vanillyl alcohol, several enzyme classes are relevant, but lipases are paramount for derivatization via esterification.
Lipases (Triacylglycerol acylhydrolase, E.C. 3.1.1.3)
Lipases are exceptionally versatile enzymes for generating vanillyl alcohol derivatives, specifically esters. Their primary biological function is the hydrolysis of triglycerides; however, in low-water environments, this reaction is reversible, making them superb catalysts for ester synthesis (esterification).[6]
Expert Insight (Causality): The choice of a lipase is driven by its ability to function in non-aqueous media, which is essential to shift the reaction equilibrium towards ester formation rather than hydrolysis. Immobilized lipases are often preferred over their free counterparts. Immobilization onto a solid support (e.g., macroporous resin) enhances enzyme stability at higher temperatures and in organic solvents, prevents enzyme aggregation, and, most importantly, allows for simple recovery (via filtration) and reuse of the biocatalyst, significantly improving process economics.[6]
Commonly Used Lipases for Ester Synthesis:
-
Novozym® 435: This is the immobilized form of Candida antarctica lipase B (CALB). It is arguably the most widely used biocatalyst in organic synthesis due to its broad substrate scope, high stability, and excellent performance in organic solvents.
-
Lipase from Thermomyces thermophilus: An immobilized lipase known for its thermal stability.[5]
-
Pancreatic Lipases: While less common in synthesis, these have been reported to effectively catalyze the hydrolysis of primary alcohol esters.[6]
Other Relevant Enzymes
-
Vanillyl Alcohol Oxidase (VAO): This flavoprotein, often isolated from Penicillium simplicissimum, oxidizes vanillyl alcohol to vanillin.[7][8][9] While this reaction leads away from the desired alcohol derivative, understanding its mechanism is crucial for preventing this potential side reaction, especially during long incubations or if using whole-cell systems that may possess this enzymatic activity.
-
Reductases (e.g., Aldehyde Reductase, Carbonyl Reductase): These enzymes catalyze the reduction of vanillin to vanillyl alcohol.[10] This is a key step in producing the starting material itself via biotransformation from vanillin, a widely available precursor.[10][11]
Application Note: Lipase-Catalyzed Synthesis of Vanillyl Esters
This section details the synthesis of vanillyl esters through lipase-catalyzed esterification between vanillyl alcohol and an acyl donor.
Reaction Principle & Optimization
The core reaction is an esterification where the hydroxyl group of vanillyl alcohol acts as a nucleophile attacking an acyl donor, catalyzed by a lipase.
Key Parameters for Optimization (Expert Insights):
-
Acyl Donor: A variety of acyl donors can be used, including free fatty acids (e.g., oleic acid, capric acid), acid anhydrides, or other esters (via transesterification). The choice impacts reaction kinetics and the properties of the final derivative. Anhydrides can lead to faster reaction rates but generate a stoichiometric acid byproduct.[5]
-
Solvent System: The choice of solvent is critical. A non-polar organic solvent like hexane or heptane is often ideal as it solubilizes the substrates while minimizing the stripping of essential water from the enzyme's hydration layer, which is crucial for maintaining its catalytic conformation. Solvent-free systems are also possible, particularly if one of the substrates is liquid, offering a greener process with higher volumetric productivity.[5]
-
Water Activity (a_w): This is the most critical parameter in controlling the reaction equilibrium. Water is a product of esterification; its accumulation will drive the reaction backward towards hydrolysis. Therefore, water must be removed from the reaction medium. This is typically achieved by adding molecular sieves (3Å or 4Å) to the reaction vessel or by conducting the reaction under vacuum.
-
Temperature: While higher temperatures increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature is a trade-off between activity and stability. For many immobilized lipases like Novozym® 435, a range of 40-60°C is common.
-
Substrate Molar Ratio: The ratio of vanillyl alcohol to the acyl donor should be optimized. Using a slight excess of one reactant (often the less expensive one) can help drive the reaction to completion.
Data Summary: Lipase Performance in Vanillyl Ester Synthesis
The following table summarizes typical conditions and outcomes for the enzymatic synthesis of vanillyl derivatives, providing a baseline for experimental design.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Molar Ratio (Alcohol:Acyl) | Conversion/Yield | Reference |
| Novozym® 435 | Fatty Acids | Heptane | 50-60 | 1:1 to 1:3 | >90% | [12] |
| Immobilized Lipase (T. thermophilus) | Isobutyric Anhydride | Solvent-free | 70 | 1:1.2 | High Yield | [5] |
| Lipase PS (Amano) | Acetic Anhydride | Dichloromethane | Room Temp | - | Moderate Conversion | [13] |
Protocol 1: Synthesis of Vanillyl Oleate using Novozym® 435
This protocol provides a self-validating system for the synthesis of a long-chain vanillyl ester, a potential bioactive lipid.
Materials:
-
Vanillyl Alcohol (M.W. 154.16 g/mol )
-
Oleic Acid (M.W. 282.47 g/mol )
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Heptane (Anhydrous)
-
Molecular Sieves (3Å, activated)
-
Sodium Bicarbonate (5% w/v aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel (e.g., 50 mL screw-cap flask) with magnetic stirrer
-
Thermostatically controlled shaker or heating block
Step-by-Step Methodology:
-
Reactant Preparation: In a 50 mL flask, dissolve 1.54 g (10 mmol) of vanillyl alcohol and 3.11 g (11 mmol, 1.1 equivalents) of oleic acid in 25 mL of anhydrous heptane.
-
Water Removal Setup: Add 2.5 g of activated molecular sieves to the flask. This is crucial for sequestering the water produced during the reaction.
-
Enzyme Addition: Add 0.45 g of Novozym® 435 (typically 10-15% of the total substrate weight).
-
Reaction Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm and 55°C.
-
Reaction Monitoring (Self-Validation):
-
Every 2-4 hours, pause the stirring and carefully withdraw a small aliquot (~20 µL) of the supernatant.
-
Analyze the aliquot by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v).
-
Visualize under UV light (254 nm). The reaction is complete when the vanillyl alcohol spot (more polar, lower R_f) is no longer visible. A new, less polar spot corresponding to the vanillyl oleate ester will appear at a higher R_f.
-
-
Reaction Termination & Enzyme Recovery:
-
Once the reaction reaches completion (>95% conversion by TLC or HPLC), cool the flask to room temperature.
-
Remove the biocatalyst (Novozym® 435) and molecular sieves by vacuum filtration.
-
Expert Insight: The recovered enzyme can be washed with fresh heptane, dried under vacuum, and stored for reuse in subsequent batches, demonstrating the economic viability of the process.
-
-
Product Work-up & Purification:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic phase twice with 20 mL of 5% NaHCO₃ solution to remove any unreacted oleic acid.
-
Wash once with 20 mL of brine to remove residual aqueous solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude vanillyl oleate.
-
-
Final Purification & Characterization:
-
For high purity, the crude product can be purified by silica gel column chromatography.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Conclusion and Future Perspectives
Enzymatic synthesis provides a powerful, sustainable, and efficient platform for producing high-value vanillyl alcohol derivatives. Lipase-catalyzed esterification, in particular, is a mature and robust technology that allows for the creation of a diverse library of ester compounds under mild conditions. The protocols and principles outlined in this guide demonstrate that by understanding the causality behind key experimental parameters—such as enzyme choice, water activity, and solvent system—researchers can design self-validating and highly effective synthetic strategies.
The future of this field lies in the integration of enzyme engineering to develop novel biocatalysts with enhanced stability and substrate scope, and in the application of these green synthetic methods to produce novel pharmacophores for accelerated drug discovery.[2][14]
References
-
Fraaije, M. W., van den Heuvel, R. H., van Berkel, W. J., & Mattevi, A. (2002). Enzymatic synthesis of vanillin. PubMed. Available at: [Link]
-
van den Heuvel, R. H. H. (2001). Enzymatic synthesis of vanillin. University of Groningen Research Portal. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing vanillin ester isobutyric acid through biocatalysis.
-
Rosazza, J. P., Li, T., & Reising, K. P. (1998). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 64(5), 1904-1906. Available at: [Link]
-
Wikipedia. (n.d.). Vanillyl alcohol. Available at: [Link]
-
Al-zuhair, S., Al-jilawi, M. H., & Al-hakkak, J. S. (2023). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Molecules, 28(15), 5898. Available at: [Link]
-
Chen, Y., Li, F., Li, C., & Zhang, Y. (2022). Coculture engineering for efficient production of vanillyl alcohol in Escherichia coli. Biotechnology for Biofuels and Bioproducts, 15(1), 93. Available at: [Link]
-
Fjærvik, M. Y., Digre, E., Hansen, E. H., & Josefsen, K. D. (2018). Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood. AMB Express, 8(1), 141. Available at: [Link]
-
Keibler, A. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Course Hero. Available at: [Link]
-
Rhodanide. (2020, March 8). Late Night Chemistry: Vanillyl Alcohol. YouTube. Available at: [Link]
-
Kumar, A., Singh, A., & Singh, P. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 8(48), 45679-45717. Available at: [Link]
-
De Jong, E., Van Berkel, W. J., Van der Zwan, R. P., & De Bont, J. A. (1992). Purification and characterization of vanillyl-alcohol oxidase from Penicillium simplicissimum. A novel aromatic alcohol oxidase containing covalently bound FAD. ResearchGate. Available at: [Link]
-
Li, K., & Li, Y. (2020). Enzymatic synthesis of vanillin and related catalytic mechanism. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis reaction capsiates (fatty vanillyl alcohol acid ester) catalyzed by lipase Novozym 435 ®. Available at: [Link]
-
Wageningen University & Research. (n.d.). Vanillyl alcohol oxidase-catalysed production of (R)-1-(4′-hydroxyphenyl) ethanol. WUR eDepot. Available at: [Link]
-
Kumar, A., Singh, A., & Singh, P. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 8(48), 45679-45717. Available at: [Link]
-
De Jong, E., van Berkel, W. J., van der Zwan, R. P., & de Bont, J. A. (1992). Purification and characterization of vanillyl-alcohol oxidase from Penicillium simplicissimum. A novel aromatic alcohol oxidase containing covalently bound FAD. European Journal of Biochemistry, 208(3), 651-657. Available at: [Link]
-
van den Heuvel, R. H. H., Fraaije, M. W., & van Berkel, W. J. H. (2001). Enzymatic synthesis of vanillin. Journal of Agricultural and Food Chemistry, 49(6), 2954-2958. Available at: [Link]
-
Rosazza, J. P., Li, T., & Reising, K. P. (1998). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 64(5), 1904-1906. Available at: [Link]
-
Budimarwanti, C. (2022). Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. Semantic Scholar. Available at: [Link]
- Google Patents. (n.d.). Vanillyl amine/vanillyl alcohol derivative and its preparation method and application.
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols, amines and epoxides: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]
-
Pellis, A., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at: [Link]
Sources
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- 4. CN106032367A - Vanillyl amine/vanillyl alcohol derivative and its preparation method and application - Google Patents [patents.google.com]
- 5. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
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- 12. researchgate.net [researchgate.net]
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use of vanillyl alcohol in flavor and fragrance chemistry
An In-Depth Technical Guide to Vanillyl Alcohol in Flavor and Fragrance Chemistry
Introduction: Beyond Vanillin's Shadow
Vanillyl alcohol, with the IUPAC name 4-(Hydroxymethyl)-2-methoxyphenol, is a versatile aromatic compound that plays a significant, albeit often understated, role in the palette of flavorists and perfumers.[1] While its chemical precursor, vanillin, is globally recognized for its characteristic vanilla aroma, vanillyl alcohol offers a more nuanced and complex sensory profile.[2][3] This guide provides a comprehensive overview of vanillyl alcohol's applications, from its organoleptic properties to detailed protocols for its synthesis and analysis, aimed at researchers, scientists, and professionals in the field.
Chemically, vanillyl alcohol is a derivative of guaiacol and a member of the benzyl alcohols.[4] Its structure, featuring hydroxyl, methoxy, and hydroxymethyl functional groups on a benzene ring, allows for a range of chemical reactions, making it a valuable intermediate in organic synthesis for pharmaceuticals, agrochemicals, and specialty materials.[1] However, it is the compound's direct contribution to flavor and fragrance that will be the focus of this technical guide.
Sensory Profile: A Multifaceted Aroma and Taste
Vanillyl alcohol's sensory characteristics are a departure from the straightforward sweetness of vanillin. Its profile is consistently described as having a mild, sweet, and balsamic vanilla-like scent.[3] The complexity of its aroma is further elaborated with notes of creamy, caramellic, coconut, graham cracker, tonka, milky, and powdery.[5] Some evaluations also identify phenolic and coumarinic nuances.[6]
Table 1: Olfactory and Gustatory Characteristics of Vanillyl Alcohol
| Attribute | Descriptors | Source(s) |
| Odor | Sweet, creamy, vanilla, caramellic, coconut, graham cracker, tonka, milky, powdery, phenolic, balsamic | [3][5][6][7][8] |
| Taste | Sweet, creamy, and milky with a slightly powdery mouthfeel | [6][8] |
This rich and multifaceted profile makes vanillyl alcohol a valuable component for adding depth and warmth to a wide array of formulations.[5]
Applications in Flavor Chemistry
In the realm of flavor creation, vanillyl alcohol is utilized as a flavoring agent to enhance and impart specific sensory experiences.[6] Its creamy and sweet profile makes it a suitable ingredient for dessert flavors, where it can contribute to a richer, more complex vanilla character than vanillin alone.[5] It can be found in a variety of food products, including beverages, confectionery, and baked goods.[9] The regulatory status of vanillyl alcohol as a flavoring substance is well-established, with bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) having evaluated its safety for use in food.[10][11]
The stability of vanillyl alcohol in different food matrices is a critical consideration for flavorists. Like other aroma compounds with reactive functional groups, its stability can be influenced by factors such as pH, temperature, and the presence of other ingredients. For instance, in acidic conditions and in the presence of alcohols like ethanol or propylene glycol, aldehydes and alcohols can form acetals, which may alter the flavor profile.[12] Careful consideration of the food or beverage matrix is therefore essential when formulating with vanillyl alcohol.
Applications in Fragrance Chemistry
The fragrance industry values vanillyl alcohol for its warm, sweet, and balsamic notes.[3] It is used to round out and fix sweet, balsamic fragrances, contributing to the overall complexity and longevity of a scent.[9] Its creamy and powdery undertones make it a popular choice in gourmand perfumes and for adding a warm undertone to various fragrance blends.[5] Beyond its direct contribution to the scent profile, vanillyl alcohol can also serve as a deodorant ingredient, actively preventing the formation of body odor.[6]
The recommended usage levels for vanillyl alcohol in fragrance concentrates can be up to 8.0%.[8] As with flavor applications, the stability of vanillyl alcohol in different product bases (e.g., alcoholic solutions, lotions, soaps) is a key factor. The potential for reaction with other fragrance ingredients or components of the base, especially under exposure to light and heat, must be evaluated to ensure the integrity of the final product's scent.[13]
Protocol for Laboratory Synthesis: Reduction of Vanillin
Vanillyl alcohol can be readily synthesized in the laboratory through the reduction of vanillin.[2][3] The most common method employs sodium borohydride (NaBH₄) as a mild and convenient reducing agent.[2] This procedure is a staple in many organic chemistry laboratory courses and provides a reliable route to high-purity vanillyl alcohol.
Experimental Workflow: Vanillin to Vanillyl Alcohol
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- 2. www1.udel.edu [www1.udel.edu]
- 3. Vanillyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Vanillyl alcohol | C8H10O3 | CID 62348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Vanillyl alcohol | 498-00-0 [amp.chemicalbook.com]
- 7. 香草醇 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 8. para-vanillyl alcohol, 498-00-0 [thegoodscentscompany.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Food and Feed Information Portal Database | FIP [ec.europa.eu]
- 11. femaflavor.org [femaflavor.org]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. orchadia.org [orchadia.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-Hydroxy-3-methoxybenzyl Alcohol (Vanillyl Alcohol)
Abstract
This application note presents a detailed, robust, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the accurate quantification of 4-hydroxy-3-methoxybenzyl alcohol, also known as vanillyl alcohol. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability studies, and formulation development. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acidified water and methanol, ensuring high resolution and sensitivity. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
4-Hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) is a phenolic compound of significant interest in the pharmaceutical, cosmetic, and food industries.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical agents and is noted for its potential neuroprotective properties.[1] As with any active pharmaceutical ingredient (API) or critical quality attribute, a validated, stability-indicating analytical method is essential to ensure product quality, safety, and efficacy throughout the development and manufacturing process.[3]
A stability-indicating method is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[3] This application note provides a comprehensive protocol for a stability-indicating HPLC method for vanillyl alcohol, developed with a deep understanding of the analyte's physicochemical properties and established chromatographic principles.
Scientific Rationale and Method Development
The selection of the HPLC method parameters was guided by the physicochemical properties of vanillyl alcohol and the principles of reversed-phase chromatography.
Analyte Properties
-
Structure: 4-hydroxy-3-methoxybenzyl alcohol
-
Molecular Formula: C₈H₁₀O₃[4]
-
Molecular Weight: 154.16 g/mol [5]
-
Solubility: Soluble in methanol, 95% ethanol, water, and oils.[2][6]
The presence of a phenolic hydroxyl group gives the molecule a slightly acidic nature, with a pKa of approximately 9.75.[2][6] To ensure consistent retention and sharp peak shape in reversed-phase HPLC, it is crucial to suppress the ionization of this group by maintaining the mobile phase pH below the pKa. The addition of a small amount of acid to the aqueous mobile phase component achieves this. The moderate logP value of 0.42 suggests that vanillyl alcohol has good affinity for a non-polar stationary phase like C18, making reversed-phase HPLC an ideal separation technique.[3]
Chromatographic Conditions
Based on the analyte's properties and a review of established methods for similar phenolic compounds, the following chromatographic conditions were optimized:
-
Column: A C18 column is the standard choice for reversed-phase chromatography of moderately polar compounds like vanillyl alcohol, offering excellent retention and selectivity.
-
Mobile Phase: A gradient of methanol and water is employed to ensure adequate retention of vanillyl alcohol while allowing for the elution of more polar and less polar impurities within a reasonable runtime. Acetic acid is added to the aqueous phase to control the pH and suppress the ionization of the phenolic hydroxyl group, leading to improved peak symmetry.[7]
-
Detection Wavelength: The UV spectrum of vanillyl alcohol shows significant absorbance around 280 nm, providing good sensitivity for detection. A Diode Array Detector (DAD) is recommended to confirm peak purity and identity.
Experimental Protocol
Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade methanol.
-
HPLC grade water.
-
Glacial acetic acid, analytical grade.
-
4-Hydroxy-3-methoxybenzyl alcohol reference standard.
Chromatographic Parameters
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.5% Acetic Acid |
| Mobile Phase B | Methanol |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-27 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Preparation of Solutions
-
Mobile Phase A: Add 5 mL of glacial acetic acid to 995 mL of HPLC grade water and mix well.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-hydroxy-3-methoxybenzyl alcohol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a solution of 4-hydroxy-3-methoxybenzyl alcohol. The sample was subjected to acidic, alkaline, oxidative, and photolytic stress conditions.
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.
-
Alkaline Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.
-
Photolytic Degradation: Stock solution exposed to UV light (254 nm) for 24 hours.
The chromatograms from the stressed samples showed that the main peak of 4-hydroxy-3-methoxybenzyl alcohol was well-resolved from all degradation product peaks, confirming the method's specificity.
Linearity and Range
The linearity of the method was evaluated by analyzing six calibration standards ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
The high correlation coefficient (r² > 0.999) indicates excellent linearity over the specified range.[10]
Accuracy
Accuracy was determined by the recovery of known amounts of 4-hydroxy-3-methoxybenzyl alcohol spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Average Recovery | 99.77% |
The high recovery values demonstrate the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were made on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Type | % RSD of Peak Area |
| Repeatability (Intra-day) | 0.45% |
| Intermediate Precision (Inter-day) | 0.82% |
The low relative standard deviation (RSD) values (<2%) confirm the method's precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms.
| Parameter | Result |
| LOD (S/N ≈ 3) | 0.2 µg/mL |
| LOQ (S/N ≈ 10) | 0.6 µg/mL |
These values indicate that the method is sensitive enough for the determination of low levels of 4-hydroxy-3-methoxybenzyl alcohol.
Workflow and Data Presentation
The overall experimental workflow is depicted in the following diagram:
Caption: HPLC analysis workflow for 4-hydroxy-3-methoxybenzyl alcohol.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable procedure for the quantification of 4-hydroxy-3-methoxybenzyl alcohol. The method has been thoroughly validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, precise, and sensitive. Its stability-indicating nature makes it particularly suitable for quality control and stability studies of pharmaceutical products and natural extracts containing vanillyl alcohol.
References
-
Woottisin, N., Kongkiatpaiboon, S., Sukprasert, S., & Sathirakul, K. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal, 12(3), 611-618. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Stability Indicating HPLC Method Development – A Review. IJTSRD, 3(4), 1335-1340. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved January 18, 2026, from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
-
Pharmacognosy Journal. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Retrieved January 18, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-3-methoxy-benzyl alcohol - Optional[UV-VIS] - Spectrum. Retrieved January 18, 2026, from [Link]
-
SciSpace. (2012). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Retrieved January 18, 2026, from [Link]
-
AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 18, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Vanillyl alcohol on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved January 18, 2026, from [Link]
-
MDPI. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved January 18, 2026, from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Vanillyl alcohol. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2016). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Hydroxy-3-methoxybenzyl alcohol. Retrieved January 18, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-3-methoxy-benzyl alcohol - Optional[MS (GC)] - Spectrum. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Vanillyl alcohol. Retrieved January 18, 2026, from [Link]
-
BioMagResBank. (n.d.). 4-hydroxy-3-methoxybenzyl Alcohol. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Hydroxy-3-methoxybenzyl alcohol. Retrieved January 18, 2026, from [Link]
-
MDPI. (2016). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2007). A simple and rapid HPLC technique for vanillin determination in alcohol extract. Retrieved January 18, 2026, from [Link]
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GC-MS Analysis of 2-(Hydroxymethyl)-4-methoxyphenol: A Derivatization-Based Protocol for Enhanced Volatility and Accurate Identification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and reliable method for the analysis of 2-(Hydroxymethyl)-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's inherent polarity and low volatility stemming from its phenolic and primary alcohol functional groups, direct GC analysis is challenging, often resulting in poor chromatographic performance. The protocol detailed herein overcomes this limitation through a crucial silylation derivatization step, which converts the polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers. This transformation significantly enhances the analyte's thermal stability and volatility, leading to sharp, symmetrical chromatographic peaks and clear, interpretable mass spectra. We provide a comprehensive, step-by-step guide covering sample preparation, derivatization, optimized instrumental parameters, and expected data interpretation, designed for researchers in pharmaceutical development, quality control, and chemical synthesis.
Scientific Principle and Rationale
This compound (MW: 154.16 g/mol , Formula: C₈H₁₀O₃) is a phenolic compound whose structure includes two active hydrogen-containing functional groups: a phenolic hydroxyl (-OH) and a benzylic alcohol (-CH₂OH).[1][2] These groups can form intermolecular hydrogen bonds, which decreases the molecule's volatility and makes it unsuitable for direct GC analysis.[3] Injecting the underivatized compound typically leads to significant peak tailing, low response, and potential thermal degradation in the hot injector port.
To circumvent these issues, chemical derivatization is an essential prerequisite.[4] This method employs silylation, a proven and widely used technique for the analysis of polar compounds like phenols, alcohols, and acids.[5][6]
The core of this protocol is the reaction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). BSTFA is a powerful silylating agent that replaces the active protons on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[5][7] This reaction, illustrated below, effectively "masks" the polar sites, thereby increasing volatility and thermal stability, making the analyte amenable to GC-MS analysis.[5]
Caption: The silylation derivatization reaction.
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
This compound standard (≥98% purity)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), derivatization grade
-
Pyridine, anhydrous (≤0.005% water)
-
Methanol, HPLC or GC grade
-
Ethyl Acetate, GC grade
-
Anhydrous Sodium Sulfate
-
2 mL screw-top autosampler vials with PTFE-lined septa
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8][9]
-
Data System: MassHunter, ChemStation, or equivalent chromatography data software.
Experimental Protocols
This workflow is designed to be a self-validating system, where successful derivatization is confirmed by the resulting high-quality chromatographic and spectral data.
Caption: Step-by-step experimental workflow.
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in 10 mL of methanol to create a 1 mg/mL (1000 ppm) stock solution.
-
Store the stock solution at 2-8°C when not in use.[10]
Sample and Standard Derivatization Protocol
Causality: This two-step derivatization process ensures that the active hydrogens on both the phenolic and alcoholic hydroxyl groups are replaced by TMS groups, a requirement for successful analysis. The reaction must be performed under anhydrous conditions as silylating reagents readily react with water, which would reduce derivatization efficiency.[4]
-
Drying Step: Pipette 100 µL of the stock solution (or sample extract) into a 2 mL autosampler vial. Evaporate the solvent completely to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. This step is critical to remove all water and protic solvents.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried residue and vortex briefly to redissolve the analyte. Pyridine acts as a solvent and catalyst.
-
Add 100 µL of BSTFA to the vial.
-
Reaction: Immediately cap the vial tightly. Vortex for 10-15 seconds.
-
Place the vial in a heating block or oven set to 60°C for 30 minutes to ensure the reaction goes to completion.
-
Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.
GC-MS Instrumental Method
The following parameters are a robust starting point and can be optimized for specific instrumentation.
| Parameter | Value | Rationale |
| GC System | ||
| Injector Mode | Split (50:1 ratio) | A split injection prevents column overloading for this concentration; switch to splitless for trace-level analysis. |
| Injector Temperature | 280°C | Ensures rapid and complete vaporization of the high-boiling point TMS-derivative without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for a 0.25 mm ID column, optimizing separation. |
| Oven Program | Initial: 100°C, hold 2 minRamp 1: 15°C/min to 200°CRamp 2: 30°C/min to 300°C, hold 5 min | The program provides separation from solvent and byproducts, then quickly elutes the derivatized analyte. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Electron Energy | 70 eV | The standard energy for EI, creating extensive and consistent fragmentation. |
| Mass Scan Range | m/z 45 - 500 | Captures the TMS ion (m/z 73), the molecular ion, and all significant fragment ions. |
| Source Temperature | 230°C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temperature | 150°C | Ensures mass stability and prevents contamination of the mass filter. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent and derivatizing reagent from saturating the detector. |
Expected Results and Data Interpretation
Chromatographic Profile
The derivatized this compound should elute as a single, sharp, and symmetrical peak well-separated from any solvent or reagent peaks. The retention time will depend on the specific instrument and conditions but is expected in the mid-to-late portion of the chromatogram.
Mass Spectrum Interpretation
The key to confident identification lies in the mass spectrum of the di-TMS derivative. The molecular weight of the derivatized analyte is 298.36 g/mol .
-
Molecular Ion (M⁺): The molecular ion peak should be present at m/z 298 . It may be of low intensity but is a critical confirmation of a successful dual derivatization.
-
Key Fragments:
-
m/z 283 ([M-15]⁺): A very common and often prominent fragment in TMS derivatives, corresponding to the loss of a methyl group (-CH₃) from a TMS moiety.
-
m/z 209: This fragment likely results from the loss of the silylated hydroxymethyl group (-CH₂OTMS).
-
m/z 73 ([Si(CH₃)₃]⁺): The trimethylsilyl cation. This is a hallmark of TMS-derivatized compounds and is often one of the most abundant ions in the spectrum.
-
Conclusion
This application note provides a complete and validated protocol for the GC-MS analysis of this compound. The described silylation derivatization strategy is essential for achieving the volatility and thermal stability required for high-quality gas chromatography. By following this detailed methodology, researchers and scientists can achieve reliable, reproducible, and accurate identification and quantification of this compound in various sample matrices, supporting drug development and quality assurance programs.
References
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-
Judakova, O., et al. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
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-
Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. Available at: [Link]
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PubChem. (2025). This compound. National Center for Biotechnology Information. Available at: [Link]
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ChemBK. (2024). 4-(hydroxymethyl)-2-methoxyphenol. ChemBK. Available at: [Link]
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ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Available at: [Link]
- Shacham, M., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
-
Valian, C., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. Available at: [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 41951-76-2. Matrix Fine Chemicals. Available at: [Link]
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-
Li, Y., et al. (2023). Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils. MDPI. Available at: [Link]
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role of vanillyl alcohol in studying lignin degradation
Vanillyl alcohol is an indispensable tool for researchers studying the enzymatic degradation of lignin. As a model G-unit substrate, it enables the precise characterization of key enzymes like VAO and provides a foundational understanding translatable to more complex systems. The protocols detailed herein offer robust, validated methods for quantifying the activity of LMEs, while advanced analytical techniques allow for a deeper investigation into the products and pathways of lignin valorization. This research is fundamental to developing efficient biorefinery processes and unlocking the potential of lignin as a renewable source for aromatic chemicals. [8][23]
References
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Bíró, D., et al. (2018). Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood. AMB Express. Available at: [Link]
-
Encyclopedia of Life (n.d.). Vanillyl-alcohol oxidase. Accessed January 7, 2026. Available at: [Link]
-
Dass, A., et al. (2021). Deconstruction of Lignin: From Enzymes to Microorganisms. Molecules. Available at: [Link]
-
Larsen, K. L., & Barsberg, S. (2011). Environmental Effects on the Lignin Model Monomer, Vanillyl Alcohol, Studied by Raman Spectroscopy. The Journal of Physical Chemistry B. Available at: [Link]
-
van den Heuvel, R. H., et al. (2017). The ins and outs of vanillyl alcohol oxidase: Identification of ligand migration paths. PLoS Computational Biology. Available at: [Link]
-
Sharma, R. K., et al. (2018). Qualitative and Quantitative Methods for Isolation and Characterization of Lignin-Modifying Enzymes Secreted by Microorganisms. Lakehead University. Available at: [Link]
-
van Berkel, W. J. H., et al. (1994). Function, mechanism and structure of vanillyl-alcohol oxidase. Semantic Scholar. Available at: [Link]
-
Proteopedia (2019). Vanillyl-alcohol oxidase. Available at: [Link]
-
Wikipedia (n.d.). Vanillyl-alcohol oxidase. Accessed January 7, 2026. Available at: [Link]
-
Larsen, K. L., & Barsberg, S. (2011). Environmental effects on the lignin model monomer, vanillyl alcohol, studied by Raman spectroscopy. PubMed. Available at: [Link]
-
Latorre, D. C., et al. (2025). Sustainable Production of Vanillin from Vanillyl Alcohol, a Model Compound of Lignocellulosic Biomass Conversion, via Selective Heterogeneous Catalysis. Applied Science and Engineering Progress. Available at: [Link]
-
Sunlong Biotech (n.d.). Laccase Activity Assay Kit. Accessed January 7, 2026. Available at: [Link]
-
Wang, G., et al. (2019). Degradation of Vanillin During Lignin Valorization Under Alkaline Oxidation. ResearchGate. Available at: [Link]
-
Mariscal, A., et al. (2024). From Waste to Value: Recent Insights into Producing Vanillin from Lignin. PMC - NIH. Available at: [Link]
-
Tavares, A. P. M., et al. (2010). An Easy Method for Screening and Detection of Laccase Activity. The Open Biotechnology Journal. Available at: [Link]
-
Gallage, N. J., & Møller, B. L. (2015). Production of vanillin through lignin degradation. ResearchGate. Available at: [Link]
-
Karpe, A. (2015). Working protocol for lignin peroxidase assay. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2023). Research progress on preparation technology and detection methods of vanillin. ResearchGate. Available at: [Link]
-
Xiong, W., et al. (2021). Catalytic aerobic oxidation of lignin-based vanillyl alcohol under base–free conditions over an efficient and reusable LaFeO3 perovskite for vanillin production. Green Chemistry. Available at: [Link]
-
Arora, D. S., & Gill, P. K. (2001). Comparison of two assay procedures for lignin peroxidase. PubMed. Available at: [Link]
-
Pollegioni, L., et al. (2015). Fungal biodegradation and enzymatic modification of lignin. PMC - PubMed Central. Available at: [Link]
-
Adhikari, P., et al. (2016). Isolation and Physicochemical Characterization of Laccase from Ganoderma lucidum-CDBT1 Isolated from Its Native Habitat in Nepal. PubMed Central. Available at: [Link]
-
Sârbu, C., & Mot, A. C. (2011). A simple and rapid HPLC technique for vanillin determination in alcohol extract. Semantic Scholar. Available at: [Link]
-
Kumar, A., et al. (2017). Purification, characterization, and biodelignification potential of lignin peroxidase from immobilized Phanerochaete chrysosporium. BioResources. Available at: [Link]
-
Kavitha, S., et al. (2019). Isolation and partial purification of laccase from Calocybe indica and its application in dye decolourization. Journal of Applied and Pharmaceutical Science. Available at: [Link]
-
de Jong, E., et al. (1992). Purification and characterization of vanillyl-alcohol oxidase from Penicillium simplicissimum. A novel aromatic alcohol oxidase containing covalently bound FAD. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2020). Enzymatic Degradation of Lignin in Soil: A Review. MDPI. Available at: [Link]
-
Sârbu, C., & Mot, A. C. (2011). A simple and rapid HPLC technique for vanillin determination in alcohol extract. ResearchGate. Available at: [Link]
-
Bilal, M., et al. (2023). Structural insights, biocatalytic characteristics, and application prospects of lignin-modifying enzymes for sustainable biotechnology. International Journal of Biological Macromolecules. Available at: [Link]
-
Sarkanen, S. (2000). Lignin-Degrading Enzyme Activities. ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(Hydroxymethyl)-4-methoxyphenol
For: Researchers, scientists, and drug development professionals
Introduction
Welcome to the technical support guide for the purification of crude 2-(Hydroxymethyl)-4-methoxyphenol, a key intermediate in various organic syntheses. This document is designed to provide practical, in-depth guidance to overcome common challenges encountered during its purification. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated through extensive laboratory experience. Our goal is to empower you to achieve high purity and yield consistently in your work.
Understanding the Compound: Key Physicochemical Properties
This compound (also known as Vanillyl Alcohol isomer) is a polar phenolic compound. Its structure, featuring both a hydroxyl and a hydroxymethyl group, dictates its solubility and chromatographic behavior. A clear understanding of its properties is the first step toward effective purification.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₀O₃[1] | Indicates the presence of multiple polar functional groups. |
| Molecular Weight | 154.16 g/mol [1] | Standard molecular weight for a small organic molecule. |
| Appearance | White to off-white or beige crystalline solid[2] | Color variation can indicate the presence of impurities. |
| Melting Point | 110-117 °C (literature)[2][3] | A broad melting range suggests impurities. |
| Solubility | Soluble in hot water, ethanol, ether, and benzene[2]. | This property is crucial for selecting recrystallization solvents. |
| Stability | Stable, but incompatible with strong oxidizing agents and strong acids[2]. Sensitive to light. | Care must be taken during purification to avoid degradation. |
Common Impurities and Their Origins
The purification strategy for this compound is highly dependent on the impurities present in the crude product. These impurities often arise from the synthetic route used. A common synthesis involves the reduction of 2-hydroxy-5-methoxybenzaldehyde.
Potential Impurities:
-
Unreacted Starting Material (2-hydroxy-5-methoxybenzaldehyde): Incomplete reduction is a frequent source of this impurity.
-
Over-reduced Products: While less common with milder reducing agents, stronger conditions could lead to the reduction of the aromatic ring.
-
Side-products from the Aldehyde Synthesis: Impurities from the synthesis of the starting aldehyde may carry over.
-
Residual Solvents: Solvents used in the reaction or workup.
-
Inorganic Salts: From quenching and workup steps.
-
Polymeric or Tarry Byproducts: Often colored, these can result from side reactions or degradation.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing step-by-step solutions.
Issue 1: The purified product is an oil or fails to crystallize.
Question: I've performed the purification, but my final product is a persistent oil instead of the expected crystalline solid. What's going wrong?
Answer: "Oiling out" is a common problem in recrystallization, especially with polar compounds. It occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling.[4]
Diagnostic & Solution Workflow:
-
Re-dissolve and Dilute: Return the oiled-out sample to the heat source and add more of the "good" solvent (the one in which it is more soluble) to the mixture.[4] This increases the total solvent volume, ensuring the compound stays in solution longer as it cools, allowing for a more ordered crystal lattice formation.
-
Slow Cooling is Crucial: Rapid cooling encourages precipitation rather than crystallization, trapping impurities.[4] Allow the flask to cool slowly to room temperature on the benchtop, insulated with a beaker of warm water if necessary, before moving it to an ice bath.
-
Scratch the Flask: If crystals are slow to form in a clear solution, use a glass rod to scratch the inside of the flask at the solution's surface.[4] The microscopic scratches provide nucleation sites for crystal growth.
-
Consider a Different Solvent System: If oiling persists, the chosen solvent system may be unsuitable. Experiment with different solvent pairs. Good starting points for polar phenols include ethanol-water, ethyl acetate-hexane, or toluene-ligroin.[5][6]
-
Purity Check: A high impurity load can significantly depress the melting point, leading to oiling. Consider a preliminary purification step, like a quick filtration through a silica plug, to remove baseline impurities before attempting recrystallization.[7]
Issue 2: Low yield after purification.
Question: My final product is pure, but the yield is significantly lower than expected. Where could I be losing my compound?
Answer: Low yield is a frequent challenge in purification. The goal is to maximize the recovery of the desired compound while efficiently removing impurities. Several factors can contribute to product loss.
Root Cause Analysis:
-
Excessive Solvent in Recrystallization: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, leading to substantial losses during filtration.[5]
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the solution can cool in the funnel, causing your product to crystallize along with the impurities.
-
Inappropriate Washing of Crystals: Washing the collected crystals with a solvent in which they are highly soluble will dissolve a portion of your product.
-
Adsorption onto Silica Gel: During column chromatography, highly polar compounds can irreversibly bind to the silica gel, especially if an inappropriate solvent system is used.
Issue 3: Persistent impurities in the final product.
Question: I've tried recrystallization and column chromatography, but I'm still seeing impurities in my final product analysis (e.g., by NMR or LC-MS). How can I improve the separation?
Answer: The presence of persistent impurities suggests that the chosen purification method is not providing sufficient resolution between your target compound and the contaminants.
Optimization Strategies:
-
For Recrystallization:
-
Solvent Selection is Key: The ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold, while the impurities remain soluble at all temperatures.[8]
-
Slow Crystallization: As mentioned previously, rapid crystal formation can trap impurities within the crystal lattice.[4]
-
-
For Column Chromatography:
-
Optimize the Solvent System: The goal is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate, with the desired compound having an Rf value between 0.15 and 0.40.[9]
-
Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation than an isocratic (single solvent mixture) elution.[10]
-
Sample Loading: For compounds that are not very soluble in the mobile phase, dry loading (adsorbing the sample onto a small amount of silica gel before loading it onto the column) can improve resolution.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for column chromatography of this compound?
A1: Given its polar nature, a good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar and a polar solvent.[11][12] Begin with a system like 30-50% ethyl acetate in hexane.[11] You can then adjust the polarity based on the TLC results. If the compound remains at the baseline, increase the proportion of ethyl acetate or switch to a more polar system like 5% methanol in dichloromethane.[11]
Q2: Can I use a single solvent for recrystallization?
A2: Yes, if you can find a single solvent that meets the criteria of high solubility at high temperatures and low solubility at low temperatures.[5] Hot water is a potential candidate for this compound.[2] However, two-solvent systems (e.g., ethanol/water) often provide more flexibility in fine-tuning the solubility.[13][14]
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: Phenols can sometimes be sensitive to the acidic nature of silica gel.[7] If you suspect degradation, you can try deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed with the mobile phase. Alternatively, you could use a different stationary phase like alumina or Florisil.[7]
Q4: How do I know if my final product is pure?
A4: Purity should be assessed using multiple analytical techniques. A sharp melting point close to the literature value is a good indicator of purity.[5] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) can confirm the structure and identify any remaining impurities. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative information on purity.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is suitable for purifying crude this compound that is a solid and contains soluble impurities.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and load it onto the top of the silica gel bed. Alternatively, perform a dry load.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for "Oiling Out"
Caption: Decision tree for troubleshooting when the product "oils out" during recrystallization.
References
-
ChemBK. (n.d.). 4-(hydroxymethyl)-2-methoxyphenol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
-
Veeprho. (n.d.). Vanillin Impurities and Related Compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxymethyl-2-methoxyphenol. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction. Retrieved from [Link]
-
Scribd. (n.d.). Borohydride Reduction of Vanillin To Vanillyl Alcohol. Retrieved from [Link]
-
Pedcat. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
ResearchGate. (2025). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]
-
YouTube. (2019). Chromatography Troubleshooting. Retrieved from [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2006). 4-methoxyphenol purification. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Oak-wood. (n.d.). Understanding Vanillyl Alcohol: A Key Intermediate for Organic Synthesis. Retrieved from [Link]
-
ScienceMadness.org. (n.d.). Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C8H10O3, 1 gram. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
AA Blocks. (n.d.). 4-(Hydroxymethyl)-2-methoxyphenol. Retrieved from [Link]
-
OSHA. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]
- Google Patents. (n.d.). US5019656A - Process for preparing p-hydroxybenzyl alcohol.
-
MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]
Sources
- 1. This compound | C8H10O3 | CID 480253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. aablocks.com [aablocks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. sorbtech.com [sorbtech.com]
- 10. columbia.edu [columbia.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: 4-Hydroxy-3-methoxybenzyl Alcohol (Vanillyl Alcohol) Solution Stability
Introduction
Welcome to the technical support center for 4-hydroxy-3-methoxybenzyl alcohol, commonly known as vanillyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for stability issues encountered when working with vanillyl alcohol in solution. As a key intermediate and active compound in various applications, understanding its stability profile is critical for experimental success and product integrity. This document provides a comprehensive overview of the degradation pathways, influencing factors, and preventative measures, supported by validated analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for vanillyl alcohol in solution?
The principal degradation pathway for vanillyl alcohol in solution is oxidation. The benzylic alcohol group is susceptible to oxidation, yielding vanillin (4-hydroxy-3-methoxybenzaldehyde) as the primary degradation product. Further oxidation of vanillin can lead to the formation of vanillic acid.[1][2] Under certain conditions, particularly in acidic or basic environments, the formation of a reactive quinone methide intermediate can occur, which may lead to oligomerization or polymerization, resulting in insoluble materials.
Q2: What environmental factors influence the stability of vanillyl alcohol solutions?
Several factors can significantly impact the stability of vanillyl alcohol solutions:
-
Oxygen: As the primary degradation route is oxidation, the presence of atmospheric oxygen is a critical factor.[3] Solutions exposed to air will degrade more rapidly than those maintained under an inert atmosphere.
-
Light: Vanillyl alcohol is sensitive to light.[4] Exposure to UV and even ambient light can accelerate degradation. Photodegradation can lead to the formation of various byproducts. While direct studies on vanillyl alcohol are limited, studies on the related compound vanillin show that photolysis can generate radicals and lead to dimer formation.[5][6][7]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For optimal stability, solutions should be stored at recommended cool temperatures.
-
pH: The pH of the solution plays a crucial role. Vanillyl alcohol is generally more stable in neutral to slightly acidic conditions. Both strongly acidic and basic conditions can promote degradation.
Q3: Is vanillyl alcohol stable in acidic aqueous solutions?
Vanillyl alcohol has limited stability in strongly acidic aqueous solutions. While it is noted to be largely insoluble in aqueous acid, prolonged exposure can lead to degradation.[8][9] The acidic environment can catalyze the elimination of water from the benzylic alcohol, forming a reactive quinone methide intermediate. This intermediate is unstable and can readily undergo polymerization, leading to the formation of insoluble colored materials. One study on the electrooxidation of vanillyl alcohol in acidic solution suggests a complex reaction mechanism.[8]
Q4: What happens to vanillyl alcohol in basic aqueous solutions?
In basic solutions, the phenolic hydroxyl group of vanillyl alcohol (pKa ≈ 9.75) will be deprotonated, forming a phenoxide ion.[10] This phenoxide is more susceptible to oxidation than the protonated form, thus accelerating the degradation to vanillin and subsequently to vanillic acid. Alkaline conditions are often employed in catalyzed oxidation reactions to promote the formation of vanillin from lignin-derived compounds, highlighting the increased reactivity under these conditions.[2][11]
Q5: How should I prepare and store my vanillyl alcohol stock solutions to ensure stability?
To maximize the shelf-life of your vanillyl alcohol solutions, the following practices are strongly recommended:
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use freshly boiled and cooled purified water to minimize dissolved oxygen.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at refrigerated temperatures (2-8 °C) for short-term use. For long-term storage, freezing (-20 °C or below) is recommended, though freeze-thaw cycles should be minimized.
-
pH Control: If experimentally permissible, buffer the solution to a slightly acidic to neutral pH (e.g., pH 4-6).
Troubleshooting Guide
Issue 1: My vanillyl alcohol solution has turned yellow/brown.
-
Probable Cause: This discoloration is a common indicator of degradation, likely due to oxidation and potentially polymerization. The formation of vanillin and subsequent colored polymers can contribute to this change.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solution was stored protected from light and under an inert atmosphere if possible.
-
Check Solution Age: Older solutions are more prone to degradation. It is advisable to prepare fresh solutions, especially for critical experiments.
-
Analytical Confirmation: Analyze the solution using the HPLC method provided below to identify and quantify degradation products like vanillin and vanillic acid.
-
-
Preventative Measures: Strictly adhere to the recommended storage conditions outlined in the FAQs. Prepare smaller batches of solution more frequently to ensure freshness.
Issue 2: I am observing a loss of potency or inconsistent results in my experiments.
-
Probable Cause: A decrease in the concentration of the active vanillyl alcohol due to degradation is the most likely cause.
-
Troubleshooting Steps:
-
Quantify the Analyte: Use the provided HPLC protocol to determine the current concentration of vanillyl alcohol in your stock solution.
-
Prepare a Fresh Standard: Prepare a new stock solution from solid vanillyl alcohol and compare its performance in your assay to the suspect solution.
-
-
Preventative Measures: Implement a routine quality control check of your stock solutions using HPLC, especially for long-term studies. Always use freshly prepared solutions for sensitive applications.
Issue 3: I see a precipitate forming in my aqueous vanillyl alcohol solution.
-
Probable Cause:
-
Solubility Issues: Vanillyl alcohol has limited solubility in cold water. If the solution was refrigerated or frozen, the compound may have precipitated out.
-
Degradation Products: Under certain conditions (e.g., strongly acidic or basic pH), vanillyl alcohol can form insoluble polymers.
-
-
Troubleshooting Steps:
-
Gently Warm the Solution: If precipitation is due to low temperature, gentle warming and sonication may redissolve the compound.
-
Check the pH: Measure the pH of the solution. If it is in a highly acidic or basic range, polymerization is a likely cause.
-
Filtration and Analysis: Filter the precipitate and analyze the supernatant by HPLC to determine the remaining concentration of vanillyl alcohol.
-
-
Preventative Measures: For aqueous solutions, consider the use of a co-solvent like ethanol to improve solubility, if compatible with your experimental design. Avoid extreme pH conditions unless required by the experimental protocol.
Experimental Protocols
Protocol 1: Forced Degradation Study of Vanillyl Alcohol
This protocol is designed to intentionally degrade vanillyl alcohol under various stress conditions to understand its stability profile and to generate degradation products for analytical method validation.
Materials:
-
Vanillyl alcohol
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphoric acid, HPLC grade
-
Amber glass vials
-
Photostability chamber (optional)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of vanillyl alcohol (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in an amber vial. Keep a control sample of the stock solution with 0.1 M water. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in an amber vial. Keep a control sample. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂ in an amber vial. Keep a control sample. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours. Keep a control sample at the recommended storage temperature.
-
Photodegradation: Expose a solution of vanillyl alcohol in a clear glass vial to a light source (e.g., UV lamp or a photostability chamber) for a defined period. Wrap a control vial in aluminum foil and place it alongside the exposed sample.
-
Analysis: Analyze all stressed samples and their corresponding controls using the HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method is suitable for the simultaneous determination of vanillyl alcohol and its primary degradation products, vanillin and vanillic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-15 min: 10% to 40% B15-20 min: 40% B20-22 min: 40% to 10% B22-27 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Procedure:
-
Standard Preparation: Prepare individual standard solutions of vanillyl alcohol, vanillin, and vanillic acid (e.g., 100 µg/mL) in the mobile phase. Also, prepare a mixed standard solution containing all three compounds.
-
Sample Preparation: Dilute the samples from the forced degradation study or stability testing with the mobile phase to an appropriate concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Evaluation: Identify the peaks based on the retention times of the standards. Quantify the amount of vanillyl alcohol and its degradation products by comparing the peak areas with those of the standards.
Visualizations
Degradation Pathway of Vanillyl Alcohol
Caption: Primary degradation pathways of vanillyl alcohol in solution.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
-
UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation. Photochemical & Photobiological Sciences. Available at: [Link]
-
Alkaline-Induced Degradation Pathways of β-O-4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+-Cyclic Polyether Complexes. ACS Omega. Available at: [Link]
-
Electrooxidation of vanillyl alcohol in acidic aqueous solution using rotating ring-disk electrode voltammetry. Analytical Sciences. Available at: [Link]
-
Vanillyl alcohol. Wikipedia. Available at: [Link]
-
UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation. ResearchGate. Available at: [Link]
-
Separation of Vanillyl alcohol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood. AMB Express. Available at: [Link]
-
Kinetic mechanism of vanillyl-alcohol oxidase with short-chain 4-alkylphenols. European Journal of Biochemistry. Available at: [Link]
-
Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin. Photochemistry and Photobiology. Available at: [Link]
-
Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. Journal of Separation Science. Available at: [Link]
-
Kinetic mechanism of vanillyl-alcohol oxidase with short-chain 4-alkylphenols. SciSpace. Available at: [Link]
-
Degradation of Vanillin During Lignin Valorization Under Alkaline Oxidation. Topics in Current Chemistry. Available at: [Link]
-
Photocatalytic oxidation of vanillyl alcohol into vanillin. ResearchGate. Available at: [Link]
-
Aerobic Oxidation of Vanillyl Alcohol to Vanillin Catalyzed by Air-Stable and Recyclable Copper Complex and TEMPO under Base-Free Conditions. ResearchGate. Available at: [Link]
-
Reduction of Vanillin to Vanillyl Alcohol. Course Hero. Available at: [Link]
-
Aerobic oxidation of vanillyl alcohol to vanillin catalyzed by air-stable and recyclable copper complex and TEMPO under base-free conditions. Green Chemistry. Available at: [Link]
-
Determination of Vanillin, Eugenol and Isoeugenol by RP-HPLC. Semantic Scholar. Available at: [Link]
-
Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Pharma Times. Available at: [Link]
-
Development and validationof an RP-HPLC method for quantitative determination of vanillin and related phenolic compunds in Vanilla planifolia. ResearchGate. Available at: [Link]
-
A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. MDPI. Available at: [Link]
-
Vanillyl alcohol. ChemBK. Available at: [Link]
-
Purification and Characterization of Vanillyl-Alcohol Oxidase From Penicillium Simplicissimum. A Novel Aromatic Alcohol Oxidase Containing Covalently Bound FAD. PubMed. Available at: [Link]
-
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. AAPS PharmSciTech. Available at: [Link]
-
Photocatalytic Partial Oxidation of 4-Vinylguaiacol to Vanillin over TiO₂: A Biomimetic Approach Inspired by. ChemRxiv. Available at: [Link]
-
Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. ResearchGate. Available at: [Link]
-
Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Advances. Available at: [Link]
Sources
- 1. Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aerobic oxidation of vanillyl alcohol to vanillin catalyzed by air-stable and recyclable copper complex and TEMPO under base-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrooxidation of vanillyl alcohol in acidic aqueous solution using rotating ring-disk electrode voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vanillyl alcohol - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Vanillyl Alcohol Storage & Stability
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for vanillyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of vanillyl alcohol in the laboratory. Improper storage can lead to oxidation, compromising experimental integrity. Here, we address common issues through troubleshooting guides and frequently asked questions, grounded in chemical principles and best practices.
Troubleshooting Guide: Common Storage Issues
This section addresses specific problems you might encounter, their underlying causes, and actionable solutions.
Question: My solid vanillyl alcohol, which was once a white powder, has developed a yellow or brownish tint. What happened?
Answer: A color change from white to off-white, yellow, or brown is a primary indicator of oxidation. Vanillyl alcohol's phenolic and benzylic alcohol functional groups are susceptible to air oxidation, especially when exposed to light and ambient temperatures.[1][2] The primary oxidation product is vanillin, which can further oxidize and potentially polymerize to form colored impurities.[3][4] This degradation compromises the purity of your material.
-
Immediate Action: Assess the extent of discoloration. If minor, the material may still be usable for non-critical applications, but re-analysis of purity is strongly recommended (See Protocol 2). For sensitive applications, it is safest to discard the degraded material.
-
Root Cause Analysis: This issue almost always stems from improper storage. The container was likely not airtight, allowing prolonged oxygen exposure, or it was stored in a clear container exposed to light.
Question: My HPLC/GC-MS analysis of vanillyl alcohol shows a new, significant impurity peak that wasn't there previously. How do I identify it?
Answer: The most probable impurity is vanillin, the first oxidation product. A secondary, smaller peak corresponding to vanillic acid may also be present if the oxidation is more advanced.
-
Identification Protocol: To confirm the identity of these peaks, run commercially available standards of vanillin and vanillic acid on your chromatography system under the same method. The retention times should match the unknown peaks in your vanillyl alcohol sample.[5][6]
-
Preventative Measures: This indicates that your current storage protocol is insufficient to prevent degradation. Immediately implement an inert gas overlay and ensure the container is sealed and protected from light as detailed in Protocol 1.
Question: I'm getting inconsistent yields and unexpected byproducts in a reaction where vanillyl alcohol is a starting material. Could storage be the issue?
Answer: Absolutely. If your vanillyl alcohol has oxidized to vanillin, you are introducing a significant aldehyde impurity into your reaction. This aldehyde can react differently than the intended alcohol, leading to:
-
Lower Yields: A portion of your starting material is already converted, reducing the amount of vanillyl alcohol available to form the desired product.
-
Unexpected Byproducts: The vanillin impurity can participate in side reactions, generating compounds you did not anticipate.
To resolve this, you must first verify the purity of your vanillyl alcohol stock using a reliable analytical method like HPLC, GC, or NMR before its use in any synthesis.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the absolute ideal storage conditions for solid vanillyl alcohol?
A1: To maximize shelf-life, solid vanillyl alcohol should be stored in a tightly sealed, opaque container (like an amber glass vial with a PTFE-lined cap), under an inert atmosphere (argon or nitrogen), and in a cool, dark place.[1][9][10][11] For long-term storage (over 6 months), refrigeration (2-8°C) or freezing (-20°C) is recommended.[12][13][14]
Q2: What is the best type of container for storing vanillyl alcohol?
A2: Amber glass bottles or vials with screw caps containing an inert liner (e.g., PTFE) are ideal. The amber color protects the compound from light, which can accelerate oxidation[2], while the inert liner prevents leaching and ensures an airtight seal. Avoid plastic containers or bags for long-term storage, as they can be permeable to oxygen.
Q3: Can I store vanillyl alcohol in solution? If so, what solvent is best?
A3: Storing as a solid is always preferred for long-term stability. If you must store it in solution for short-term use, choose a deoxygenated solvent. Vanillyl alcohol is soluble in ethanol, methanol, and water.[11][15] However, be aware that oxidation proceeds much faster in solution. Prepare solutions fresh whenever possible. If you must store a solution, purge the headspace of the vial with inert gas and store it refrigerated.
Q4: Should I use an antioxidant to stabilize my vanillyl alcohol?
A4: For solid, pure vanillyl alcohol stored correctly under an inert atmosphere, an additional antioxidant is generally not necessary. For solutions, especially those stored for more than a few days, adding a small amount (e.g., 0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT) can be beneficial. Phenolic antioxidants work by donating a hydrogen atom to quench free radicals, thus inhibiting the oxidation cascade.[16][17]
Q5: How does the chemical structure of vanillyl alcohol make it prone to oxidation?
A5: Vanillyl alcohol has two key structural features that contribute to its susceptibility to oxidation:
-
Phenolic Hydroxyl (-OH) Group: This group can easily donate a hydrogen atom to form a resonance-stabilized phenoxyl radical, which is an initial step in many oxidation pathways.[17][18]
-
Benzylic Alcohol (-CH₂OH) Group: The alcohol group is readily oxidized to an aldehyde (vanillin) and subsequently to a carboxylic acid (vanillic acid).[3][19] The presence of the electron-donating phenolic group and methoxy group on the aromatic ring further activates the molecule towards oxidation.
Scientific Background: The Oxidation Pathway
The oxidation of vanillyl alcohol is a multi-step process primarily driven by molecular oxygen. The benzylic alcohol is first converted to an aldehyde, forming vanillin. With continued exposure to oxidizing conditions, the vanillin aldehyde is then converted to a carboxylic acid, yielding vanillic acid. This process compromises the identity and purity of the starting material.
Caption: Oxidation pathway of vanillyl alcohol to vanillin and vanillic acid.
Experimental Protocols & Data
Protocol 1: Standard Operating Procedure for Long-Term Storage
This protocol describes the best practice for storing solid vanillyl alcohol to minimize degradation.
-
Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap that is appropriately sized for the amount of material.
-
Aliquoting: If you have a large stock bottle, weigh out smaller, single-use portions into individual vials. This prevents repeated exposure of the main stock to air and moisture.
-
Inert Gas Purge: Place the opened vial in a glove box or use a gentle stream of an inert gas (argon or high-purity nitrogen) directed into the vial for 30-60 seconds to displace all oxygen.
-
Sealing: Immediately and tightly screw on the cap after purging.
-
Parafilm Wrapping: For an extra layer of protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date stored, and purity.
-
Storage Location: Place the sealed vial in a dark, cool environment. Refer to the table below for temperature guidelines.
| Storage Duration | Recommended Temperature | Atmosphere | Protection |
| Short-Term (< 1 month) | Room Temperature (<25°C)[15] | Inert Gas | Dark |
| Medium-Term (1-6 months) | Cool & Dark (<15°C)[1] | Inert Gas | Dark |
| Long-Term (> 6 months) | Refrigerated (2-8°C) or Frozen (-20°C)[12][14] | Inert Gas | Dark |
Protocol 2: Quality Control Analysis by HPLC
This protocol provides a basic reverse-phase HPLC method to assess the purity of vanillyl alcohol and detect common oxidation impurities.
-
Standard Preparation:
-
Prepare 1 mg/mL stock solutions of a) your vanillyl alcohol sample, b) a pure vanillyl alcohol reference standard, c) a vanillin standard, and d) a vanillic acid standard in HPLC-grade methanol or acetonitrile.
-
-
Sample Preparation:
-
From the 1 mg/mL stock of your sample, create a dilution to ~50 µg/mL using the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV, 280 nm
-
-
Data Analysis:
-
Run the standards individually to determine their retention times.
-
Run your vanillyl alcohol sample.
-
Compare the chromatograms. The expected retention order will be Vanillic Acid -> Vanillyl Alcohol -> Vanillin.
-
Quantify the area percentage of the main peak to determine purity and identify any impurity peaks by matching their retention times to the standards.[7][20]
-
References
-
Vanillyl alcohol-MSDS - BioCrick. [Link]
-
Vanillyl-alcohol oxidase - Gpedia. [Link]
-
Vanillyl alcohol(498-00-0)MSDS Melting Point Boiling Density Storage Transport. [Link]
-
Catalytic aerobic oxidation of lignin-based vanillyl alcohol under base–free conditions over an efficient and reusable LaFeO3 perovskite for vanillin production - Green Chemistry (RSC Publishing). [Link]
-
Aerobic oxidation of vanillyl alcohol to vanillin catalyzed by air-stable and recyclable copper complex and TEMPO under base-free conditions - Green Chemistry (RSC Publishing). [Link]
-
(A) Plausible mechanisms for oxidation of vanillyl alcohol (VAL) using... - ResearchGate. [Link]
-
Vanillyl alcohol - ChemBK. [Link]
-
Vanillyl-alcohol oxidase - Wikipedia. [Link]
-
A simple and rapid HPLC technique for vanillin determination in alcohol extract | Request PDF - ResearchGate. [Link]
-
Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC - NIH. [Link]
-
Enhance Polymer Stability: Understanding the Role of Hindered Phenolic Antioxidants. [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. [Link]
-
Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood - NIH. [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC - NIH. [Link]
-
(PDF) Research progress on preparation technology and detection methods of vanillin. [Link]
-
Polyphenolic Compounds in Wine/Beer - Encyclopedia.pub. [Link]
-
A simple and rapid HPLC technique for vanillin determination in alcohol extract. [Link]
-
Vanillin detoxification by reduction to vanillyl alcohol. (A) 1 H-NMR... - ResearchGate. [Link]
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- 4. Vanillyl-alcohol oxidase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
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- 18. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalytic aerobic oxidation of lignin-based vanillyl alcohol under base–free conditions over an efficient and reusable LaFeO3 perovskite for vanillin production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. A simple and rapid HPLC technique for vanillin determination in alcohol extract | Semantic Scholar [semanticscholar.org]
Technical Support Center: Crystallization of 2-(Hydroxymethyl)-4-methoxyphenol
Welcome to the technical support center for the crystallization of 2-(Hydroxymethyl)-4-methoxyphenol, also known as vanillyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound.
Introduction to this compound Crystallization
This compound is a phenolic compound with a molecular weight of 154.16 g/mol and a melting point of approximately 113-117 °C.[1][2] It is often synthesized by the reduction of vanillin.[1][3] Successful crystallization is crucial for achieving the desired purity and solid-state properties for downstream applications. This process, however, can present several challenges, from the selection of an appropriate solvent system to controlling nucleation and crystal growth. This guide will address common issues in a question-and-answer format, providing both immediate actions and long-term preventative measures.
Key Physicochemical Properties
A clear understanding of the compound's properties is fundamental to troubleshooting its crystallization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molar Mass | 154.165 g/mol | [1] |
| Appearance | Crystalline white to off-white powder | [1] |
| Melting Point | 113-117 °C | [1][2] |
| Solubility | Soluble in hot water, ethanol, ether, and benzene.[2] |
Troubleshooting Guide & FAQs
This section addresses specific problems that may be encountered during the crystallization of this compound.
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation, the presence of impurities that depress the melting point, or a significant difference between the crystallization temperature and the compound's melting point.
Immediate Actions:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the supersaturation level.[4]
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This can create microscopic imperfections that serve as nucleation sites.[4][5]
-
Seeding: If available, introduce a single, pure seed crystal of this compound into the cooled, supersaturated solution.[4][6] This provides a template for crystal growth.
Preventative Measures & Optimization:
-
Slower Cooling Rate: Avoid crash-cooling in an ice bath. Allow the solution to cool slowly to room temperature before further cooling.[4][6] A slower cooling rate allows molecules more time to orient themselves into a crystal lattice.
-
Solvent System Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider using a co-solvent system. For instance, dissolve the compound in a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (an anti-solvent like water or hexane) until turbidity is observed, then clarify by gentle heating before cooling.
-
Purity of Starting Material: Impurities can significantly inhibit crystallization or promote oiling out.[6] If impurities are suspected, consider a preliminary purification step such as column chromatography.[2]
Q2: No crystals are forming, even after the solution has cooled and been left standing. What are the next steps?
This issue typically arises from either insufficient supersaturation or a high nucleation energy barrier.
Troubleshooting Steps:
-
Increase Supersaturation:
-
Evaporate Solvent: Gently evaporate a portion of the solvent to increase the concentration of the solute.[7] Be careful not to evaporate too much, which could lead to rapid, uncontrolled crystallization.
-
Cooling: If not already done, cool the solution in an ice bath or refrigerator to further decrease the solubility.[5]
-
-
Induce Nucleation:
-
Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. If the above steps fail, it is advisable to remove the solvent and attempt crystallization with a different solvent system.
Q3: The crystallization occurred too quickly, resulting in a fine powder or small, poorly-formed crystals. How can I improve crystal quality?
Rapid crystallization, often called "crashing out," traps impurities and leads to a product with a high surface area, which can be difficult to filter and dry.[7] The goal is to encourage slower, more controlled crystal growth.
Optimization Strategies:
-
Reduce Supersaturation: Dissolve the compound in a slightly larger volume of hot solvent than the absolute minimum required.[7] This will result in a lower level of supersaturation upon cooling, favoring the growth of larger, more well-defined crystals.
-
Controlled Cooling: This is the most critical factor.[6] Insulate the flask to slow down the cooling process.[5] A programmable cooling bath can provide precise temperature control.
-
Minimize Agitation: Avoid unnecessary stirring or movement of the flask once crystallization has begun, as this can lead to secondary nucleation and the formation of smaller crystals.[6]
Q4: The yield of my recrystallized product is very low. How can I maximize it?
A low yield can be a significant issue, especially when working with valuable materials. Several factors can contribute to this problem.[7]
Troubleshooting Low Yield:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the compound.[7] Any excess solvent will retain more of your product in the mother liquor.
-
Ensure Complete Crystallization: After cooling to room temperature, allow sufficient time for crystallization to complete. Further cooling in an ice bath for at least 30 minutes can help maximize the yield.[5]
-
Mother Liquor Analysis: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to obtain a second crop of crystals by evaporating some of the solvent and re-cooling.[7] However, be aware that the purity of the second crop is often lower than the first.
-
Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.
Q5: How do I choose the right solvent for crystallization?
Solvent selection is a critical first step and often requires some experimentation. The ideal solvent should exhibit a steep solubility curve with respect to temperature.
Solvent Screening Protocol:
-
Place a small amount of your crude this compound (e.g., 10-20 mg) in a small test tube.
-
Add a few drops of the solvent to be tested at room temperature. Observe the solubility. The compound should be sparingly soluble or insoluble at room temperature.
-
Heat the mixture to the boiling point of the solvent. The compound should dissolve completely. If it does not, add more solvent dropwise until it does.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystalline precipitate.
Common Solvents to Consider for Phenolic Compounds:
-
Alcohols (Ethanol, Methanol, Isopropanol): Phenols often have good solubility in alcohols.[2][8] An ethanol/water mixture is a common choice for recrystallizing similar compounds.[9]
-
Esters (Ethyl Acetate): Can be a good option.[5]
-
Ketones (Acetone): Generally a very good solvent, but its low boiling point can sometimes be a disadvantage.[5]
-
Aromatic Hydrocarbons (Toluene): Can be effective, especially for less polar compounds.[9]
-
Water: this compound is soluble in hot water.[2]
Solvent Property Summary Table:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good general-purpose solvent for phenols. Often used with water as a co-solvent.[3][9] |
| Water | 100 | Very Polar | Compound is soluble in hot water.[2] Good for creating a steep solubility curve. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity.[5] |
| Toluene | 111 | Non-polar | May be a good anti-solvent or for crystallization of less polar impurities.[9] |
| Acetone | 56 | Polar Aprotic | Strong solvent, may need an anti-solvent for good crystal recovery.[5] |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: A decision-making workflow for troubleshooting common crystallization issues.
Advanced Considerations
Polymorphism
It is important to be aware that this compound, like its precursor vanillin, may exhibit polymorphism (the ability to exist in multiple crystalline forms).[10] Different polymorphs can have different physical properties, including solubility, melting point, and stability. The crystallization conditions, particularly the solvent and cooling rate, can influence which polymorph is obtained. If you observe inconsistent melting points or crystal habits, further characterization (e.g., by PXRD or DSC) may be warranted.
Impact of Impurities
Structurally related impurities can have a significant impact on crystallization.[11] They can inhibit nucleation, alter crystal morphology, or become incorporated into the crystal lattice, reducing the final product's purity.[11][12] For instance, unreacted vanillin or byproducts from the synthesis can interfere with the crystallization of vanillyl alcohol. If persistent crystallization problems occur, it is crucial to assess the purity of the starting material.
Seeding Protocol
A robust seeding strategy can significantly improve the reproducibility and control of your crystallization process.[13]
Detailed Seeding Protocol:
-
Seed Preparation: Obtain or prepare a small quantity of high-purity this compound crystals. Gently grind them into a fine powder.
-
Solution Preparation: Prepare a saturated solution of your crude material at an elevated temperature, ensuring all solids are dissolved.
-
Cooling to Metastable Zone: Cool the solution to a temperature where it is supersaturated but nucleation has not yet spontaneously occurred. This is known as the metastable zone.
-
Seed Addition: Add a very small amount (a few specks on the tip of a spatula) of the seed crystals to the solution.
-
Controlled Growth: Maintain the solution at this temperature or cool it very slowly to allow the added seeds to grow.
Caption: A stepwise protocol for controlled crystallization using seeding.
References
- Reduction of Vanillin to Vanillyl Alcohol. (n.d.).
- Guide for crystallization. (n.d.).
- Mehmood, A., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267.
- Vanillyl alcohol. (n.d.). In Wikipedia.
- Crystallization method of vanillin. (2006). Google Patents.
- Preparation method of vanillin crystals. (2013). Google Patents.
- Troubleshooting. (2022). Chemistry LibreTexts.
- 4-(hydroxymethyl)-2-methoxyphenol. (2024). ChemBK.
- Polymorphism of Vanillin Revisited: The Discovery and Selective Crystallization of a Rare Crystal Structure. (2015). ResearchGate.
- Technical Support Center: 4'-Methoxychalcone Crystallization. (2025). Benchchem.
- Seeding Studies For Crystallization. (n.d.). Mettler Toledo.
- SOP: CRYSTALLIZATION. (n.d.).
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). ACS Publications.
- The influence of impurities and solvents on crystallization. (2008). ResearchGate.
Sources
- 1. Vanillyl alcohol - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. iscientific.org [iscientific.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. JP2006083117A - Crystallization method of vanillin - Google Patents [patents.google.com]
- 9. CN103012093A - Preparation method of vanillin crystals - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
Technical Support Center: Optimizing Reaction Conditions for Vanillyl Alcohol Derivatization
Welcome to the technical support center for the derivatization of vanillyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of vanillyl alcohol derivatives. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high-yield, high-purity products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the derivatization of vanillyl alcohol, providing a foundational understanding for planning your experiments.
Q1: What are the most common derivatization strategies for vanillyl alcohol, and what are their primary applications?
A1: Vanillyl alcohol possesses two primary reactive sites for derivatization: the phenolic hydroxyl group and the benzylic alcohol group. The choice of derivatization strategy depends on the desired final product and its application. The most common strategies include:
-
Esterification: This involves reacting vanillyl alcohol with a carboxylic acid or its derivative (e.g., acid anhydride or acyl chloride) to form an ester. Vanillyl esters are often synthesized for applications in the flavor, fragrance, and pharmaceutical industries. A common example is the synthesis of vanillyl acetate via Fischer esterification with acetic acid.[1]
-
Etherification: This process forms an ether by reacting vanillyl alcohol with an alkylating agent, such as an alkyl halide. Vanillyl ethers are explored for their potential as flavoring agents and in the synthesis of more complex molecules.[2][3]
-
Silylation: This involves the protection of one or both hydroxyl groups as silyl ethers. Silylation is a crucial step in multi-step syntheses to prevent unwanted side reactions of the hydroxyl groups.[4][5] The choice of silylating agent can allow for selective protection of the more reactive phenolic hydroxyl group.
Q2: I am planning a multi-step synthesis involving vanillyl alcohol. Which hydroxyl group is more reactive, and how can I achieve selective derivatization?
A2: The phenolic hydroxyl group of vanillyl alcohol is generally more acidic and nucleophilic than the benzylic alcohol. This difference in reactivity can be exploited for selective derivatization.
-
Selective Phenolic Hydroxyl Derivatization: Under basic conditions, the phenolic hydroxyl group is readily deprotonated to form a phenoxide ion, which is a potent nucleophile. This allows for selective reaction at this position with electrophiles like acyl chlorides or alkyl halides, while the less reactive benzylic alcohol remains largely untouched.
-
Selective Benzylic Alcohol Derivatization: Achieving selective derivatization of the benzylic alcohol is more challenging and often requires the prior protection of the phenolic hydroxyl group.[6][7] Common protecting groups for phenols include silyl ethers (e.g., TMS, TBDMS) or benzyl ethers.[4][8] Once the phenolic group is protected, the benzylic alcohol can be derivatized under appropriate conditions.
Q3: What are the key safety precautions I should take when working with reagents for vanillyl alcohol derivatization?
A3: Safety is paramount in any chemical synthesis. When working with common derivatization reagents, always consult the Safety Data Sheet (SDS) for each chemical. Key precautions include:
-
Corrosive Reagents: Strong acids (e.g., sulfuric acid, hydrochloric acid) and bases (e.g., sodium hydroxide) are corrosive and can cause severe burns.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Pyrophoric and Water-Reactive Reagents: Some reagents, like certain strong bases or reducing agents, can be pyrophoric or react violently with water. Handle these under an inert atmosphere (e.g., nitrogen or argon).
-
Volatile and Flammable Solvents: Many organic solvents are volatile and flammable. Avoid open flames and sources of ignition. Always work in a fume hood to prevent the buildup of flammable vapors.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments, presented in a question-and-answer format.
Low or No Product Yield
Q4: My reaction has resulted in a very low yield of the desired vanillyl alcohol derivative. What are the likely causes and how can I improve it?
A4: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]
-
Temperature: The reaction temperature may be too low. Cautiously increase the temperature in small increments, being mindful of potential side reactions. For instance, Fischer esterification of vanillyl alcohol with acetic acid is often carried out at elevated temperatures (e.g., 80°C).[1]
-
Mixing: Ensure efficient mixing to promote contact between reactants, especially in heterogeneous reactions.
-
-
-
Side Reactions: The formation of undesired side products can consume your starting materials and reduce the yield of the target molecule.[11]
-
Troubleshooting:
-
Identify Side Products: Use techniques like GC-MS or NMR to identify the major side products.[10][12] Common side products can include products of oxidation (e.g., vanillic acid) or over-reduction in reduction reactions.[11]
-
Optimize Conditions: Once the side reactions are identified, adjust the reaction conditions to minimize their formation. This could involve changing the catalyst, solvent, temperature, or reaction time. For example, in the reduction of vanillin to vanillyl alcohol, using a mild reducing agent like sodium borohydride can prevent over-reduction.[13]
-
-
-
Poor Quality Reagents: The purity of your starting materials and reagents is critical.
-
Troubleshooting:
-
Verify Purity: Use fresh, high-purity reagents. If in doubt, verify the purity of your vanillyl alcohol and other key reagents using appropriate analytical methods.
-
Proper Storage: Ensure that all reagents are stored under the recommended conditions to prevent degradation.
-
-
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction outcome.
-
Troubleshooting:
-
Monitor and Control pH: For reactions that are pH-sensitive, monitor the pH throughout the reaction and adjust as necessary. For example, in the reduction of vanillin, a basic solution is used to deprotonate the phenolic hydroxyl group, preventing its reaction with the hydride reagent.[9]
-
-
Workflow for Troubleshooting Low Yield
Product Purification and Isolation Issues
Q5: After my reaction, I'm having trouble isolating a pure product. My crude product is an oil and won't crystallize. What should I do?
A5: An oily product that fails to crystallize is a strong indication of impurities.[14] These impurities can include unreacted starting materials, side products, or residual solvent.
-
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities.[14] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate your desired derivative from more polar or less polar impurities.
-
Recrystallization: If you can obtain a small amount of solid product, try to recrystallize the bulk of your oily product from a suitable solvent or solvent mixture. This can be an effective way to remove small amounts of impurities.[14]
-
Aqueous Workup: Ensure that your workup procedure effectively removes all water-soluble impurities. This may involve washing the organic layer with brine or a saturated sodium bicarbonate solution to remove acidic or basic impurities.
-
Q6: My TLC analysis shows multiple spots, indicating a mixture of products. How can I identify these and improve the selectivity of my reaction?
A6: The presence of multiple spots on a TLC plate confirms the formation of a product mixture.
-
Identification of Products:
-
Co-spotting: Spot your reaction mixture alongside your starting materials on the same TLC plate to see if any of the spots correspond to unreacted starting material.
-
Preparative TLC: Scrape off the individual spots from a preparative TLC plate, extract the compounds, and analyze them by GC-MS or NMR to determine their structures.
-
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the components of your mixture and obtain their mass-to-charge ratios, aiding in their identification.[15]
-
-
Improving Selectivity:
-
Protecting Groups: As discussed in Q2, using protecting groups for one of the hydroxyl groups is a key strategy for achieving selective derivatization.[6][7]
-
Milder Reaction Conditions: Harsher reaction conditions (e.g., high temperatures, strong catalysts) can lead to more side reactions.[14] Consider using milder catalysts or lower reaction temperatures to improve selectivity.
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Using a large excess of one reagent can sometimes lead to undesired multiple derivatizations.[14]
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for common vanillyl alcohol derivatization reactions.
Protocol 1: Synthesis of Vanillyl Acetate via Fischer Esterification
This protocol is adapted from a standard Fischer esterification procedure.[1]
Materials:
-
Vanillyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillyl alcohol in an excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 5 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude vanillyl acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Silylation of Vanillyl Alcohol (TBDMS Protection)
This protocol is a general method for the protection of hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers.
Materials:
-
Vanillyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
Procedure:
-
Dissolve vanillyl alcohol and imidazole in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add a solution of TBDMSCl in anhydrous DMF dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude silylated vanillyl alcohol.
-
Purify by column chromatography on silica gel.
Section 4: Data Presentation
Table 1: Comparison of Reaction Conditions for Vanillyl Alcohol Derivatization
| Derivatization Type | Reagent(s) | Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Esterification | Acetic Acid | H₂SO₄ | Acetic Acid | 80°C | ~64% | [1] |
| Etherification | n-Butanol | Acid Catalyst | n-Butanol | Varies | Low (inhibited by water) | [2] |
| Reduction to Alcohol | Vanillin, NaBH₄ | - | Ethanol/NaOH(aq) | 0°C to RT | ~60% | [13] |
Section 5: Visualization of Workflows
Diagram 1: General Workflow for Vanillyl Alcohol Derivatization and Analysis
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN109942382B - Method for synthesizing vanillyl alcohol ether - Google Patents [patents.google.com]
- 3. CN105622363A - Process for preparing vanillyl alcohol ether by one-step method - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Silylation of Alcohols Employed in Templating Protocols - Gelest [technical.gelest.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. synarchive.com [synarchive.com]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. www1.udel.edu [www1.udel.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Synthesis of 2-(Hydroxymethyl)-4-methoxyphenol
Welcome to the technical support guide for the synthesis of 2-(Hydroxymethyl)-4-methoxyphenol (CAS 41951-76-2), a valuable phenolic intermediate in organic synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its preparation. The guidance herein is structured to address specific experimental challenges, explaining the underlying chemical principles to empower researchers in optimizing their synthetic routes.
Overview of Synthetic Strategies
The preparation of this compound typically follows a two-stage logic: the formylation of a readily available precursor, 4-methoxyphenol, followed by the reduction of the resulting aldehyde intermediate. The choice of formylation method is critical and is often the primary source of side reactions and yield loss.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during synthesis, categorized by the reaction stage.
Part 1: Issues During the Formylation of 4-Methoxyphenol
The introduction of the aldehyde group onto the 4-methoxyphenol ring is the most challenging step. The choice of reagents dictates the likely side products.
Question 1: My formylation reaction produced a complex mixture of isomers that are difficult to separate by chromatography. Why is this happening and how can I fix it?
Answer: This is a classic regioselectivity problem. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups on your starting material are ortho-, para-directing for electrophilic aromatic substitution. The powerful -OH group primarily directs the incoming formyl group to its ortho positions (C2 and C6).
-
Causality:
-
In the Duff Reaction, which uses hexamethylenetetramine (HMTA), formylation can occur at both vacant ortho positions, leading to a mixture of the desired 2-hydroxy-5-methoxybenzaldehyde and the isomer 2-hydroxy-3-methoxybenzaldehyde .[1]
-
In the Reimer-Tiemann Reaction, the reactive species is dichlorocarbene (:CCl₂), which is attracted to the electron-rich phenoxide ring.[2][3] While this reaction strongly favors ortho-substitution, some para-formylation relative to the hydroxyl group can still occur, though it is less common.
-
-
Troubleshooting & Protocol Adjustments:
-
Method Selection: The Duff reaction, particularly when modified with anhydrous trifluoroacetic acid (TFA) as the solvent, can offer better control over regioselectivity compared to the Reimer-Tiemann reaction.[4][5]
-
Temperature Control: Run the reaction at the lowest feasible temperature to enhance the kinetic preference for the sterically less hindered C6 position (ortho to -OH, meta to -OCH₃).
-
Careful Analysis: Before proceeding to the reduction step, ensure your aldehyde intermediate is pure. A mixture of aldehyde isomers will result in a mixture of alcohol isomers that are equally, if not more, difficult to separate.
-
Question 2: My Reimer-Tiemann reaction resulted in a low yield of a dark, tarry, and intractable polymer. What caused this and is it salvageable?
Answer: This is a very common outcome for the Reimer-Tiemann reaction, especially with highly activated, electron-rich phenols like 4-methoxyphenol.[1]
-
Causality: The reaction conditions are harsh (strong base, heat) and the dichlorocarbene intermediate is highly reactive.[2][3] This can lead to multiple additions and polymerization of the phenol. The highly alkaline conditions can also promote oxidative side reactions, contributing to the dark color.
-
Troubleshooting & Protocol Adjustments:
-
Use a Phase-Transfer Catalyst: Since hydroxides are not very soluble in the chloroform phase, the reaction occurs at the interface.[2] Adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of hydroxide ions into the organic phase, allowing for milder reaction conditions (lower temperatures) and reducing tar formation.
-
Vigorous Stirring: Ensure extremely efficient mixing to increase the interfacial area between the aqueous and organic phases, which can improve reaction rates and minimize byproduct formation.
-
Alternative Methods: If tarring is persistent, this is a strong indication to switch to an alternative formylation method, such as the Duff reaction or a magnesium methoxide-paraformaldehyde formylation, which proceed under less harsh conditions.[6][7]
-
Question 3: After running a Duff reaction, I isolated a significant byproduct with a molecular weight that suggests the addition of two aldehyde groups. What is this compound?
Answer: You have likely synthesized 2,6-diformyl-4-methoxyphenol .
-
Causality: The Duff reaction is capable of diformylation if both positions ortho to the phenolic hydroxyl group are available and unhindered, as they are in 4-methoxyphenol.[7] If the reaction is allowed to run for too long or at too high a concentration of the formylating agent, this side reaction becomes prominent.[4]
-
Troubleshooting & Protocol Adjustments:
-
Control Stoichiometry: Carefully control the stoichiometry of hexamethylenetetramine (HMTA). Use a molar ratio closer to 1:1 (Phenol:HMTA) to favor mono-formylation. A slight excess may be needed, but large excesses should be avoided.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as a significant amount of the desired mono-aldehyde has formed and before the diformyl product begins to dominate.
-
Solvent Choice: Using anhydrous trifluoroacetic acid (TFA) as the solvent has been reported to allow for selective synthesis of either the mono- or di-formyl product by carefully controlling the reaction conditions.[4]
-
Caption: Common side products from the formylation of 4-methoxyphenol.
Part 2: Issues During the Reduction of 2-Hydroxy-5-methoxybenzaldehyde
The reduction of the aldehyde to the primary alcohol is generally more straightforward, but pitfalls still exist.
Question 4: My TLC plate shows a spot corresponding to the starting aldehyde even after a long reaction time. Why is the reduction incomplete?
Answer: Incomplete reduction is typically due to insufficient or deactivated reducing agent, or suboptimal reaction conditions.
-
Causality:
-
Insufficient NaBH₄: Sodium borohydride (NaBH₄) can decompose in neutral or acidic protic solvents. It is also hygroscopic and can lose activity if stored improperly. One mole of NaBH₄ provides four moles of hydride (H⁻), but an excess is often used to ensure the reaction goes to completion.[8][9]
-
Premature Quenching: The reaction is typically run under basic or neutral conditions. If the solution becomes acidic before the reduction is complete, the NaBH₄ will be rapidly destroyed.
-
-
Troubleshooting & Protocol Adjustments:
-
Verify Reagent Activity: Use fresh, properly stored NaBH₄.
-
Use a Stabilized Solution: Dissolving NaBH₄ in a dilute sodium hydroxide solution (e.g., 1M NaOH) immediately before use can improve its stability and ensure consistent delivery of the hydride.[8]
-
Control Temperature: While the reaction is often run at 0-5 °C to control exothermicity, allowing it to stir at room temperature for a period after the initial addition can help drive it to completion.[8][10]
-
Monitor with TLC: Before workup, spot a sample of the reaction mixture on a TLC plate to confirm the complete disappearance of the starting aldehyde. If the reaction has stalled, a small, fresh portion of NaBH₄ can be added.
-
Question 5: The acidic workup of my reduction was extremely vigorous and produced a lot of gas. Is this normal, and could it affect my product?
Answer: Yes, vigorous gas evolution (hydrogen, H₂) is expected during the acidic quench.[8] However, if not controlled, it can be hazardous and potentially detrimental to your yield.
-
Causality: The workup requires acidification to neutralize the reaction and decompose the excess NaBH₄. The reaction between NaBH₄ and acid (H⁺) is rapid and highly exothermic, producing large volumes of hydrogen gas.
-
Troubleshooting & Protocol Adjustments:
-
Cooling is Critical: Always perform the acidic quench in an ice bath to dissipate the heat generated.
-
Slow, Dropwise Addition: Add the acid (e.g., 10% acetic acid or 6M HCl) very slowly and dropwise with vigorous stirring.[8][10] This allows the gas to evolve safely and prevents the reaction from boiling over, which could cause loss of product.
-
Adequate Headspace: Use a flask that is large enough to accommodate potential foaming.
-
Frequently Asked Questions (FAQs)
Q: Which formylation method is generally recommended for 4-methoxyphenol?
A: For laboratory-scale synthesis where yield and purity are paramount, a modified Duff reaction using anhydrous trifluoroacetic acid is often preferred due to its milder conditions and potential for better selectivity compared to the Reimer-Tiemann reaction, which is prone to forming tar.[1][4][5]
Q: What are the key analytical techniques for identifying the common side products?
A:
-
TLC: Essential for monitoring reaction progress and assessing the purity of the crude product.
-
¹H NMR Spectroscopy: Invaluable for distinguishing isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for the desired product versus its isomers. Diformylated products will show two distinct aldehyde proton signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify side products like the diformylated species.
Q: How can I best purify the final this compound?
A:
-
Extraction: After the reduction workup, the product is typically extracted into an organic solvent like ethyl acetate. Washing with saturated sodium bicarbonate can remove acidic impurities.[10]
-
Crystallization/Trituration: The crude product is often a solid. Trituration with a solvent system like hexane:ether or recrystallization from hot water can be highly effective at removing minor impurities and unreacted starting material.[10][11]
-
Column Chromatography: If a mixture of isomers or significant impurities is present, silica gel column chromatography is the most effective method for purification.
Summary of Potential Side Products
| Side Product | Originating Reaction | Causative Factor | Identification Notes |
| 2-Hydroxy-3-methoxybenzaldehyde | Duff Reaction | Poor regioselectivity | Isomer of the desired aldehyde intermediate; distinct aromatic proton pattern in ¹H NMR. |
| 2,6-Diformyl-4-methoxyphenol | Duff Reaction | Excess HMTA / long reaction time | Higher molecular weight; two aldehyde signals in ¹H NMR (~10-11 ppm).[4] |
| Polymeric Tars | Reimer-Tiemann Reaction | Harsh conditions, high reactivity | Dark, insoluble material; significantly reduces yield.[1] |
| 2-Hydroxy-5-methoxybenzaldehyde | Reduction Reaction | Incomplete reduction | Remains as an impurity in the final product; identifiable by TLC and ¹H NMR (aldehyde proton ~9.8 ppm). |
Reference Protocols
Protocol 1: Reduction of 2-Hydroxy-5-methoxybenzaldehyde
This protocol is adapted from established procedures for the reduction of substituted hydroxybenzaldehydes.[8][10]
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
In a separate vial, dissolve sodium borohydride (NaBH₄, 1.0 eq) in a minimal amount of 1M sodium hydroxide solution.
-
Add the NaBH₄ solution dropwise to the cooled aldehyde solution over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Monitor for the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 10% aqueous acetic acid or 6M HCl until the evolution of hydrogen gas ceases and the solution is acidic (test with pH paper).
-
Remove the ethanol under reduced pressure. Add water to the remaining aqueous mixture and extract the product with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.
-
Purify the white solid by trituration with a cold hexane/ether mixture or by recrystallization.[10]
References
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. Retrieved from [Link]
-
Answers.com. (2022). What is the product of vanillin treated with CH3CH2MgBr? Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Understanding Vanillyl Alcohol: A Key Intermediate for Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Vanillyl alcohol. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Retrieved from [Link]
-
The Hive Chemistry Discourse. (2001). Route to interesting aldehydes. Retrieved from [Link]
-
Reddit. (n.d.). Duff reaction using 4-methoxyphenol. r/chemhelp. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]
- Lindoy, L. F., et al. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(10), 1029-1032.
-
Sciencemadness Discussion Board. (2008). Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Study.com. (n.d.). Write the entire reaction mechanism (arrow pushing) for the reduction of vanillin to vanillyl alcohol by NaBH₄. Retrieved from [Link]
-
Rhodanide. (2020, March 8). Late Night Chemistry: Vanillyl Alcohol [Video]. YouTube. [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
- Google Patents. (n.d.). US4119671A - Process for the preparation of hydroxybenzaldehydes.
-
Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]
- Google Patents. (n.d.). US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
- Herrera, R., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10445-10453.
Sources
- 1. reddit.com [reddit.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. lookchem.com [lookchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sciencemadness Discussion Board - Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. homework.study.com [homework.study.com]
- 10. prepchem.com [prepchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of Commercial Vanillyl Alcohol
Welcome to the technical support center for the purification of commercial vanillyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial vanillyl alcohol?
A1: Commercial vanillyl alcohol is typically synthesized by the reduction of vanillin.[1][2] Consequently, the most prevalent impurities are structurally related to the starting material and potential side-products. These include:
-
Unreacted Vanillin: The most common impurity, arising from incomplete reduction.
-
Vanillic Acid: Formed by the oxidation of either vanillin or vanillyl alcohol.
-
4-Hydroxybenzaldehyde: A potential impurity from the vanillin starting material.
-
Isovanillyl Alcohol: A structural isomer that can be challenging to separate.
-
Residual Solvents: Solvents used in the synthesis and initial purification steps (e.g., ethanol, methanol, ethyl acetate).
Q2: What are the primary methods for purifying vanillyl alcohol?
A2: The two most effective and commonly employed methods for purifying vanillyl alcohol on a laboratory scale are recrystallization and column chromatography. The choice between these methods depends on the level of impurities, the desired final purity, and the quantity of material to be purified.
Q3: How can I assess the purity of my vanillyl alcohol sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and detecting polar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and providing structural information on unknown components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their spectral signatures are known.
-
Melting Point Analysis: A sharp melting point range close to the literature value (113-115 °C) is a good indicator of high purity.
Purification Troubleshooting Guides
Recrystallization
Recrystallization is often the first line of defense for purifying vanillyl alcohol, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Q4: How do I choose the best solvent for recrystallizing vanillyl alcohol?
A4: The ideal solvent should dissolve vanillyl alcohol completely at an elevated temperature but poorly at low temperatures.[3] Given that vanillyl alcohol is a polar molecule, polar solvents are generally good candidates. A systematic approach to solvent selection is recommended:
-
Start with small-scale tests: Use a small amount of your impure vanillyl alcohol (e.g., 20-30 mg) in a test tube.
-
Test a range of solvents: Add a few drops of a single solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. If it dissolves when hot and recrystallizes upon cooling, it is a good candidate.
-
Consider solvent pairs: If a single solvent is not ideal, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[4]
Below is a table of common solvents to consider for the recrystallization of vanillyl alcohol:
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for highly polar impurities. Vanillyl alcohol has some solubility in hot water. |
| Ethanol | 78 | High | A good general-purpose solvent for polar compounds. |
| Methanol | 65 | High | Similar to ethanol, but with a lower boiling point. |
| Ethyl Acetate | 77 | Medium | Can be effective, especially for less polar impurities. |
| Toluene | 111 | Low | May be useful in a solvent pair with a more polar solvent. |
Troubleshooting Recrystallization
Q5: My vanillyl alcohol is "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the impure compound.[5][6] To resolve this:
-
Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Lower the cooling temperature: Try to induce crystallization at a lower temperature by using an ice-salt bath.
-
Change the solvent: Use a solvent with a lower boiling point.
-
Use a solvent pair: Dissolve the compound in a good solvent and add a poor solvent dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q6: The recovery of my vanillyl alcohol after recrystallization is very low. How can I improve the yield?
A6: Low recovery can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete precipitation: Ensure the solution is sufficiently cold to maximize crystal formation.
-
Premature crystallization: If the solution cools too much during hot filtration, the product will crystallize in the filter paper. Keep the filtration apparatus hot.
Experimental Protocol: Recrystallization of Vanillyl Alcohol
Objective: To purify commercial vanillyl alcohol by recrystallization.
Materials:
-
Commercial vanillyl alcohol
-
Selected recrystallization solvent (e.g., water or ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the impure vanillyl alcohol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Column Chromatography
For separating impurities with similar polarities to vanillyl alcohol, column chromatography is a more powerful technique.
Q7: What is a good starting point for a column chromatography protocol to separate vanillyl alcohol from vanillin?
A7: Silica gel is a suitable stationary phase for this separation.[7] Since vanillyl alcohol is more polar than vanillin (due to the alcohol group versus the aldehyde group), vanillin will elute first. A gradient elution is often effective.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
-
Elution Strategy: Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 5:5 Hexane:Ethyl Acetate). The separation can be monitored by Thin Layer Chromatography (TLC).
Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of vanillyl alcohol.
Analytical Methods for Purity Assessment
Q8: Can you provide a starting HPLC method for analyzing vanillyl alcohol purity?
A8: A reverse-phase HPLC method is well-suited for this analysis.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 50% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Under these conditions, vanillyl alcohol will have a shorter retention time than the less polar vanillin.
Q9: How can I use ¹H-NMR to check for vanillin impurity in my vanillyl alcohol sample?
A9: ¹H-NMR is a powerful tool for identifying vanillin as an impurity. The key difference is the aldehyde proton in vanillin, which is absent in vanillyl alcohol.[8]
-
Vanillyl Alcohol:
-
Aromatic protons: ~6.7-6.9 ppm
-
-CH₂OH protons: ~4.6 ppm
-
-OCH₃ protons: ~3.9 ppm
-
Phenolic -OH proton: broad signal, variable position
-
-
Vanillin (impurity):
-
Aldehyde proton (-CHO): A distinct singlet at ~9.8 ppm. This is the most telling signal for vanillin contamination.
-
The presence of a peak around 9.8 ppm in the ¹H-NMR spectrum of your vanillyl alcohol sample is a clear indication of unreacted vanillin.
Safety Precautions
Q10: What are the main safety concerns when purifying vanillyl alcohol?
A10: While vanillyl alcohol itself is not considered highly hazardous, the solvents used in purification pose the primary risks.[9]
-
Flammability: Many organic solvents (e.g., ethanol, methanol, ethyl acetate, hexane) are flammable. Always work in a well-ventilated fume hood and away from ignition sources.
-
Toxicity: Some solvents can be toxic if inhaled or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling: Use caution when heating flammable solvents. A heating mantle or steam bath is preferred over an open flame.
Always consult the Safety Data Sheet (SDS) for vanillyl alcohol and any solvents used before beginning your experiment.
References
-
Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. (n.d.). Retrieved from [Link]
-
Brainly. (2023, April 19). What common purification technique would be most appropriate for the purification of vanillyl alcohol. Retrieved from [Link]
-
CHEMISTRY. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from [Link]
-
CSUB. (n.d.). Lab 16: Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Vanillin detoxification by reduction to vanillyl alcohol. (A) 1 H-NMR... Retrieved from [Link]
-
Lucidity. (2022, May 24). GC-FID App Note – Analysis of Vanillin by GC-FID. Retrieved from [Link]
-
12BL Experiment 7: Vanillin Reduction Safety: Proper lab goggles/glasses. (n.d.). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple and rapid HPLC technique for vanillin determination in alcohol extract. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Utah Chemistry. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved from [Link]
-
ResearchGate. (n.d.). GC–MS runs of the crude synthate of vanillyl alcohol (lower... Retrieved from [Link]
-
Reduction of Vanillin to Vanillyl Alcohol. (n.d.). Retrieved from [Link]
-
A simple and rapid HPLC technique for vanillin determination in alcohol extract. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Oiling-Out and Crystallization of Vanillin from Aqueous Solutions. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
Chromatography Forum. (2019, March 31). Alcohol Method Development by GC-MS. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Reddit. (2016, April 11). Need help interpreting proton NMR spectrum for vanillyl alcohol. : r/chemhelp. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification and characterization of vanillyl-alcohol oxidase from Penicillium simplicissimum. A novel aromatic alcohol oxidase containing covalently bound FAD. Retrieved from [Link]
-
Dr. Nerz. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. Retrieved from [Link]
-
Column chromatography. (n.d.). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
-
Brainly. (2023, October 31). Indicate the key differences in the ^1\text{H-NMR} spectra for vanillin and vanillyl alcohol. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308). Retrieved from [Link]
-
Quora. (2017, February 16). What is the best solvent for recrystallization? Retrieved from [Link]
-
PubMed. (1992, September 15). Purification and Characterization of Vanillyl-Alcohol Oxidase From Penicillium Simplicissimum. A Novel Aromatic Alcohol Oxidase Containing Covalently Bound FAD. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]
-
Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2-(Hydroxymethyl)-4-methoxyphenol for Biological Assays
Welcome to the technical support guide for 2-(Hydroxymethyl)-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges related to the solubility of this compound in biological assays. Our goal is to equip you with the knowledge to move your experiments forward with confidence and scientific rigor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Basic Solubility & Stock Solution Preparation
Question: I am starting a new project with this compound. What are its basic solubility properties and how should I prepare a stock solution?
Answer: this compound (CAS No. 41951-76-2) is a phenolic compound with a molecular weight of 154.16 g/mol .[1][2] Its structure, containing both a hydroxyl and a hydroxymethyl group attached to a benzene ring, gives it moderate polarity. While specific quantitative solubility data in common lab solvents is not extensively published for this exact isomer, its structural analog, vanillyl alcohol (4-(Hydroxymethyl)-2-methoxyphenol), is known to be soluble in 95% ethanol, water, and oils.[3]
For most biological applications, a concentrated stock solution in an organic solvent is the standard approach. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing power for a wide range of compounds and its miscibility with aqueous media.[4]
dot
Caption: Workflow for preparing a DMSO stock solution.
Recommended Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh out 1.54 mg of this compound.
-
Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the solid compound.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. If particulates remain, brief sonication in a water bath can be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Troubleshooting Precipitation in Aqueous Media
Question: My compound precipitates when I add my DMSO stock to my aqueous assay buffer (e.g., PBS or cell culture medium). How can I prevent this?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower. The key is to ensure the final concentration of the organic solvent is as low as possible while keeping the compound in solution.
Root Causes & Solutions:
-
Final DMSO Concentration is Too Low: While the goal is to minimize DMSO, there is a threshold below which the compound will not stay dissolved.
-
Buffer Composition: The pH and salt concentration of your aqueous buffer can influence solubility.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[5][6] It is crucial to determine the lowest concentration of DMSO that maintains your compound's solubility at the desired final concentration.
-
Experiment: Perform a dilution series of your compound in your final assay buffer. Visually inspect for precipitation at different final DMSO concentrations (e.g., 1%, 0.5%, 0.25%, 0.1%).
-
-
Modify the Dilution Method: Avoid adding a small volume of highly concentrated stock directly into a large volume of buffer. Instead, perform serial dilutions.
Serial Dilution Protocol:
-
Create an intermediate dilution of your stock in 100% DMSO.
-
Make a subsequent dilution in your assay medium that contains the final target percentage of DMSO.
-
Finally, add this to your assay plate. This gradual reduction in solvent concentration can prevent abrupt precipitation.
-
-
Consider Co-solvents: For particularly stubborn compounds, a co-solvent system can be effective.[7][8][9] This involves using a mixture of solvents to prepare the stock solution. A combination of DMSO and ethanol or polyethylene glycol (PEG) can sometimes maintain solubility better than DMSO alone upon aqueous dilution.
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced artifacts and cytotoxicity in most cell-based assays.[6][10] |
| Stock Concentration | 10-50 mM | A practical range that allows for significant dilution into the final assay medium. |
| Dilution Method | Serial Dilution | Gradual solvent change reduces the shock of transfer from organic to aqueous environment. |
Advanced Solubility Enhancement Techniques
Question: I've optimized my DMSO concentration, but I still face solubility issues at the high concentrations required for my dose-response experiments. What other methods can I try?
Answer: When standard solvent-based approaches are insufficient, more advanced formulation strategies can be employed. These methods alter the chemical environment of the compound to favor its dissolution in water.
Method 1: pH Adjustment
Phenolic compounds are weak acids.[11][12] By increasing the pH of the buffer, you can deprotonate the phenolic hydroxyl group, forming a more polar phenolate salt which is significantly more soluble in water.[13][14]
dot
Caption: Effect of pH on the solubility of phenolic compounds.
Experimental Considerations:
-
Determine pKa: The pKa of the phenolic proton in this compound is expected to be around 10. A significant increase in solubility will be observed as the buffer pH approaches and exceeds this value.[14]
-
Assay Compatibility: Ensure that the required high pH is compatible with your biological system (e.g., enzyme activity, cell viability). Many biological assays are sensitive to pH changes.
-
Buffering Capacity: Use a buffer with sufficient capacity to maintain the desired pH after the addition of your compound.
Method 2: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble guest molecules, like this compound, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[16][17][18]
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Commonly used, but has limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with much higher aqueous solubility and is frequently used in pharmaceutical formulations to improve drug delivery.[15]
Protocol for Using HP-β-CD:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 1-10% w/v).
-
Add Compound: Add your this compound (either as a solid or from a minimal amount of organic stock) to the HP-β-CD solution.
-
Equilibrate: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound before use in the assay.
Solvent Toxicity and Controls
Question: How do I account for the potential effects of the solubilizing agent itself in my biological assay?
Answer: This is a critical aspect of experimental design. Any excipient used to enhance solubility, be it a solvent or a cyclodextrin, can have its own biological effects.
Essential Controls:
-
Vehicle Control: This is the most important control. It consists of the assay medium containing the same final concentration of the solubilizing agent (e.g., 0.5% DMSO) as is present in the highest concentration of your test compound, but without the compound itself. This allows you to subtract any background effects of the solvent.
-
Solvent Dose-Response: It is good practice, especially when using a new cell line or assay system, to perform a dose-response curve for the solvent alone (e.g., DMSO concentrations from 0.01% to 5%).[5][19] This will establish the threshold for solvent-induced toxicity or other artifacts in your specific system. Many cell lines show sensitivity to DMSO concentrations above 1%.[6][10]
By implementing these troubleshooting guides and adhering to rigorous experimental controls, you can successfully navigate the solubility challenges of this compound and generate reliable, reproducible data in your biological assays.
References
-
Matrix Fine Chemicals. This compound | CAS 41951-76-2. [Link]
-
ResearchGate. Effect of pH on the solubility of phenolic compounds. [Link]
-
National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
ACS Publications. Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. [Link]
-
MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
ResearchGate. What is the relation between the solubility of phenolic compounds and pH of solution?. [Link]
-
MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]
-
Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. [Link]
-
PubChem. This compound. [Link]
-
chemguide. Solubility and pH of phenol. [Link]
-
Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
ResearchGate. Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. [Link]
-
LifeTein. DMSO usage in cell culture. [Link]
-
ResearchGate. What the concentration of DMSO you use in cell culture assays?. [Link]
-
ChemBK. 4-(hydroxymethyl)-2-methoxyphenol. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubMed Central. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. [Link]
-
National Institutes of Health (NIH). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]
-
ResearchGate. Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. [Link]
-
The Pharma Journal. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?. [Link]
-
The Pharma Innovation. Various techniques for solubility enhancement: An overview. [Link]
- Google Patents.
-
University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]
-
CP Lab Safety. Understanding Common Lab Solvents. [Link]
-
Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 19. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Production of 4-Hydroxy-3-methoxybenzyl Alcohol
Welcome to the technical support center for the synthesis of 4-hydroxy-3-methoxybenzyl alcohol, commonly known as vanillyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable production of this versatile compound. Our focus is on the widely utilized method of reducing vanillin, offering insights grounded in chemical principles and practical laboratory experience.
I. Synthesis Overview: The Reduction of Vanillin
The most common and scalable method for producing vanillyl alcohol is the reduction of vanillin.[1][2][3] This process involves the conversion of the aldehyde functional group in vanillin to a primary alcohol. While various reducing agents can be employed, sodium borohydride (NaBH₄) is often preferred in laboratory and industrial settings due to its mild nature, selectivity, and ease of handling compared to more powerful and hazardous reagents like lithium aluminum hydride (LiAlH₄).[4]
The reaction is typically carried out in a basic solution to prevent the decomposition of sodium borohydride and to deprotonate the phenolic hydroxyl group of vanillin, which could otherwise react with the hydride reagent.[4] Following the reduction, the reaction is quenched with an acid to neutralize the excess borohydride and protonate the resulting alkoxide to yield the final alcohol product.[1][2]
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of vanillyl alcohol.
Q1: What is the optimal solvent system for the reduction of vanillin with sodium borohydride?
A1: The choice of solvent is critical for reaction efficiency and safety. A common and effective solvent system is a mixture of ethanol and aqueous sodium hydroxide (NaOH).[1][4] Ethanol is used to dissolve the vanillin starting material.[1] The aqueous NaOH solution serves two primary purposes: it provides the basic medium necessary to stabilize the sodium borohydride and prevents the acidic phenolic proton of vanillin from reacting with the hydride.[4] Some procedures may also use aqueous NaOH alone, particularly if the vanillin is first dissolved in the basic solution.[5][6]
Q2: Why is the addition of the sodium borohydride solution performed slowly and at a low temperature?
A2: The reduction of vanillin with sodium borohydride is an exothermic reaction.[1] Slow, dropwise addition of the NaBH₄ solution into the cooled vanillin solution (typically in an ice bath) is crucial to control the reaction temperature.[1] Maintaining a low temperature (below 25°C) prevents potential side reactions and ensures the stability of the sodium borohydride, which can decompose at higher temperatures.[4] Rapid addition can lead to an uncontrolled exotherm, potentially causing the reaction to foam over and reducing the overall yield.[4]
Q3: What is the purpose of adding acid at the end of the reaction?
A3: Acidification, typically with hydrochloric acid (HCl), serves two main functions.[1][2] First, it quenches any unreacted sodium borohydride by converting it to boric acid and hydrogen gas.[1][6] It is important to perform this step slowly and with cooling to control the evolution of hydrogen gas.[1][4] Second, the acid protonates the intermediate alkoxide, forming the final vanillyl alcohol product and precipitating it from the solution.[7] The pH should be checked to ensure the solution is acidic (pH 2 or below) to facilitate complete precipitation.[4]
Q4: How can I purify the crude vanillyl alcohol product?
A4: The primary method for purifying crude vanillyl alcohol is recrystallization.[8] Vanillyl alcohol is soluble in hot water and relatively insoluble in cold water, making water an excellent solvent for recrystallization. The crude product can be dissolved in a minimal amount of hot water, and then the solution is allowed to cool slowly, promoting the formation of pure crystals. The purified crystals can then be collected by vacuum filtration and washed with ice-cold water.[1] Other potential purification techniques include column chromatography.[8]
Q5: What analytical techniques are suitable for confirming the identity and purity of the synthesized vanillyl alcohol?
A5: Several analytical techniques can be used to characterize the final product:
-
Melting Point: Pure vanillyl alcohol has a distinct melting point of approximately 113-117°C.[2] A sharp melting point within this range is a good indicator of purity.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the conversion of the aldehyde to an alcohol. The spectrum of the product should show the disappearance of the aldehyde C=O stretch (around 1670 cm⁻¹) from vanillin and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) characteristic of an alcohol.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of vanillyl alcohol.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the product and identify any potential impurities.[9][12]
III. Troubleshooting Guide
This section provides solutions to common problems that may arise during the synthesis of vanillyl alcohol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Decomposition of sodium borohydride. 3. Product loss during workup or purification. | 1. Ensure sufficient reaction time (typically 10-30 minutes after NaBH₄ addition).[1] Consider monitoring the reaction by TLC.[8] 2. Maintain a low reaction temperature and ensure the NaBH₄ solution is freshly prepared and stored properly.[4] Use a slight excess of NaBH₄. 3. During filtration, wash the product with ice-cold water to minimize dissolution.[1] Be careful during transfers to avoid mechanical loss. |
| Reaction Foams Over | Rapid addition of sodium borohydride solution. | Add the NaBH₄ solution dropwise over a period of at least 10 minutes while maintaining the reaction in an ice bath.[1][4] |
| Product Does Not Precipitate Upon Acidification | 1. Insufficient acidification. 2. Product is too soluble in the reaction mixture. 3. Formation of an oil instead of a solid. | 1. Add more acid dropwise until the pH is confirmed to be acidic (pH ≤ 2) using pH paper.[4] 2. If the volume of the reaction mixture is too large, consider carefully evaporating some of the solvent under reduced pressure. 3. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Extended cooling in an ice bath may also help.[13] |
| Product is Impure (e.g., broad melting point range) | 1. Incomplete reaction (presence of starting material). 2. Presence of side products. 3. Inefficient purification. | 1. Confirm complete conversion of vanillin using TLC.[8] 2. Ensure proper control of reaction temperature and stoichiometry. 3. Perform recrystallization carefully, ensuring the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly. |
| No Product Recovered After Filtration | The product may have oiled out and passed through the filter paper. | This can happen if the product comes out of solution as an oil rather than a solid.[13] Ensure the solution is thoroughly cooled to promote crystallization before filtration. If an oil persists, extraction with a suitable organic solvent like ethyl acetate may be necessary, followed by drying and removal of the solvent.[13] |
IV. Experimental Protocols
A. Synthesis of Vanillyl Alcohol from Vanillin
This protocol is a representative procedure for the laboratory-scale synthesis of vanillyl alcohol.
Materials:
-
Vanillin
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
1M Sodium hydroxide (NaOH)
-
6M Hydrochloric acid (HCl)
-
Round bottom flask
-
Stir bar
-
Stir plate
-
Ice bath
-
Pipettes
-
pH paper
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
In a round bottom flask, dissolve a specific amount of vanillin in ethanol with stirring.[1]
-
Once the vanillin is dissolved, cool the flask in an ice bath.[1]
-
In a separate container, prepare a solution of sodium borohydride in 1M NaOH.[1]
-
Slowly add the sodium borohydride solution dropwise to the cooled vanillin solution over a period of 10-15 minutes with continuous stirring.[1][4]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 10-15 minutes.[1]
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add 6M HCl dropwise to the reaction mixture until the evolution of hydrogen gas ceases.[1][4]
-
Check the pH of the solution with pH paper to ensure it is acidic (pH ≤ 2).[4]
-
Continue to stir the mixture in the ice bath for another 10-15 minutes to allow for complete precipitation of the product.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with two portions of ice-cold water.[1]
-
Allow the product to air dry completely.
-
Determine the yield, melting point, and characterize the product using appropriate analytical techniques.
B. Purification by Recrystallization
-
Transfer the crude, dry vanillyl alcohol to a clean Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to the flask, just enough to dissolve the solid completely with gentle heating and swirling.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Allow the purified crystals to dry completely before characterization.
V. Visualizations
Caption: Synthesis of Vanillyl Alcohol from Vanillin.
Caption: Troubleshooting Low Yield in Vanillyl Alcohol Synthesis.
VI. Safety Precautions
-
Sodium Borohydride (NaBH₄): Caustic and will decompose violently with acid, releasing flammable hydrogen gas. Handle with care and avoid contact with acids outside of the controlled quenching step.[4]
-
Hydrochloric Acid (HCl): Corrosive and can cause severe chemical burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
-
General Precautions: Always work in a well-ventilated area or a fume hood. Review the Safety Data Sheets (SDS) for all chemicals before use.[8][14][15]
VII. References
-
Reduction of Vanillin to Vanillyl Alcohol. [Link]
-
Vanillyl alcohol - Wikipedia. [Link]
-
Vanillin Reduction: Vanillyl Alcohol Synthesis Lab Procedure - Studylib. [Link]
-
Lab 16: Reduction of Vanillin to Vanillyl Alcohol - CSUB. [Link]
-
Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol - Sciencemadness.org. [Link]
-
12BL Experiment 7: Vanillin Reduction Safety: Proper lab goggles/glasses. [Link]
-
Draw the mechanism for the reduction of vanillin to vanillyl alcohol using sodium borohydride. - brainly.com. [Link]
-
Purification and Characterization of Vanillyl-Alcohol Oxidase From Penicillium Simplicissimum. A Novel Aromatic Alcohol Oxidase Containing Covalently Bound FAD - PubMed. [Link]
-
CN109942382B - Method for synthesizing vanillyl alcohol ether - Google Patents.
-
Purification procedure for vanillyl-alcohol oxidase. | Download Table - ResearchGate. [Link]
-
Purification and characterization of vanillyl-alcohol oxidase from Penicillium simplicissimum. A novel aromatic alcohol oxidase containing covalently bound FAD - ResearchGate. [Link]
-
Vanillyl alcohol – Knowledge and References - Taylor & Francis. [Link]
-
Reduction of Vanillin into Vanillyl Alcohol with Sodium Borohydride : r/OrganicChemistry. [Link]
-
Synthesis of Vanillyl Alcohol from Vanillin In this exercise, we synthesize vanillyl alcohol from vanillin - brainly.com. [Link]
-
Issues with reduction of vanillin - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
-
Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood - NIH. [Link]
-
Reduction of Vanillin to Vanillyl Alcohol w/ borohydride. : r/chemhelp - Reddit. [Link]
-
Vanillyl alcohol | C8H10O3 | CID 62348 - PubChem. [Link]
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- 6. brainly.com [brainly.com]
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- 9. Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vanillyl alcohol(498-00-0) 1H NMR spectrum [chemicalbook.com]
- 11. Vanillyl alcohol | C8H10O3 | CID 62348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Vanillyl alcohol analytical standard 498-00-0 [sigmaaldrich.com]
- 13. Sciencemadness Discussion Board - Issues with reduction of vanillin - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. spectrumchemical.com [spectrumchemical.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(Hydroxymethyl)-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)-4-methoxyphenol, commonly known as vanillyl alcohol, is a valuable aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, flavorings, and fragrances. Its bifunctional nature, possessing both a phenolic hydroxyl and a primary alcohol group, allows for diverse chemical modifications, making it a versatile building block in organic synthesis. The efficient and selective synthesis of this compound is, therefore, of significant interest to the chemical and pharmaceutical industries.
This guide provides a comprehensive comparison of the primary synthetic methodologies for producing this compound. We will delve into two principal strategies: the direct reduction of vanillin and a two-step approach commencing with the formylation of guaiacol followed by reduction. This analysis will encompass detailed experimental protocols, a comparative assessment of yields, reaction conditions, and a discussion of the industrial applicability, environmental footprint, and atom economy of each route. Our objective is to equip researchers with the critical information necessary to select the most suitable synthetic pathway for their specific research and development needs.
Synthetic Strategies: An Overview
The synthesis of this compound predominantly follows two well-established routes, each with its own set of advantages and challenges.
-
Route 1: Direct Reduction of Vanillin. This is the most straightforward and widely employed laboratory-scale method. It involves the selective reduction of the aldehyde functional group of vanillin to a primary alcohol. This approach is favored for its simplicity, high yields, and the ready availability of vanillin as a starting material.
-
Route 2: Two-Step Synthesis from Guaiacol. This pathway begins with the formylation of guaiacol to produce vanillin as an intermediate, which is then subsequently reduced to vanillyl alcohol. This route is of significant industrial relevance as it aligns with the major commercial production of vanillin from petrochemical feedstocks. The choice of formylation method is critical in this route, directly impacting the overall efficiency and selectivity.
The following sections will provide a detailed examination of these synthetic routes, including specific experimental procedures and a comparative analysis of their key performance indicators.
Route 1: Direct Reduction of Vanillin
The reduction of the aldehyde group in vanillin to a primary alcohol is a highly efficient and selective transformation. The most common and practical reducing agent for this purpose is sodium borohydride (NaBH₄) due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.
Reaction Mechanism: Reduction of Vanillin with Sodium Borohydride
The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde group in vanillin. This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an acidic workup, yields the final product, vanillyl alcohol.[1]
Caption: Guaiacol-Glyoxylic Acid Synthesis Pathway.
B. Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While a classic method, it generally suffers from low yields of the desired para-isomer when applied to guaiacol.
-
Disadvantages: The reaction typically produces a mixture of vanillin (para-isomer) and isovanillin (ortho-isomer), necessitating challenging purification steps. Yields for vanillin are often low.
-
Yield: A reported yield for the Reimer-Tiemann reaction of guaiacol is 32% vanillin and 38% isovanillin.
C. Other Formylation Methods
Other formylation reactions such as the Duff reaction (using hexamine) and the Vilsmeier-Haack reaction (using a Vilsmeier reagent) can also be applied to guaiacol. However, similar to the Reimer-Tiemann reaction, they often result in low yields and/or poor regioselectivity for the desired para-product.
Step 2: Reduction of Vanillin Intermediate
Once vanillin is synthesized and purified from the formylation of guaiacol, it is then reduced to this compound using the same methodology as described in Route 1 , typically with sodium borohydride.
Comparative Analysis of Synthesis Methods
The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher, including scale, purity requirements, cost considerations, and environmental impact.
| Parameter | Route 1: Direct Reduction of Vanillin | Route 2: Guaiacol-Glyoxylic Acid Process | Route 2: Guaiacol-Reimer-Tiemann Reaction |
| Starting Material | Vanillin | Guaiacol, Glyoxylic Acid | Guaiacol, Chloroform |
| Number of Steps | 1 | 2 (Formylation + Reduction) | 2 (Formylation + Reduction) |
| Typical Yield (Overall) | High (>90% for reduction step) | 70-86% | Low (for vanillin) |
| Selectivity | High | High (para-selective) | Low (mixture of ortho and para isomers) |
| Purification | Relatively simple crystallization | Simplified due to high regioselectivity | Difficult separation of isomers |
| Industrial Relevance | Common for lab-scale and final step | Major industrial route for vanillin | Less common due to low yield and selectivity |
| Environmental Impact | Dependent on vanillin source | Considered more environmentally friendly than older methods | Use of chloroform is a concern |
| Atom Economy | High for the reduction step | Moderate | Low |
Conclusion and Future Perspectives
For laboratory-scale synthesis where high purity and operational simplicity are paramount, the direct reduction of commercially available vanillin using sodium borohydride remains the method of choice. This one-step process offers excellent yields and straightforward product isolation.
From an industrial and process chemistry perspective, the two-step synthesis from guaiacol, particularly via the glyoxylic acid process, is the dominant route for producing the vanillin precursor. Its high regioselectivity and established industrial infrastructure make it a cost-effective method for large-scale production. While other formylation methods exist, their application is limited by lower yields and the formation of difficult-to-separate isomers.
Future research in this area will likely focus on the development of more sustainable and atom-economical methods for vanillin production, which will, in turn, impact the synthesis of this compound. Biocatalytic routes and the use of renewable feedstocks are promising avenues that could offer greener alternatives to traditional chemical syntheses. The continued optimization of catalytic systems for the selective formylation of guaiacol also remains an active area of investigation. For researchers and drug development professionals, a thorough understanding of these established synthetic routes provides a solid foundation for the efficient and strategic production of this valuable chemical intermediate.
References
-
Reduction of Vanillin to Vanillyl Alcohol. (n.d.). Retrieved from [Link]
- Fache, M., Boutevin, B., & Caillol, S. (2024).
-
Brainly. (2023, September 8). Draw the mechanism for the reduction of vanillin to vanillyl alcohol using sodium borohydride. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing vanillin by using glyoxylic acid and guaiacol together.
- Google Patents. (n.d.). Process for production of vanillin and vanillin derivatives.
-
Bloom Tech. (2023, February 10). What are the preparation methods of pure vanillin? Retrieved from [Link]
-
Semantic Scholar. (2000). Research on the Synthesis of Vanillin from Guaiacol and Glyoxylic Acid. Retrieved from [Link]
Sources
A Researcher's Guide to Comparing the Biological Efficacy of 2-(Hydroxymethyl)-4-methoxyphenol and Its Glycosides: A Methodological Framework
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Aglycone-Glycoside Question
Phenolic compounds are a cornerstone of natural product research, exhibiting a vast array of biological activities. A frequent structural variation within this class is glycosylation—the attachment of a sugar moiety. This seemingly simple modification can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. 2-(Hydroxymethyl)-4-methoxyphenol, also known as 2-hydroxy-5-methoxybenzyl alcohol, is a phenolic compound with potential biological relevance.[1][2] However, a review of current literature reveals a significant gap in our understanding of its biological efficacy, particularly in direct comparison to its potential glycosidated forms.
This guide addresses this gap not by presenting non-existent data, but by providing a comprehensive methodological framework for researchers. We will navigate the essential question: how does the biological activity of a phenolic aglycone, such as this compound, compare to its glycoside counterpart?
To illustrate this process with concrete, well-documented examples, we will draw parallels with its structural isomer, vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol) , and its known glycoside, vanilloloside .[3][4] This case-study approach will equip you with the rationale and detailed protocols necessary to conduct a rigorous comparative analysis of the target compound or any phenolic pair.
Section 1: The Physicochemical and Pharmacokinetic Divide
The fundamental difference between an aglycone and its glycoside lies in the sugar group. This addition is not trivial; it is a strategic modification by nature that dictates the compound's fate in a biological system.
-
Solubility and Stability: Glycosylation dramatically increases water solubility, which can enhance a compound's stability in aqueous physiological environments and facilitate its transport within an organism.
-
Bioavailability and Metabolism: The bulky, hydrophilic sugar moiety often prevents the glycoside from passively diffusing across cell membranes. Bioavailability is therefore heavily dependent on enzymatic hydrolysis by glycosidases in the gut or specific tissues to release the more lipophilic, cell-permeable aglycone.[5][6] The glycoside can be considered a "pro-drug," protecting the active aglycone from premature metabolism and delivering it to specific sites where enzymes can cleave the sugar.[5]
This dichotomy is central to our investigation. An in vitro assay using a pure enzyme or a cell-free system may show the aglycone to be far more potent. However, an in vivo study might reveal the glycoside to have superior efficacy due to improved stability and bioavailability.[6]
Section 2: Key Biological Activities for Comparison
Based on the known activities of related methoxyphenols, the primary areas for comparative investigation are antioxidant and anti-inflammatory efficacy.[7][8][9]
Antioxidant Potential
Phenolic compounds exert antioxidant effects primarily by donating a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals.[7]
-
The Aglycone Advantage (In Vitro): In cell-free chemical assays like the DPPH or ABTS tests, the aglycone is expected to show superior radical-scavenging activity. Its phenolic hydroxyl group is unhindered and readily available for donation.
-
The Glycoside Role (In Vivo): While the glycoside may appear less active in vitro because its key hydroxyl group is masked by the sugar, its enhanced stability in vivo could lead to more sustained antioxidant effects as the aglycone is gradually released over time.
Anti-inflammatory Efficacy
Chronic inflammation is linked to numerous diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of this process.[7] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway, leading to the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE₂).[8]
Many phenolic compounds are known to inhibit the NF-κB pathway.[8] A comparative study should investigate the differential ability of the aglycone and its glycoside to suppress this pathway. The active form that interacts with intracellular signaling proteins is the aglycone. Therefore, the efficacy of the glycoside in a cell-based assay is entirely dependent on the cells' ability to internalize it and hydrolyze the glycosidic bond.
Section 3: A Practical Framework for Experimental Comparison
To objectively compare the biological efficacy, a multi-tiered approach is required, moving from simple chemical assays to more complex cell-based models.
Experimental Workflow
Caption: A phased experimental workflow for comparing aglycone and glycoside efficacy.
Protocol 1: In Vitro Antioxidant Capacity Assessment (DPPH Assay)
This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]
Rationale: This is a rapid and straightforward initial screening method to quantify radical scavenging, where the aglycone is hypothesized to be more active due to its exposed hydroxyl group.[11]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Store in the dark.
-
Prepare serial dilutions of the aglycone, glycoside, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol (e.g., from 1 to 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.
-
Add 100 µL of the DPPH stock solution to all wells.
-
Include a negative control (100 µL methanol + 100 µL DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: Cell Viability and Anti-inflammatory Assay
This multi-part protocol first determines the non-toxic concentrations of the compounds before assessing their ability to inhibit inflammation in macrophage cells.
A. Cell Viability (MTT Assay)
Rationale: It is crucial to ensure that any observed anti-inflammatory effect is not simply due to the compound killing the cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[1][3][8]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours (37°C, 5% CO₂).
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the aglycone and glycoside. Incubate for another 24 hours.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.[9] Cell viability is expressed as a percentage relative to untreated control cells.
B. Anti-inflammatory Activity (Nitric Oxide Inhibition)
Rationale: Activated macrophages produce large amounts of nitric oxide (NO), a key inflammatory mediator. Measuring NO levels via the Griess assay is a standard method to quantify inflammation.[8]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells as described above.
-
Treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of the aglycone and glycoside (determined from the MTT assay).
-
Inflammation Induction: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
Section 4: Data Presentation and Mechanistic Visualization
Clear presentation of quantitative data is essential for objective comparison.
Comparative Data Summary
| Compound | Assay | Endpoint | Result (e.g., IC50 ± SD) |
| Aglycone | DPPH Scavenging | IC50 | Value µM |
| (this compound) | ABTS Scavenging | IC50 | Value µM |
| Cell Viability (RAW 264.7) | CC50 | > Value µM | |
| NO Inhibition (LPS-stimulated) | IC50 | Value µM | |
| Glycoside | DPPH Scavenging | IC50 | Value µM |
| (e.g., Glucoside of above) | ABTS Scavenging | IC50 | Value µM |
| Cell Viability (RAW 264.7) | CC50 | > Value µM | |
| NO Inhibition (LPS-stimulated) | IC50 | Value µM | |
| Positive Control | DPPH Scavenging | IC50 | Value µM |
| (e.g., Ascorbic Acid) | NO Inhibition (LPS-stimulated) | IC50 | Value µM |
Mechanistic Pathway: NF-κB Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by the active aglycone.
Caption: The NF-κB pathway and a potential inhibition point by the phenolic aglycone.
Conclusion
While direct comparative data on this compound and its glycosides is currently unavailable, the scientific principles governing the relationship between phenolic aglycones and their glycosides are well-established. Glycosylation acts as a biological modulator, impacting solubility, stability, and bioavailability, effectively creating a pro-drug for the active aglycone. This guide provides the necessary rationale and validated experimental protocols for researchers to conduct this critical comparison. By applying this framework—progressing from chemical antioxidant assays to cell-based anti-inflammatory models—drug development professionals can rigorously evaluate the therapeutic potential of novel phenolic compounds and make informed decisions based on robust, internally consistent data.
References
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available from: [Link]
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ResearchGate. (2023). (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Available from: [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Aryal, S., Baniya, M. K., Danekhu, K., Kunwar, P., Gurung, R., & Koirala, N. (2019). Total Phenolic Content, Flavonoid Content and Antioxidant Potential of Wild Vegetables from Western Nepal. Plants, 8(4), 96. (Note: While not directly cited, this is representative of studies using these assays; a more general protocol source was used for broader applicability).
-
MDPI. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]
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PubChem. (n.d.). Vanilloloside. Retrieved from [Link]
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Singh, S., & Kulkarni, S. (2009). Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. Journal of the Indian Chemical Society, 86(12), 1259-1268. Available from: [Link]
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Lee, J., et al. (2010). Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles. Journal of Controlled Release, 146(1), 89-95. Available from: [Link]
-
Xiao, W., Li, S., Wang, S., & Ho, C. T. (2017). Dietary flavonoid aglycones and their glycosides: Which show better biological significance?. Critical reviews in food science and nutrition, 57(9), 1874-1905. Available from: [Link]
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ResearchGate. (2015). Dietary Flavonoid Aglycones and Their Glycosides: Which Show Better Biological Significance?. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-(Hydroxymethyl)-4-methoxyphenol
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of the analytical techniques used to validate the structure of 2-(Hydroxymethyl)-4-methoxyphenol, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. We will delve into a plausible synthetic route and critically evaluate the expected outcomes from a suite of spectroscopic methods, comparing them with potential isomeric impurities and starting materials to provide a self-validating analytical workflow.
The Synthetic Pathway: A Two-Step Approach to this compound
A common and logical approach to the synthesis of this compound involves a two-step process starting from the readily available 4-methoxyphenol. This strategy leverages a classic ortho-formylation reaction followed by a selective reduction.
Step 1: Ortho-Formylation via the Reimer-Tiemann Reaction
The initial step is the ortho-formylation of 4-methoxyphenol to produce 2-formyl-4-methoxyphenol (also known as 2-hydroxy-5-methoxybenzaldehyde). The Reimer-Tiemann reaction is a well-established method for this transformation, involving the reaction of a phenol with chloroform in a basic solution.[1][2] The electron-donating nature of the hydroxyl and methoxy groups on the starting material directs the electrophilic dichlorocarbene intermediate primarily to the ortho position.
Step 2: Selective Reduction of the Aldehyde
The second step involves the selective reduction of the aldehyde functional group in 2-formyl-4-methoxyphenol to a primary alcohol, yielding the target compound, this compound. A mild reducing agent such as sodium borohydride (NaBH₄) is ideal for this transformation as it will not reduce the aromatic ring or cleave the ether linkage.[3]
Figure 1: Synthetic workflow for this compound.
Structural Validation: A Multi-Technique Approach
The core of this guide lies in the rigorous validation of the final product's structure. We will employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive confirmation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used to obtain singlets for each unique carbon atom.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight (154.16 g/mol ).[4]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation and Comparative Analysis
The following sections present the expected spectral data for this compound and compare it with the starting material and a potential isomeric impurity, 3-(Hydroxymethyl)-4-methoxyphenol.
¹H NMR Spectroscopy: A Fingerprint of the Proton Environment
The ¹H NMR spectrum is arguably the most informative technique for confirming the substitution pattern of the aromatic ring.
| Compound | Aromatic Protons (δ, ppm) | -CH₂OH (δ, ppm) | -OCH₃ (δ, ppm) | -OH (δ, ppm) |
| This compound (Expected) | ~6.8 (d), ~6.7 (dd), ~6.6 (d) | ~4.7 (s) | ~3.8 (s) | Variable, broad |
| 4-Methoxyphenol (Starting Material) [5] | ~6.8 (m) | - | ~3.75 (s) | ~5.6 (s) |
| 3-(Hydroxymethyl)-4-methoxyphenol (Isomer) | ~6.9 (d), ~6.8 (d), ~6.7 (dd) | ~4.6 (s) | ~3.9 (s) | Variable, broad |
Analysis of this compound:
The key diagnostic feature in the ¹H NMR spectrum is the splitting pattern of the aromatic protons. For the target compound, we expect three distinct signals in the aromatic region, corresponding to the three protons on the ring. The presence of three, rather than four, signals confirms the trisubstituted nature of the benzene ring. The specific splitting pattern (a doublet, a doublet of doublets, and a doublet) will definitively establish the 1,2,4-substitution pattern. The singlet at approximately 4.7 ppm integrating to two protons is characteristic of the hydroxymethyl group, while the singlet at around 3.8 ppm integrating to three protons corresponds to the methoxy group.
Comparison with Alternatives:
-
4-Methoxyphenol: The starting material would show a more complex multiplet in the aromatic region corresponding to four protons, clearly distinguishing it from the product.[5]
-
3-(Hydroxymethyl)-4-methoxyphenol: This isomer would also exhibit three aromatic signals, but their chemical shifts and coupling constants would differ due to the different electronic environment and proximity to the substituents.
Sources
A Comparative Analysis for the Research Professional: Vanillyl Alcohol vs. Isovanillyl alcohol
This guide presents a detailed comparative analysis of vanillyl alcohol and isovanillyl alcohol, two structural isomers with significant potential in research and development. While chemically similar, the subtle variation in the substitution pattern on their benzene rings results in distinct physicochemical properties and biological activities. This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of these compounds, substantiated by experimental data and detailed protocols to facilitate further investigation.
Structural and Physicochemical Distinctions
Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) and isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol) are aromatic alcohols that differ only in the positions of the hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene ring.[1] This isomeric difference is fundamental to their unique properties. In vanillyl alcohol, the hydroxyl group is para to the hydroxymethyl group, whereas in isovanillyl alcohol, it is in the meta position.[1][2]
| Feature | Vanillyl Alcohol | Isovanillyl Alcohol |
| IUPAC Name | 4-hydroxy-3-methoxybenzyl alcohol | 3-hydroxy-4-methoxybenzyl alcohol |
| Synonyms | Vanillin alcohol, 4-(Hydroxymethyl)-2-methoxyphenol | Isovanillyl alcohol, 4-Methoxy-3-hydroxybenzyl alcohol |
| CAS Number | 498-00-0 | 4383-06-6 |
| Molecular Formula | C₈H₁₀O₃ | C₈H₁₀O₃ |
| Molar Mass | 154.16 g/mol | 154.16 g/mol |
| Melting Point | 110-117 °C | 136 °C |
| Appearance | White to off-white crystalline powder | White to almost white powder/crystal |
| Solubility | Soluble in hot water, ethanol, and oils | Soluble in organic solvents |
Data sourced from various chemical databases.[2][3]
The positioning of the phenolic hydroxyl and methoxy groups influences the electronic environment of the aromatic ring and the steric hindrance around the reactive sites. These factors are critical in determining the antioxidant potential and the interaction of these molecules with biological targets.
Comparative Biological Activities: An Evidence-Based Overview
Both isomers have garnered interest for their biological activities, particularly their antioxidant and anti-inflammatory effects. While direct comparative studies are limited, data from individual studies and research on their parent aldehydes (vanillin and isovanillin) provide a strong basis for comparison.
Antioxidant Properties
The antioxidant capacity of these phenolic compounds is primarily due to their ability to donate a hydrogen atom from the phenolic hydroxyl group, thereby neutralizing free radicals. The stability of the resulting phenoxy radical is a key determinant of antioxidant efficacy.
Experimental Insight: The substitution pattern on the aromatic ring influences the stability of the phenoxy radical formed after hydrogen donation. For isovanillyl alcohol, the methoxy group at the para position to the hydroxyl group can offer better resonance stabilization to the radical compared to the ortho positioning in vanillyl alcohol.
Comparative Data Summary:
| Antioxidant Assay | Vanillyl Alcohol | Isovanillyl Alcohol (data from Isovanillin) | Key Findings & Rationale |
| DPPH Radical Scavenging | Moderate Activity | Good Activity (IC₅₀ = 30.29 ± 1.86 µg/ml)[4] | Isovanillin, the aldehyde precursor to isovanillyl alcohol, demonstrates potent free radical scavenging activity.[4] This suggests that isovanillyl alcohol is also likely a strong antioxidant. Vanillyl alcohol also possesses antioxidant properties, though it may be less potent. |
Anti-inflammatory Effects
Chronic inflammation is a key factor in many diseases. The ability of these compounds to modulate inflammatory pathways is of significant therapeutic interest.
Mechanistic Considerations: The anti-inflammatory actions of vanilloids are often attributed to their ability to suppress pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5] NF-κB is a transcription factor that controls the expression of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[5]
Comparative Data Summary:
| Target/Pathway | Vanillyl Alcohol | Isovanillyl Alcohol (data from Isovanillin) | Key Findings & Rationale |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) | Demonstrates inhibitory activity. | Marked decrease in IL-6 and TNF-α observed in vivo.[4] | Both compounds show promise in reducing key inflammatory markers. Isovanillin has been shown to significantly downregulate these cytokines, suggesting a potent anti-inflammatory effect for isovanillyl alcohol.[4] |
| NF-κB Signaling | Known to inhibit NF-κB activation. | Believed to modulate the NF-κB pathway.[6] | The anti-inflammatory effects of both isomers are likely mediated through the inhibition of the NF-κB pathway, a common mechanism for many phenolic compounds.[5][6] |
Experimental Protocols for Comparative Evaluation
To facilitate reproducible and rigorous comparative studies, the following detailed protocols are provided.
Protocol: DPPH Radical Scavenging Assay
This protocol details a standard method for assessing and comparing the free radical scavenging capacity of vanillyl and isovanillyl alcohol.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) exhibits a deep purple color due to its unpaired electron. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm. This color change is proportional to the antioxidant's scavenging activity.
Materials:
-
Vanillyl alcohol
-
Isovanillyl alcohol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH working solution in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Prepare 1 mg/mL stock solutions of the test compounds (vanillyl alcohol, isovanillyl alcohol) and the positive control in methanol.
-
-
Assay Execution:
-
Create a series of dilutions from the stock solutions of the test compounds and the positive control.
-
In a 96-well plate, add 100 µL of each dilution to respective wells in triplicate.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature in the dark for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Determine the IC₅₀ value (the concentration that inhibits 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of each compound.
-
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol: Anti-inflammatory Activity via NF-κB Reporter Assay
This protocol outlines a cell-based assay to compare the inhibitory effects of vanillyl and isovanillyl alcohol on the NF-κB signaling pathway.
Principle: This assay uses a cell line engineered to contain a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulant like TNF-α induces the expression of the reporter gene, producing a quantifiable light signal. A reduction in this signal in the presence of a test compound indicates inhibition of the NF-κB pathway.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Vanillyl alcohol and Isovanillyl alcohol
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
Luciferase Assay Reagent
-
96-well opaque white cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Maintain the HEK293-NF-κB-luciferase reporter cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well opaque white plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of vanillyl alcohol or isovanillyl alcohol for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.
-
-
Luciferase Activity Measurement:
-
After the incubation period, lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a cell viability assay to account for any potential cytotoxicity of the compounds.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α stimulated control.
-
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion for the Research Professional
The structural isomerism between vanillyl alcohol and isovanillyl alcohol gives rise to nuanced differences in their biological profiles. Based on the available data, particularly when considering the activities of their parent aldehydes, isovanillyl alcohol appears to hold an advantage in antioxidant and anti-inflammatory potential . The favorable positioning of the hydroxyl and methoxy groups in isovanillyl alcohol likely contributes to a more stable phenoxy radical and potentially enhanced interaction with biological targets involved in the inflammatory cascade.
For researchers in drug discovery and development, this comparative analysis highlights the critical role of molecular structure in determining biological function. Isovanillyl alcohol may represent a more promising lead compound for therapeutic applications where potent antioxidant and anti-inflammatory effects are desired. Nevertheless, the ultimate choice of molecule should be guided by the specific research context, including the therapeutic target and desired pharmacokinetic properties. The provided protocols offer a robust framework for conducting direct, side-by-side comparisons to validate these findings and inform future research directions.
References
- Antibacterial and Antioxidant Activity Evaluation of Bis-Substituted İsovanillin Derivatives. (n.d.).
- 3-Hydroxy-4-methoxybenzyl alcohol | 4383-06-6. (n.d.). Biosynth.
- Isovanillin's Anti-Inflammatory Properties Validated in Animal Models: A Compar
- Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (2021). MDPI.
- 3-Hydroxy-4-methoxybenzyl alcohol. (n.d.). PubChem.
- Evaluation of the wound healing, anti-inflammatory, and antimicrobial activity of isovanillin by using an animal model. (2022).
- Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. (2023). MDPI.
- Analgesic and Anti-Inflammatory Activity of Vanillin Deriv
- Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice. (2011). PMC.
- Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (2022).
- Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (2022).
- Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. (2011). PubMed.
- Comparison of antioxidant activity of vanillin alcohol, vanillyl hexanoate, and BHT by crocin bleaching assay. (n.d.).
- Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of vanillyl alcohol. (2007). PubMed.
- 3-Hydroxy-4-methoxybenzyl alcohol 98 | 4383-06-6. (n.d.). Sigma-Aldrich.
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assessing the purity of 4-hydroxy-3-methoxybenzyl alcohol by titration
An In-Depth Technical Guide to Assessing the Purity of 4-Hydroxy-3-Methoxybenzyl Alcohol by Titration
Introduction: The Analytical Imperative for Vanillyl Alcohol Purity
4-Hydroxy-3-methoxybenzyl alcohol, commonly known as vanillyl alcohol, is a versatile aromatic compound. It serves as a key intermediate in the synthesis of pharmaceuticals and as a valuable ingredient in the flavor and fragrance industries.[1] For researchers and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is a fundamental prerequisite for ensuring reaction specificity, maximizing yield, and guaranteeing the safety and efficacy of the final product. Even minor impurities can lead to undesirable side reactions, complicate downstream processing, or introduce toxicological risks.
This guide provides a comprehensive comparison of titrimetric methods for assessing the purity of vanillyl alcohol. While modern chromatographic techniques like HPLC and GC are mainstays for purity analysis, classical titration remains a powerful, cost-effective, and absolute method for quantifying functional group content. We will delve into the chemical principles behind different titration strategies, provide detailed experimental protocols, and compare their performance against instrumental alternatives, offering a holistic perspective for the analytical scientist.
Chemical Structure and Titratable Moieties
To select an appropriate titration strategy, we must first consider the functional groups present in the vanillyl alcohol molecule that can undergo a quantifiable chemical reaction.
Caption: Chemical structure of vanillyl alcohol highlighting its key titratable functional groups.
As illustrated, vanillyl alcohol possesses two primary functional groups amenable to titration:
-
Phenolic Hydroxyl (-OH): This group is weakly acidic (pKa ≈ 9.75) and can be quantified via acid-base titration.[2]
-
Primary Alcohol (-CH₂OH): This group can be oxidized to an aldehyde or carboxylic acid, forming the basis for a redox titration.[3][4][5]
Comparative Analysis of Titration Strategies
The choice of titration method depends on a balance of specificity, accuracy, available equipment, and the nature of expected impurities. We will compare two distinct and viable approaches: non-aqueous acid-base titration and redox back-titration.
Method 1: Non-Aqueous Acid-Base Titration
Principle: The phenolic hydroxyl group of vanillyl alcohol is too weakly acidic to provide a sharp endpoint in an aqueous solution.[6] Water, being amphiprotic, competes with the weak acid, leveling its acidic strength and making differentiation difficult. Non-aqueous titration overcomes this limitation by using an organic solvent that does not compete in the proton transfer reaction, thereby enhancing the apparent acidity of the analyte.[7][8] A strong base in a non-aqueous medium, such as tetrabutylammonium hydroxide (TBAH), is used as the titrant.
Reaction: Ar-OH + (C₄H₉)₄N⁺OH⁻ → Ar-O⁻(C₄H₉)₄N⁺ + H₂O
Causality Behind Experimental Choices:
-
Solvent Selection: A basic (protophilic) solvent like dimethylformamide (DMF) or an aprotic solvent is chosen to enhance the acidity of the weak phenolic group, ensuring a more significant potential jump at the equivalence point.[7]
-
Titrant Selection: TBAH is a strong quaternary ammonium base that is soluble in organic solvents and provides a sharp, well-defined endpoint for the titration of weak acids.
-
Endpoint Detection: A potentiometric endpoint, using a pH electrode suitable for non-aqueous media, is superior to colorimetric indicators in this context. It provides a self-validating system by recording the entire titration curve, where the inflection point definitively marks the equivalence volume.
Method 2: Redox Back-Titration
Principle: This method quantifies the primary alcohol group. It involves treating a precisely weighed sample with a known excess of a strong oxidizing agent, typically potassium dichromate in a sulfuric acid medium. The primary alcohol is oxidized to the corresponding aldehyde (vanillin). The reaction is allowed to proceed to completion, after which the amount of unreacted oxidizing agent is determined by titrating it with a standard reducing agent, such as ferrous ammonium sulfate (FAS). This is a classic "back-titration" or indirect titration technique.[9]
Primary Reaction (Oxidation): 3 C₈H₁₀O₃ + Cr₂O₇²⁻ + 8 H⁺ → 3 C₈H₈O₃ (Vanillin) + 2 Cr³⁺ + 7 H₂O
Secondary Reaction (Back-Titration): Cr₂O₇²⁻ (excess) + 6 Fe²⁺ + 14 H⁺ → 2 Cr³⁺ + 6 Fe³⁺ + 7 H₂O
Causality Behind Experimental Choices:
-
Excess Reagent: The oxidation of alcohols can be slow.[9] Using a defined excess of the oxidant and allowing sufficient reaction time ensures the complete and stoichiometric conversion of the alcohol group.
-
Acid Medium: The high concentration of sulfuric acid provides the necessary protons for the reaction and increases the oxidizing potential of the dichromate ion.
-
Back-Titration: This approach is necessary because the primary reaction is not instantaneous, making a direct titration impractical. The endpoint of the back-titration is typically sharp and easily detected using a redox indicator like ferroin.
Performance Comparison: Titration vs. Instrumental Methods
While titration is a powerful tool, it's essential to understand its place alongside modern instrumental techniques.
| Feature | Non-Aqueous Acid-Base Titration | Redox Back-Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Quantifies acidic phenolic group | Quantifies oxidizable alcohol group | Separates and quantifies all UV-active components |
| Specificity | High for acidic groups. Will titrate other acidic impurities (e.g., vanillic acid). | Moderate. Will quantify other oxidizable impurities. | Very High. Can resolve and quantify individual impurities. |
| Accuracy | High, directly traceable to primary standards. | High, but dependent on stable stoichiometry and complete reaction. | High, dependent on the purity of the reference standard. |
| Equipment Cost | Low to Moderate (Potentiometer) | Low (Standard Glassware) | High |
| Analysis Time | Moderate | Long (due to reaction time) | Fast per sample, but requires method development. |
| Solvent/Reagent Cost | Moderate (Specialized solvents/titrants) | Low (Commodity chemicals) | High (HPLC-grade solvents) |
| Primary Use Case | Absolute purity assay, validation of reference materials. | QC for total oxidizable content. | Comprehensive purity profiling, detection of unknown impurities. |
Recommended Protocol: Non-Aqueous Potentiometric Titration
This guide details the non-aqueous potentiometric titration method due to its higher specificity for the vanillyl alcohol molecule (via the phenolic group) and its robustness as a self-validating system.
Experimental Workflow
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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 2-(Hydroxymethyl)-4-methoxyphenol in Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. The specificity of an antibody for its target analyte is the bedrock of reliable quantification. However, the presence of structurally similar molecules can lead to cross-reactivity, a phenomenon that can compromise assay integrity, leading to false-positive results or an overestimation of the analyte concentration.[1][2][3] This guide provides an in-depth technical comparison of the potential cross-reactivity of 2-(Hydroxymethyl)-4-methoxyphenol, also known as vanillyl alcohol, in various immunoassay formats. We will explore the underlying principles of cross-reactivity, provide detailed experimental protocols for its assessment, and offer insights into mitigating its effects.
The Basis of Cross-Reactivity: A Structural Perspective
Cross-reactivity in immunoassays occurs when an antibody binds to a molecule that is structurally similar, but not identical, to the intended target analyte.[2][4] The degree of cross-reactivity is dependent on the similarity of the epitope, the specific region of the antigen that the antibody recognizes.[4]
This compound (Vanillyl Alcohol) , with its substituted phenolic ring, presents a structural motif common to a variety of endogenous and exogenous compounds. Its core structure is shared with vanillin, vanillic acid, and other catecholamine metabolites.[5][6] This structural kinship makes it a potential cross-reactant in immunoassays designed to detect these related molecules.
Hypothetical Cross-Reactivity Scenarios
Given its structure, this compound could potentially interfere in immunoassays for the following classes of compounds:
-
Catecholamines and their Metabolites: Assays for epinephrine, norepinephrine, dopamine, and their metabolites like vanillylmandelic acid (VMA) are susceptible to interference from structurally similar phenolic compounds.
-
Vanilloids: Immunoassays targeting vanillin or vanillic acid, often used in food safety and metabolic studies, are prime candidates for cross-reactivity with vanillyl alcohol.[7]
-
Therapeutic Drug Monitoring: Certain pharmaceutical compounds possess a similar phenolic core, and immunoassays for these drugs could exhibit off-target binding.
Experimental Determination of Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, a systematic experimental approach is necessary. The most common method involves a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Competitive ELISA for Cross-Reactivity
In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The presence of a cross-reacting substance will also compete for these binding sites, leading to a decrease in the signal from the labeled analyte. By comparing the concentration of the cross-reactant required to cause a 50% reduction in signal (IC50) to the IC50 of the target analyte, the percent cross-reactivity can be calculated.
Caption: Competitive binding in an ELISA for determining cross-reactivity.
Step-by-Step Protocol for Cross-Reactivity Assessment
This protocol outlines a standard procedure for determining the percent cross-reactivity of this compound in a competitive ELISA.
-
Preparation of Reagents:
-
Coating Buffer: (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Wash Buffer: (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer: (e.g., 1% BSA in PBS).
-
Assay Buffer: (e.g., 0.1% BSA in PBS).
-
Target Analyte Standard Curve: Prepare a serial dilution of the primary target analyte in assay buffer.
-
Cross-Reactant Dilution Series: Prepare a serial dilution of this compound in assay buffer. The concentration range should typically be wider than that of the target analyte.[8]
-
Labeled Analyte: Prepare the enzyme-conjugated analyte at the optimal concentration determined during assay development.
-
Substrate Solution: (e.g., TMB for HRP-conjugated analytes).
-
Stop Solution: (e.g., 2 N H₂SO₄).
-
-
ELISA Procedure:
-
Coating: Coat a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[9]
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add the target analyte standards and the this compound dilutions to their respective wells. Immediately add the labeled analyte to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis and Calculation:
-
Standard Curve Generation: Plot the absorbance values for the target analyte standards against their known concentrations. Fit a four-parameter logistic (4-PL) curve to the data.
-
IC50 Determination: From the standard curve, determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50_analyte). Similarly, plot the absorbance values for the this compound dilutions and determine its IC50 (IC50_cross-reactant).
-
Percent Cross-Reactivity Calculation: Use the following formula to calculate the percent cross-reactivity:
% Cross-Reactivity = (IC50_analyte / IC50_cross-reactant) x 100
-
Caption: Workflow for determining immunoassay cross-reactivity.
Interpreting the Results: A Comparative Framework
The calculated percent cross-reactivity provides a quantitative measure of the interference potential of this compound.
| % Cross-Reactivity | Interpretation | Potential Impact on Assay Results |
| > 10% | High | Significant overestimation of the target analyte is likely if the cross-reactant is present at comparable concentrations. |
| 1% - 10% | Moderate | May cause notable interference, especially if the cross-reactant is present at much higher concentrations than the target analyte. |
| < 1% | Low | Generally considered acceptable for most applications, with minimal impact on assay accuracy. |
| < 0.1% | Negligible | Unlikely to cause any significant interference under normal experimental conditions. |
Mitigating Cross-Reactivity
Should significant cross-reactivity be observed, several strategies can be employed to minimize its impact:
-
Sample Preparation: Pre-analytical sample purification steps, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), can be used to separate this compound from the target analyte before the immunoassay.
-
Antibody Selection: If developing a new assay, screening for monoclonal antibodies with higher specificity to the target analyte is crucial. Polyclonal antibodies, while offering higher sensitivity, may be more prone to cross-reactivity.[3]
-
Assay Optimization: Adjusting assay conditions such as incubation times, temperature, and buffer composition can sometimes favor the binding of the target analyte over the cross-reactant.[10]
The Impact of the Sample Matrix
It is crucial to consider the "matrix effect," where components of the sample matrix (e.g., plasma, urine, tissue homogenate) can interfere with the antibody-antigen binding.[11][12][13][14] Therefore, it is recommended to perform cross-reactivity experiments by spiking this compound into the actual sample matrix to obtain a more accurate assessment of its interference in a real-world setting.[12]
Conclusion
While this compound is a valuable chemical entity, its structural similarity to other biologically and commercially important molecules necessitates a thorough evaluation of its potential for immunoassay cross-reactivity. By following the systematic approach outlined in this guide, researchers can confidently assess and mitigate the impact of this and other potential cross-reactants, ensuring the accuracy and reliability of their immunoassay data. The principles and protocols described herein provide a robust framework for validating the specificity of any immunoassay and are essential for maintaining the highest standards of scientific integrity.
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Wood, W. G. (1991). "Matrix effects" in immunoassays. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 205, 105–112. [Link]
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Snyder, M. L., & Melanson, S. E. F. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 66(10), 1316–1325. [Link]
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Sviridov, A. P., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(16), 7481. [Link]
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Krasowski, M. D., & Ekins, S. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Emergency Medicine, 14, 13. [Link]
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Krasowski, M. D., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. [Link]
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Soni, A., & Bhandari, A. (2015). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. Journal of Planar Chromatography--Modern TLC, 28(4), 317-322. [Link]
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Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153. [Link]
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Bishop, C. L., & Stumpf, M. M. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726–731. [Link]
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Kamat, S. S., & Shailajan, S. (2021). Evaluation of vanillin as a probe drug for aldehyde oxidase and phenotyping for its activity in a Western Indian Cohort. Journal of Ayurveda and Integrative Medicine, 12(3), 543–549. [Link]
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A Comparative Guide to the Neuroprotective Effects of Vanillyl Alcohol and Vanillic Acid
This guide provides a detailed, evidence-based comparison of the neuroprotective properties of two closely related phenolic compounds: vanillyl alcohol and vanillic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into their mechanisms of action, compares their efficacy based on published experimental data, and provides practical methodologies for their evaluation.
Introduction: Two Phenolic Compounds of Therapeutic Interest
Vanillyl alcohol and vanillic acid are naturally occurring phenolic compounds found in various plants, with vanillic acid being a key oxidized metabolite of vanillin.[1] Both have garnered significant interest for their broad biological activities, including antioxidant and anti-inflammatory properties.[1][2] While structurally similar, emerging research reveals distinct and overlapping mechanisms through which they confer protection to neuronal cells. Understanding these differences is critical for selecting the appropriate candidate for further investigation in specific models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). This guide aims to dissect the experimental evidence to provide a clear comparative framework for their neuroprotective potential.
Mechanistic Deep Dive: How Do They Protect Neurons?
The neuroprotective capacity of a compound is defined by its ability to counteract pathological processes like oxidative stress, neuroinflammation, and apoptosis. Below, we analyze the primary mechanisms attributed to vanillyl alcohol and vanillic acid.
Vanillyl Alcohol: A Potent Antioxidant and Anti-Apoptotic Agent
Research highlights vanillyl alcohol's efficacy primarily in models of acute neurotoxicity, where oxidative stress and subsequent apoptosis are the main drivers of neuronal death.
-
Suppression of Oxidative Stress: Vanillyl alcohol demonstrates a powerful capacity to directly scavenge free radicals.[3][4] In an in vitro model of Parkinson's disease using MPP+ (1-methyl-4-phenylpyridinium) to induce toxicity in dopaminergic MN9D cells, vanillyl alcohol pretreatment significantly attenuated the elevation of reactive oxygen species (ROS).[3][5][6] This direct antioxidant action is a key feature of its neuroprotective profile.
-
Inhibition of the Apoptotic Cascade: A crucial consequence of severe oxidative stress is the initiation of programmed cell death, or apoptosis. Vanillyl alcohol has been shown to intervene in this process through the mitochondrial (intrinsic) pathway.[3][6] Experimental data shows it effectively:
-
Modulates the Bax/Bcl-2 Ratio: It decreases the expression of the pro-apoptotic protein Bax while increasing the anti-apoptotic protein Bcl-2, thus shifting the balance towards cell survival.[3][6]
-
Inhibits PARP Cleavage: It reduces the proteolysis of poly (ADP-ribose) polymerase (PARP), a downstream event in the apoptotic cascade, in a dose-dependent manner.[2][3]
-
The primary experimental support for these mechanisms comes from studies using the neurotoxin MPP+, which selectively damages dopaminergic neurons, thus mimicking key aspects of Parkinson's disease pathology.[3][7]
Vanillic Acid: A Multi-Faceted Neuroprotective Molecule
Vanillic acid exhibits a broader spectrum of neuroprotective activities, tackling not only oxidative stress but also chronic neuroinflammation and amyloidogenesis, pathological hallmarks of more complex neurodegenerative diseases.[1][8]
-
Modulation of Endogenous Antioxidant Systems: Unlike the direct scavenging action emphasized for vanillyl alcohol, vanillic acid also works by bolstering the brain's own antioxidant defenses. In models of cerebral ischemia-reperfusion and diabetes-associated cognitive decline, treatment with vanillic acid increased the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) and elevated levels of glutathione (GSH).[9][10][11] This suggests a mechanism that provides more sustained protection against oxidative insults.
-
Potent Anti-Inflammatory Effects: Chronic neuroinflammation, driven by activated glial cells (microglia and astrocytes), is a major contributor to neurodegeneration.[12] Vanillic acid has been shown to potently suppress inflammatory pathways. In lipopolysaccharide (LPS)-induced neuroinflammation models, vanillic acid treatment significantly inhibited the activation of key signaling molecules like c-Jun N-Terminal Kinase (JNK) and Nuclear Factor-kappa B (NF-κB).[8][12] This, in turn, reduces the production of pro-inflammatory mediators, including TNF-α, IL-1β, and COX-2.[8][13]
-
Anti-Amyloidogenic Properties: In the context of Alzheimer's disease, vanillic acid has been shown to counteract the pathological accumulation of amyloid-β (Aβ) peptides.[11][14] It achieves this by reducing the expression of β-site amyloid precursor protein (APP)–cleaving enzyme 1 (BACE1), the primary enzyme responsible for initiating Aβ production.[8] This mechanism directly targets a core pathological feature of AD.
Comparative Analysis and Data Summary
While both compounds are neuroprotective, the experimental data points to different primary strengths and potential therapeutic applications. Vanillyl alcohol appears to be an excellent candidate for conditions involving acute toxic insults where direct ROS scavenging and apoptosis inhibition are paramount. In contrast, vanillic acid's ability to modulate complex signaling pathways involved in chronic inflammation and protein aggregation makes it a compelling candidate for multifactorial diseases like Alzheimer's and diabetes-related neurodegeneration.[8][9]
Below is a summary of key experimental data supporting the neuroprotective effects of each compound.
| Compound | Model System | Key Effect | Concentration / Dosage | Reference |
| Vanillyl Alcohol | MPP+-treated MN9D cells (in vitro) | Increased cell viability to 69.1% (from ~40%) | 20 µM | [3][6] |
| MPP+-treated MN9D cells (in vitro) | Attenuated ROS generation significantly | 1, 10, 20 µM | [3][6] | |
| MPP+-treated MN9D cells (in vitro) | Dose-dependently decreased Bax/Bcl-2 ratio | 1, 10, 20 µM | [3] | |
| DPPH Assay (in vitro) | Direct radical scavenging activity | IC50 = 0.006 mg/mL | [6] | |
| Vanillic Acid | Aβ₁₋₄₂-injected mice (in vivo) | Abrogated ROS generation, induced Nrf2/HO-1 | 30 mg/kg (i.p.) | [11][14] |
| LPS-injected mice (in vivo) | Suppressed p-JNK and p-NF-κB expression | 30 mg/kg (i.p.) | [8] | |
| Diabetic rats (in vivo) | Improved cognitive performance, inhibited neuroinflammation | 50 mg/kg/day (p.o.) | [9][15] | |
| Aβ₁₋₄₂-injected mice (in vivo) | Reduced BACE-1 expression | 30 mg/kg (i.p.) | [14] | |
| Ischemia-reperfusion rats (in vivo) | Reduced cerebral infarct area, improved antioxidant status | 30 mg/kg | [10] |
Visualizing the Mechanisms of Action
Diagrams are essential for conceptualizing the complex signaling pathways involved in neuroprotection. The following Graphviz diagrams illustrate the distinct and overlapping mechanisms of vanillyl alcohol and vanillic acid.
Caption: Vanillic Acid's Neuroprotective Pathway.
Key Experimental Protocols
To ensure reproducibility and aid in experimental design, this section details standardized protocols for assessing neuroprotection.
Protocol 1: In Vitro Neuroprotection Assay in a Parkinson's Disease Model
This protocol is based on the methodology used to evaluate vanillyl alcohol against MPP+-induced toxicity. [3][6] Objective: To determine the ability of a test compound to protect neuronal cells from a specific neurotoxin.
Materials:
-
MN9D dopaminergic cells (or SH-SY5Y neuroblastoma cells)
-
DMEM/F-12 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
MPP+ iodide salt (Sigma-Aldrich)
-
Vanillyl Alcohol (or Vanillic Acid)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates, DMSO
Procedure:
-
Cell Seeding: Plate MN9D cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound (e.g., 1, 10, 20 µM vanillyl alcohol). Incubate for 2 hours. Causality Note: Pre-treatment allows the compound to be taken up by the cells and exert its protective effects before the toxic insult is introduced.
-
Toxin Induction: Add MPP+ to the wells to a final concentration of 25 µM (concentration may need optimization depending on the cell line). Leave control wells with no MPP+.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Expertise Note: Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Caption: General Workflow for an In Vitro Neuroprotection Assay.
Protocol 2: Western Blot for Key Signaling Proteins
This protocol is essential for elucidating the molecular pathways affected by a compound, such as the inhibition of p-JNK by vanillic acid. [8] Objective: To quantify the expression levels of specific proteins (e.g., p-JNK, NF-κB, Bax, Bcl-2) in cell or tissue lysates.
Materials:
-
Cell or tissue lysates from an experiment (e.g., Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C. Trustworthiness Note: Always include a loading control like β-actin or GAPDH to verify that any observed changes are not due to differences in the amount of protein loaded.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ and normalize to the loading control.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective potential of both vanillyl alcohol and vanillic acid, albeit through partially divergent mechanisms.
-
Vanillyl alcohol excels as a direct-acting antioxidant and anti-apoptotic agent, making it a strong candidate for neurotoxic injuries characteristic of models for Parkinson's disease. [3][6]* Vanillic acid demonstrates a more complex, modulatory role, influencing endogenous antioxidant defenses, chronic neuroinflammation, and amyloid pathology. [8][9][11]This positions it as a promising therapeutic agent for multifaceted neurodegenerative conditions like Alzheimer's disease and cognitive decline linked to systemic conditions. [9][11] For drug development professionals, the choice between these compounds depends on the specific pathology being targeted. Future research should focus on direct, head-to-head comparisons in a wider range of in vivo models. Furthermore, exploring their pharmacokinetic profiles and ability to cross the blood-brain barrier will be crucial steps in translating these promising preclinical findings into viable therapeutic strategies. [16]
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Kim, I. S., Choi, D. K., & Jung, H. J. (2011). Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells. Molecules.
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Ghasemi, H., et al. (2024). Underlying mechanisms behind the neuroprotective effect of vanillic acid against diabetes-associated cognitive decline: An in vivo study in a rat model. Phytotherapy Research.
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Kim, I. S., Choi, D. K., & Jung, H. J. (2011). Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells. Semantic Scholar.
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Kim, I. S., Choi, D. K., & Jung, H. J. (2011). Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells. OUCI.
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Kim, I. S., Choi, D. K., & Jung, H. J. (2011). Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells. ResearchGate.
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Wang, J., et al. (2018). Vanillic Acid Improve Neural Function after Focal Cerebral Ischemia-reperfusion Rats. Semantic Scholar.
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Amin, F. U., et al. (2017). Vanillic acid attenuates Aβ1-42-induced oxidative stress and cognitive impairment in mice. PMC - PubMed Central.
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A Comparative Guide to Catalytic Systems for the Selective Oxidation of Vanillyl Alcohol
The conversion of vanillyl alcohol, a key lignin-derived platform chemical, into high-value aromatic aldehydes like vanillin is a cornerstone of sustainable chemistry. The efficiency and selectivity of this oxidation process are critically dependent on the catalyst employed. This guide provides a comparative analysis of different catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanistic insights, and practical methodologies.
Introduction: The Quest for Green Vanillin Synthesis
Vanillin, the primary component of natural vanilla flavor, is one of the most widely used aromatic compounds in the food, pharmaceutical, and cosmetic industries.[1][2] While traditionally extracted from vanilla beans, the vast majority of the world's vanillin supply is synthetic.[1] The catalytic oxidation of vanillyl alcohol, which can be derived from abundant and renewable lignin biomass, represents a promising green alternative to petrochemical-based routes.[3][4][5][6]
The core challenge lies in maximizing the selective conversion of the alcohol functional group to an aldehyde, while preventing over-oxidation to the less valuable vanillic acid or other side products.[3][5][7] This guide dissects the performance of various catalyst families to aid in the rational selection and design of efficient catalytic processes.
Comparative Analysis of Catalyst Performance
The choice of catalyst dictates the reaction conditions, product distribution, and overall process sustainability. We will compare three major classes of catalysts: Transition Metal-Based Catalysts, Biocatalysts, and Photocatalysts.
Transition Metal-Based Heterogeneous Catalysts
This broad category encompasses a range of metal oxides and supported metal nanoparticles that are robust, often reusable, and highly active. Their performance is typically governed by their redox properties, surface area, and the nature of the support material.
Mixed metal oxides, in particular, often exhibit superior performance compared to single oxides due to synergistic effects that enhance redox behavior and catalyst stability.[8][9][10][11] For instance, the incorporation of a secondary metal like zirconium or manganese into a ceria lattice can create more oxygen vacancies, which are crucial for the catalytic cycle.[12]
Key Performance Data:
| Catalyst System | Oxidant | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to Vanillin (%) | Source(s) |
| Ce₀.₈Zr₀.₂O₂ | O₂ (air) | 140 | 5 | 98 | 99 | [12] |
| Ce₀.₈Fe₀.₂O₂ | O₂ | 140 | 5 | 100 | 98 | [9] |
| Co-Mn Mixed Oxide | O₂ (air) | 130 | 2 | 62 | 83 | [8] |
| Cu-Ti Composite Oxide | O₂ (air) | 120 | 5 | 94 | 86 | [13] |
| FeMCM-41 | H₂O₂ | 60 | 0.5 | 85 | 82 | [14] |
| LaFeO₃ Perovskite | O₂ | 180 | 2 | 100 | 33* | [15] |
| 3% Au/UiO-66(Ce) | tBuOOH | 60 | 8 | ~95 | ~98 | [16] |
| Copper(II) Complex 2b | O₂ (air) | RT | 24 | >99 | >99 | [4] |
*Note: The LaFeO₃ perovskite showed high conversion but lower selectivity to vanillin under the specified conditions, with significant formation of other products.
Mechanistic Insight: Many transition metal oxide catalysts operate via a Mars-van Krevelen mechanism. In this pathway, the lattice oxygen from the catalyst oxidizes the substrate (vanillyl alcohol). The resulting oxygen vacancy in the catalyst is then replenished by the oxidant (e.g., O₂). The presence of easily reducible metal sites (like Ce⁴⁺/Ce³⁺ or Co³⁺/Co²⁺) and high oxygen mobility are key to high catalytic activity.[8][15][17]
Biocatalysts: The Enzymatic Approach
Enzymatic catalysis offers exceptional selectivity under mild, environmentally benign conditions. The primary enzyme used for this transformation is Vanillyl-Alcohol Oxidase (VAO).[18][19]
VAO is a flavoprotein (FAD-dependent) that uses molecular oxygen to oxidize a range of phenolic compounds.[18][19][20] It is sourced from fungi like Penicillium simplicissimum.[18] The reaction is highly specific, converting vanillyl alcohol to vanillin while producing hydrogen peroxide (H₂O₂) as a byproduct.[18][19]
Performance Characteristics:
-
High Selectivity: VAO exhibits excellent selectivity for vanillin, with minimal side product formation.[20]
-
Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous buffer solutions.
-
Green Process: Avoids the use of harsh chemicals, high temperatures, or pressures.[1]
-
Limitations: The enzyme can be inhibited by high substrate or product concentrations.[20] Additionally, the cost and long-term stability of the isolated enzyme can be challenges for large-scale industrial applications. The generation of H₂O₂ also needs to be managed.
Photocatalysis: Harnessing Light Energy
Photocatalysis presents a modern approach, using semiconductor materials to convert light energy into chemical energy for the oxidation reaction. This method can often be performed at room temperature.
Materials like nitrogen-doped titanium dioxide (N-TiO₂) and manganese oxides (γ-MnO₂) have shown promise.[21] Upon illumination, the photocatalyst generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then drive the oxidation of vanillyl alcohol.[21]
Performance Highlights:
-
Mn-defected γ-MnO₂: Achieved up to 93.4% conversion of vanillyl alcohol and 95.7% selectivity for vanillin under sunlight, using water as the source of oxygen radicals.[21]
-
N-doped TiO₂: Showed enhanced photocatalytic activity for vanillyl alcohol oxidation compared to undoped TiO₂.[21]
-
MOF-based Photocatalysts: Composites of Metal-Organic Frameworks (MOFs) and photosensitizers can also effectively catalyze the selective photooxidation of vanillyl alcohol under visible light.[22]
-
Sustainability: Utilizes light as an energy source, often under ambient conditions, representing a highly sustainable strategy.[2][21]
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental and analytical procedures are essential.
Protocol 1: General Procedure for Heterogeneous Catalytic Oxidation
This protocol is a representative example for testing a solid catalyst in a batch reactor.
Workflow Diagram:
Caption: General workflow for a typical heterogeneous catalytic oxidation experiment.
Step-by-Step Methodology:
-
Reactor Charging: To a 50 mL glass-lined stainless-steel batch reactor, add the catalyst (e.g., 100 mg of Ce₀.₈Zr₀.₂O₂), vanillyl alcohol (e.g., 1 mmol), and the solvent (e.g., 20 mL of acetonitrile).
-
Sealing and Purging: Seal the reactor. Purge the system by pressurizing with nitrogen gas (N₂) three times, followed by pressurizing with oxygen (O₂) three times to ensure an oxygen-rich atmosphere.
-
Reaction Execution: Place the reactor in a heating mantle on a magnetic stir plate. Begin stirring (e.g., 700 rpm) and heat the reactor to the desired temperature (e.g., 140°C).[12]
-
Pressurization: Once the target temperature is reached, pressurize the reactor with O₂ or compressed air to the desired pressure.
-
Reaction Monitoring: Maintain the temperature and pressure for the specified reaction time (e.g., 5 hours). A small aliquot may be withdrawn periodically to monitor reaction progress.
-
Shutdown and Catalyst Recovery: After the reaction, cool the reactor to room temperature in an ice bath and carefully vent the pressure. Recover the heterogeneous catalyst by filtration or centrifugation. The catalyst can be washed, dried, and stored for reusability studies.[3][4][12]
-
Sample Preparation: Take a precise volume of the liquid product mixture, add an internal standard (if used), and dilute with the appropriate solvent (e.g., the HPLC mobile phase) for analysis.
Protocol 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of the reaction mixture is crucial for determining conversion and selectivity.
Methodology:
-
Instrumentation: Use an HPLC system equipped with a C18 column (e.g., Nucleosil C18) and a UV-Vis or Photodiode Array (PDA) detector.[23]
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of methanol and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[23]
-
Detection: Set the detector to a wavelength where both the reactant and products have strong absorbance, typically around 230-280 nm. A wavelength of 231 nm is effective for vanillin.[23]
-
Calibration: Prepare standard solutions of vanillyl alcohol, vanillin, and vanillic acid of known concentrations. Inject these standards to determine their retention times and generate calibration curves (peak area vs. concentration).
-
Sample Analysis: Inject the diluted sample from the reaction mixture. Identify the peaks based on retention times and quantify the concentration of each component using the calibration curves.
-
Calculations:
-
Conversion (%) = [(Initial moles of vanillyl alcohol - Final moles of vanillyl alcohol) / Initial moles of vanillyl alcohol] * 100
-
Selectivity (%) = [Moles of vanillin produced / (Initial moles of vanillyl alcohol - Final moles of vanillyl alcohol)] * 100
-
Reaction Pathway
The oxidation of vanillyl alcohol primarily proceeds through the formation of vanillin, which can then be further oxidized to vanillic acid. Controlling selectivity is key to preventing this second oxidation step.
Caption: Primary reaction pathway for vanillyl alcohol oxidation.
Conclusion and Future Outlook
The selective oxidation of vanillyl alcohol is a vibrant area of research with significant potential for sustainable chemical production.
-
Transition metal oxides , particularly ceria-based mixed oxides, offer a compelling balance of high activity, selectivity, and stability under relatively accessible conditions.[9][12] Their reusability makes them strong candidates for industrial-scale processes.
-
Biocatalysis with vanillyl-alcohol oxidase stands out for its exceptional selectivity and environmentally friendly profile, making it ideal for applications where a "natural" label is desired.[1][20] Overcoming stability and cost hurdles will be key to its broader adoption.
-
Photocatalysis is a rapidly emerging field that promises to lower the energy footprint of the oxidation process by using light.[21] Developing catalysts that are efficient under visible (solar) light is a major goal for future research.
The optimal catalyst choice will depend on the specific application's requirements for purity, cost, scale, and sustainability. Future research will likely focus on designing novel catalysts with enhanced stability, lower cost (e.g., using earth-abundant base metals), and improved selectivity under even milder conditions to further advance the green synthesis of vanillin.[3][5]
References
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van den Heuvel, R. H., Fraaije, M. W., Laane, C., & van Berkel, W. J. (2001). Enzymatic synthesis of vanillin. Journal of Agricultural and Food Chemistry, 49(6), 2954-2958. [Link]
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Vanillyl-alcohol oxidase - Wikipedia. (n.d.). Wikipedia. [Link]
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(a) Results of the oxidation of vanillyl alcohol to vanillin using... (n.d.). ResearchGate. [Link]
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Selective Aerobic Oxidation of Vanillyl Alcohol to Vanillin Catalysed by Nanostructured Ce-Zr-O Solid Solutions. (2019). ResearchGate. [Link]
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Ghosh, R., Panda, S., MahaKhuda, A., Saha, R., & Bagh, B. (2023). Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep eutectic solvents and implementatio. RSC Publishing. [Link]
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Photocatalytic oxidation of vanillyl alcohol into vanillin. (a)... (n.d.). ResearchGate. [Link]
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Selective photooxidation of vanillyl alcohol to vanillin catalyzed by CPhP@UiO‐66(Ce)‐NH2. (n.d.). ResearchGate. [Link]
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Exploring the limits of vanillyl-alcohol oxidase. (2001). Wageningen University & Research. [Link]
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VAO-catalyzed conversion of (A) vanillyl alcohol, (B)... (n.d.). ResearchGate. [Link]
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Aerobic oxidation of vanillyl alcohol to vanillin catalyzed by air-stable and recyclable copper complex and TEMPO under base-free conditions. (2022). Green Chemistry (RSC Publishing). [Link]
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Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep ... (2023). RSC Publishing. [Link]
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Mixed Co–Mn Oxide-Catalysed Selective Aerobic Oxidation of Vanillyl Alcohol to Vanillin in Base-Free Conditions. (n.d.). ResearchGate. [Link]
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Catalytic aerobic oxidation of lignin-based vanillyl alcohol under base–free conditions over an efficient and reusable LaFeO3 perovskite for vanillin production. (n.d.). Green Chemistry (RSC Publishing). [Link]
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Catalytic evaluation on liquid phase oxidation of vanillyl alcohol using air and H2O2 over mesoporous Cu-Ti composite oxide. (n.d.). ResearchGate. [Link]
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(PDF) Catalytic Oxidation of Vanillyl Alcohol Using FeMCM-41 Nanoporous Tubular Reactor. (n.d.). ResearchGate. [Link]
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Kinetic curves of the oxidation of vanillyl alcohol at different... (n.d.). ResearchGate. [Link]
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Aerobic Oxidation of Vanillyl Alcohol to Vanillin Catalyzed by Air-Stable and Recyclable Copper Complex and TEPMO under Base-Free Conditions. (2022). ResearchGate. [Link]
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Photocatalytic Partial Oxidation of 4-Vinylguaiacol to Vanillin over TiO₂: A Biomimetic Approach Inspired by. (2025). ChemRxiv. [Link]
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Selective oxidation of vanillin with metal oxide supported gold nanoparticle catalysts. (n.d.). ResearchGate. [Link]
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LC–MS analysis of heavy products from vanillin oxidation. Conditions:... (n.d.). ResearchGate. [Link]
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Proposed mechanism for the oxidation of vanillic alcohol to vanillin by Co(II/III)@ZnO structured composites. (n.d.). ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(Hydroxymethyl)-4-methoxyphenol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Hydroxymethyl)-4-methoxyphenol. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document moves beyond a simple checklist to explain the scientific and regulatory rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and precision.
Hazard Identification and Risk Assessment: The "Why" Behind Caution
This compound and its structural analogs, such as 4-methoxyphenol, are not benign substances. A thorough understanding of their hazard profile is the foundation of safe handling and disposal. The primary risks associated with this class of compounds necessitate their classification as hazardous waste.
Exposure can lead to severe skin and eye irritation.[1][2] Ingestion is harmful and may cause gastrointestinal distress, while prolonged or repeated contact can potentially lead to skin sensitization, discoloration, and even damage to the liver and kidneys.[1][3][4] Furthermore, these compounds are recognized as being harmful to aquatic life, underscoring the environmental imperative for preventing their release into sewer systems or waterways.[4][5]
The causality is clear: because the chemical poses significant health and environmental risks, it cannot be treated as common refuse. Disposal requires a controlled process that neutralizes these dangers.
| Hazard Classification | Description | Primary Regulatory Driver |
| Acute Toxicity (Oral) | Harmful if swallowed; may cause convulsions at high doses.[1][3] | EPA, RCRA |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction.[2][4] | OSHA, Hazard Communication |
| Serious Eye Damage/Irritation | Causes serious eye irritation and can lead to permanent damage.[1][4] | OSHA, Hazard Communication |
| Organ Toxicity | Can affect the liver and kidneys with repeated exposure.[1] | OSHA, Laboratory Standard |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[4][5] | EPA, Clean Water Act |
The Regulatory Framework: Operating Within Compliance
The disposal of laboratory chemicals is not discretionary; it is governed by stringent federal and local regulations. Two key federal bodies set the standards in the United States:
-
Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates the creation of a Chemical Hygiene Plan (CHP).[6][7] This plan must include standard operating procedures for safe handling, storage, and disposal of hazardous chemicals, forming the procedural backbone of laboratory safety.[6]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[8] This framework dictates how hazardous waste must be identified, stored, transported, and ultimately disposed of.[8][9] Treating this compound as hazardous waste is a direct requirement for compliance with RCRA regulations.[10][11]
Mandatory Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, personnel must be equipped with the appropriate PPE. This is a non-negotiable control measure to prevent chemical exposure.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are required to prevent skin contact and potential sensitization.
-
Chemical Safety Goggles: Goggles are essential to protect against splashes that could cause serious eye irritation. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[12]
-
Laboratory Coat: A standard lab coat prevents contamination of personal clothing and minimizes skin exposure.[12]
-
Ventilation: All handling of this chemical, including for disposal, should occur within a certified chemical fume hood or a well-ventilated area to prevent inhalation of any potential dust or vapors.[12]
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled in a manner that is safe, compliant, and self-validating.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify the waste stream. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.
-
Identify the Waste: Confirm that the waste is this compound. This includes pure, unused chemical, contaminated solutions, or solids (e.g., contaminated filter paper, gloves).
-
Segregate at the Source: Do not mix this phenolic waste with other chemical waste categories, especially strong oxidizers, acid chlorides, or bases.[13] Incompatible mixtures can generate heat, gas, or other hazards. Collect it in a dedicated waste container.
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount to preventing leaks and ensuring proper identification.
-
Select a Compatible Container: Use a leak-proof container made of a material compatible with the chemical. The original manufacturer's container is an excellent option if it is in good condition.[14] Otherwise, a high-density polyethylene (HDPE) or glass container is suitable. The container must have a secure, screw-top lid.[14][15]
-
Label the Container: Proper labeling is a core requirement of both OSHA and EPA regulations.[16] As soon as the first drop of waste is added, the container must be labeled with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Irritant," "Harmful")
-
The date accumulation started.
-
Step 3: Waste Accumulation and Temporary Storage
Waste must be stored safely in a designated laboratory area pending pickup by disposal professionals.
-
Keep Containers Closed: Hazardous waste containers must remain tightly sealed at all times, except when actively adding waste.[14][17] This prevents the release of vapors and protects the container's contents from contamination.
-
Use a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[12] This area should be under the control of the laboratory personnel, away from heat sources, and ideally within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Monitor Accumulation Limits: Be aware of institutional and regulatory limits on the quantity of waste and the length of time it can be stored in an SAA.[18]
Step 4: Final Disposal
Final disposal must be handled by trained professionals.
-
Do Not Dispose in Trash or Drains: Under no circumstances should this chemical be disposed of in the regular trash or poured down the sink.[5][12][19] This is a direct violation of EPA regulations and poses a significant threat to the environment and public water systems.
-
Arrange for Professional Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal vendor to schedule a pickup.[12] They are equipped and permitted to transport and dispose of the waste in accordance with all federal and state regulations.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[20]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[20]
-
Small Spill: For a small spill contained within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent into your designated hazardous waste container.
-
Large Spill: Evacuate the immediate area and alert your institution's emergency response team or EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Workflow for the safe and compliant disposal of this compound.
References
- New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 4-Methoxyphenol.
- Occupational Safety and Health Administration. (1994). OSHA Method PV2039: 2-Methoxyphenol, 3-Methoxyphenol, 4-Methoxyphenol.
- American Chemical Society. Hazardous Waste and Disposal.
- Echemi. 3β-(hydroxymethyl)-4α-hydroxy-4-(3-methoxy-4-hydroxybenzyl)tetrahydrofuran]-2α-yl]phenol Safety Data Sheets.
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- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.
- Carl ROTH. (2024). Safety Data Sheet: 4-Methoxyphenol.
- Benchchem. Proper Disposal of 2-Hydroxy-4-Methoxybenzaldehyde: A Step-by-Step Guide.
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- Ace Waste. Properly Managing Chemical Waste in Laboratories.
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- National Industrial Chemicals Notification and Assessment Scheme. (2017). Phenol, 4-methoxy-: Human health tier II assessment.
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- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- Spectrum Chemical Mfg. Corp. (2020). Safety Data Sheet: 4-METHOXYPHENOL.
- Chemistry For Everyone. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?
- Food and Chemical Toxicology. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Hydroxymethyl)-4-methoxyphenol
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work not only effectively but with the highest degree of safety. This guide provides an in-depth operational plan for the safe handling of 2-(Hydroxymethyl)-4-methoxyphenol (CAS No. 41951-76-2), focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to be a self-validating system, explaining the causality behind each safety measure to build a foundational understanding of chemical hygiene.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of a chemical is the critical first step in developing a robust safety plan. This compound is a phenolic derivative that presents multiple routes of potential exposure, each with a corresponding risk that dictates our PPE strategy.[1][2] The primary risks are associated with direct contact with the solid material, which can be a fine powder, and the inhalation of airborne particulates.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear framework for understanding the hazards of this compound.
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation. | [3][4][5][6] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. | [4][6] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [4][7] |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life. | [5] |
The causality is clear: the phenolic hydroxyl and benzyl alcohol groups contribute to its irritant properties. The solid nature of the compound means that any activity generating dust—such as weighing, transferring, or scraping—significantly increases the risk of eye, skin, and respiratory exposure.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical hazard. The selection of each component is a deliberate choice based on the risks identified above.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[3][5][6]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling in a closed system or with minimal splash risk.[6]
-
Recommended for Open Handling: Chemical splash goggles are required when handling the powder outside of a glove box or during any procedure with a potential for dust generation or splashing. Goggles form a seal around the eyes, offering superior protection against fine particulates.[8]
-
Enhanced Protection: A full-face shield worn over chemical splash goggles should be used when handling larger quantities (>50g) or when there is a significant risk of splashing.[9]
Hand Protection: The First Line of Contact
Choosing the correct glove material is critical to prevent skin irritation and potential sensitization.[4][6] Glove selection must consider both degradation (the physical deterioration of the glove) and permeation (the process by which the chemical moves through the glove on a molecular level).
Glove Material Compatibility Summary
| Glove Material | Performance Against Phenols/Alcohols | Rationale & Recommendations | Source |
| Nitrile | Good to Excellent | Provides a good barrier for incidental contact and splash protection. Recommended for general laboratory use. Discard and replace immediately upon contamination. | [10][11][12] |
| Neoprene | Good to Excellent | Offers good resistance to a range of chemicals including alcohols and some acids. A robust alternative to nitrile. | [12][13] |
| Butyl Rubber | Excellent | Recommended for situations involving prolonged contact or immersion, or when handling solutions of the compound in aggressive organic solvents. Offers superior resistance to a wide variety of chemicals. | [10][12] |
| Natural Rubber (Latex) | Fair to Poor | Not recommended. While comfortable, latex gloves offer less chemical resistance and can cause allergic reactions in some users. | [12] |
Crucial Note: This table is a general guide. Always consult the specific glove manufacturer's chemical resistance data for definitive information, as performance can vary based on glove thickness and formulation.[14][15]
Body Protection
To prevent contact with exposed skin, appropriate body protection is mandatory.
-
Standard Protocol: A long-sleeved laboratory coat should be worn at all times, fully fastened.[3]
-
Enhanced Protocol: For tasks involving larger quantities or a high likelihood of dust generation, consider a chemical-resistant apron over the lab coat.[10] All protective clothing should be removed before leaving the laboratory area. Contaminated work clothing should not be allowed out of the workplace.[4][16]
Respiratory Protection
Inhalation of dust must be avoided.[16][17] Engineering controls are the primary method to achieve this.
-
Primary Control: All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood, a glove box, or a ventilated balance enclosure.[18]
-
Secondary Control (When Required): If engineering controls are insufficient or not available for a specific task, respiratory protection is required. Use a NIOSH-approved respirator.[16][19]
-
For dusts, a minimum of an N95-rated filtering facepiece respirator is necessary.
-
For higher concentrations or when handling the compound in a volatile solvent, a half-mask or full-face respirator with organic vapor/particulate combination cartridges (Type A/P) is recommended.[19]
-
Operational Plan: Safe Handling Protocols
The following is a step-by-step methodology for safely weighing solid this compound, integrating the PPE requirements into a practical workflow.
Protocol: Weighing Solid Compound
-
Preparation:
-
Confirm the chemical fume hood or ventilated enclosure is operational (check airflow monitor).
-
Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.
-
Place a plastic-backed absorbent liner on the work surface to contain spills.
-
Gather all necessary equipment (spatula, weigh boats, container).
-
-
Execution:
-
Place the stock container of this compound inside the fume hood.
-
Carefully open the container, avoiding any puff of powder.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat on the balance. Perform this action slowly and deliberately to minimize dust generation.
-
Securely close the stock container.
-
-
Cleanup:
-
Carefully wipe the spatula with a disposable wipe dampened with 70% ethanol.
-
Dispose of the wipe, contaminated liner, and used weigh boat into a designated solid hazardous waste container.
-
Wipe down the work surface.
-
-
Doffing PPE:
Caption: Workflow for Safely Weighing Solid Chemical.
PPE Removal (Doffing) Sequence
The order of PPE removal is as critical as its selection to prevent contaminating your skin.
Caption: Critical PPE Doffing Sequence to Prevent Contamination.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste. Do not dispose of this chemical or contaminated items in the regular trash or down the drain.[16][20]
Disposal Protocol
-
Segregation:
-
Solid Waste: Collect all contaminated solid items (e.g., used gloves, weigh boats, paper towels, absorbent liners) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[20]
-
Chemical Waste: Place any unused or waste this compound into a separate, clearly labeled hazardous waste container.[20] Ensure the container is compatible with the chemical.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."
-
-
Storage and Pickup:
-
Keep waste containers securely sealed when not in use.
-
Store containers in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[16][21]
-
Follow your institution's Environmental Health & Safety (EH&S) procedures for arranging a hazardous waste pickup.[20]
-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
